Product packaging for Isooctyl acrylate(Cat. No.:CAS No. 29590-42-9)

Isooctyl acrylate

Cat. No.: B1210171
CAS No.: 29590-42-9
M. Wt: 184.27 g/mol
InChI Key: DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Description

Isooctyl acrylate (CAS 29590-42-9) is a monofunctional acrylate monomer characterized by its eight-carbon branched alkyl chain. This structure grants it low glass transition temperature and high flexibility, making it valuable for producing soft, tacky, and durable polymeric materials. It functions as a building block in polymer synthesis, participating in free-radical polymerization via its reactive double bond to form long-chain polymers and copolymers. Incorporated into a polymer backbone, it acts as an internal plasticizer, enhancing flexibility, adhesion, and impact resistance. Its primary research and industrial applications include pressure-sensitive adhesives for tapes, labels, and medical devices; acrylic copolymers for coatings and sealants; emulsion polymers for paints and inks; and modifiers for thermoplastics to improve flexibility and impact resistance. It has also been used to develop specialized materials like magnetoelastic CO₂ sensors and oil-absorbent copolymers. This product is stabilized with 75-125 ppm monomethyl ether hydroquinone (MEHQ) to prevent polymerization during storage and is intended solely for research and development purposes. It is not intended for diagnostic or therapeutic use, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1210171 Isooctyl acrylate CAS No. 29590-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptyl prop-2-enoate
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InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3
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InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)C=C
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Molecular Formula

C11H20O2
Record name ISOOCTYL ACRYLATE
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DSSTOX Substance ID

DTXSID00274047
Record name 6-Methylheptyl acrylate
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Molecular Weight

184.27 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID.
Record name 2-Propenoic acid, isooctyl ester
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Boiling Point

196.8 °C
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Flash Point

91 °C, 91 °C c.c.
Record name Isooctyl acrylate
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Solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)
Record name ISOOCTYL ACRYLATE
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Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 6.4
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Vapor Pressure

0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3
Record name Isooctyl acrylate
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CAS No.

29590-42-9, 54774-91-3
Record name Isooctyl acrylate
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Record name 2-Propenoic acid, isooctyl ester
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Record name 6-Methylheptyl acrylate
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Foundational & Exploratory

Isooctyl acrylate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isooctyl Acrylate

Introduction

This compound (IOA) is an organic compound belonging to the acrylate ester class of chemicals.[1] It is the ester formed from acrylic acid and isooctanol, a branched eight-carbon alcohol.[1] Characterized as a clear, colorless liquid, IOA is a key monofunctional monomer used extensively in the synthesis of acrylic polymers and copolymers through free-radical polymerization.[1][2] The branched isooctyl group imparts specific properties to the resulting polymers, such as a low glass transition temperature (Tg), flexibility, and hydrophobicity.[1][2] These characteristics make this compound a valuable component in the formulation of pressure-sensitive adhesives (PSAs), including medical-grade adhesives, as well as in coatings, sealants, and as a reactive diluent in various polymer systems.[1][2][3]

Chemical Identity and Molecular Structure

  • Chemical Name: this compound

  • CAS Number: 29590-42-9[4]

  • Molecular Formula: C₁₁H₂₀O₂[3]

  • Synonyms: 2-Propenoic acid, isooctyl ester; 6-methylheptyl acrylate; Acrylic acid, isooctyl ester[3]

The molecular structure consists of a branched eight-carbon alkyl (isooctyl) group ester-linked to an acrylate moiety.[5] This structure provides a combination of a flexible, hydrophobic side chain and a reactive vinyl group for polymerization.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 184.27 g/mol [3]
Appearance Colorless liquid[1][3]
Density 0.88 g/cm³ at 25 °C[5][6]
Boiling Point 196.8 °C[3]
125 °C at 20 mmHg[5]
Flash Point 91 °C (closed cup)[3][7]
Vapor Pressure 0.15 mmHg[3]
Water Solubility 0.001 g/100ml at 23 °C (very poor)[3]
LogP (Octanol/Water Partition Coefficient) 3.93[3]
Refractive Index (n20/D) 1.437[5][8]
Viscosity 2 mm²/s at 25 °C[3]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the direct esterification of acrylic acid with isooctanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and is reversible.[1][8] To drive the reaction toward the product, an excess of the alcohol may be used, and water is removed as it is formed.[1] A polymerization inhibitor is also added to prevent the premature polymerization of the acrylate monomer during the process.[2][9]

Synthesis_Workflow Reactants Reactants: - Acrylic Acid - Isooctanol - Acid Catalyst - Polymerization Inhibitor Reactor Esterification Reactor Reactants->Reactor Crude Crude Product Mixture (IOA, Water, Catalyst, Unreacted Materials) Reactor->Crude Esterification Reaction Reaction Conditions: - Controlled Temperature (88-115 °C) - Vacuum (to remove water) - Stirring Reaction->Reactor Separation Separation & Cooling Crude->Separation Washing Washing Tower (Neutralization & Catalyst Removal) Separation->Washing Purification Purification (Removal of light & heavy components) Washing->Purification Final Pure this compound Purification->Final

Figure 1: General workflow for the synthesis of this compound via esterification.

Polymerization and Applications

This compound is a monofunctional monomer that readily undergoes free-radical polymerization due to its vinyl group.[1] It is a crucial building block for acrylic polymers and is often copolymerized with other monomers to tailor the final properties of the material. Its low viscosity also allows it to be used as a reactive diluent, which helps to reduce the viscosity of resin formulations for easier processing before being incorporated into the polymer backbone during curing.[2]

Polymers derived from IOA are noted for their excellent flexibility, adhesion, and durability, particularly at low temperatures.[1]

Key Application Areas:

  • Pressure-Sensitive Adhesives (PSAs): IOA is a primary component in the production of acrylic PSAs, valued for its ability to create a good balance of tack, peel, and shear strength.[2]

  • Medical Adhesives: Due to good biocompatibility and low skin irritation potential, IOA-based copolymers are used in hypoallergenic medical adhesives for skin contact applications.[3][5]

  • Coatings and Sealants: It enhances flexibility, water resistance, and adhesion in various coating and sealant formulations.[10]

  • Hydrogels: Can be incorporated into hydrogel networks for applications such as controlled drug delivery.[2]

Polymerization_Process cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Free-Radical Initiator (e.g., KPS) Radical Initiator Radical (I●) Initiator->Radical Heat/UV ActiveChain1 Active Polymer Chain (I-M●) Radical->ActiveChain1 + Monomer (M) IOA IOA Monomer ActiveChain2 Growing Polymer Chain (I-M-M●) ActiveChain1->ActiveChain2 + Monomer (M) ActiveChain2->ActiveChain2 + n(Monomers) Chain1 Growing Chain 1 FinalPolymer Final Polymer Chain1->FinalPolymer Combination or Disproportionation Chain2 Growing Chain 2 Chain2->FinalPolymer

Figure 2: Logical flow of free-radical polymerization using this compound (IOA) monomer.

Experimental Protocols

Synthesis of this compound via Esterification

This protocol is based on a described industrial process and should be adapted for laboratory scale with appropriate safety measures.

Materials:

  • Acrylic acid

  • Isooctanol (Molar ratio to acrylic acid typically 1.2:1 to 1.5:1)[1]

  • Water-soluble acid catalyst (e.g., sulfuric acid)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation setup (e.g., Dean-Stark apparatus) to remove water.

  • Heating mantle

  • Vacuum source

Procedure:

  • Charge the reaction flask with the polymerization inhibitor, acrylic acid, and isooctanol.[9]

  • Begin stirring the mixture to ensure homogeneity.

  • Slowly add the acid catalyst to the mixture while stirring.[9]

  • Assemble the distillation apparatus and begin heating the mixture.

  • Gradually increase the temperature while applying a vacuum to facilitate the removal of water produced during the esterification. A multi-stage process can be effective[9]:

    • Stage 1: Heat to 88-92 °C under a vacuum of -38.0 to -43.0 kPa.

    • Stage 2: Increase temperature to 95.0-97.5 °C and vacuum to -53.0 to -58.0 kPa.

    • Stage 3: Increase temperature to 103.0-107.0 °C and vacuum to -70.0 to -72.5 kPa.

    • Stage 4: Hold at 110.0-115.0 °C under a vacuum of -77.5 to -82.5 kPa to drive the reaction to completion.

  • Monitor the reaction by collecting the water in the distillation receiver. The reaction is considered complete when water is no longer produced.

  • Cool the crude product mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine or deionized water to remove impurities.

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and purify by vacuum distillation to obtain pure this compound.

Radical Polymerization of this compound

This protocol outlines a conceptual method for nanoemulsion polymerization.

Materials:

  • This compound (monomer)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (KPS) (water-soluble initiator)[11]

  • Deionized water

  • Reaction vessel with mechanical stirrer, condenser, nitrogen inlet, and temperature control.

Procedure:

  • Prepare an aqueous solution of the surfactant (SDS) in deionized water within the reaction vessel.

  • Add the this compound monomer to the surfactant solution while stirring vigorously to form a stable nanoemulsion.

  • Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C) under a continuous nitrogen blanket.

  • Prepare a fresh aqueous solution of the initiator (KPS) and add it to the heated emulsion to start the polymerization.

  • Maintain the reaction at a constant temperature and stirring speed for several hours. The progress can be monitored by taking samples periodically to analyze for monomer conversion using techniques like gravimetry or gas chromatography.

  • Once the desired conversion is reached, cool the reactor to terminate the polymerization. The result is a stable latex of poly(this compound) nanoparticles.[11]

Safety and Toxicology

This compound is a combustible liquid and presents several health and environmental hazards.[4][12] Handling should be performed in well-ventilated areas, away from heat and open flames, using appropriate personal protective equipment (PPE).[6][7]

GHS Hazard Classification:

Hazard CodeHazard StatementReference
H227Combustible liquid[4][12]
H315Causes skin irritation[3][4]
H319Causes serious eye irritation[3][4]
H335May cause respiratory irritation[3][4]
H400Very toxic to aquatic life[3][4]
H410Very toxic to aquatic life with long lasting effects[3][4]
  • Exposure Routes: Inhalation, skin contact, eye contact, ingestion.[3][7]

  • Short-Term Effects: The substance is irritating to the eyes, skin, and respiratory tract.[3][7] Ingestion poses an aspiration hazard, which could lead to pneumonitis.[3][7]

  • Long-Term Effects: Repeated or prolonged skin contact may lead to skin sensitization or an allergic reaction.[7][12]

  • Environmental Hazards: The substance is very toxic to aquatic organisms and should not be released into the environment.[3][7]

  • Spillage and Disposal: In case of a spill, collect leaking liquid in covered containers and absorb the remainder with sand or an inert absorbent.[3][7] Dispose of waste according to local, state, and federal regulations.[4]

References

Isooctyl Acrylate Monomer: A Technical Guide to Purity and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and specifications of isooctyl acrylate, a key monomer in the synthesis of polymers for a wide range of applications, including pressure-sensitive adhesives, coatings, and sealants. Understanding and controlling the purity of this monomer is critical to ensuring the final polymer's performance, consistency, and safety, particularly in sensitive applications such as medical devices and drug delivery systems.

Core Specifications

The quality of this compound is defined by a set of key physical and chemical properties. These specifications ensure batch-to-batch consistency and predictable polymerization behavior. The following table summarizes the typical specifications for high-purity this compound.

ParameterTypical SpecificationTest Method
Purity (Assay) ≥ 99.5%Gas Chromatography (GC)
Inhibitor (MEHQ) 15 - 100 ppmHigh-Performance Liquid Chromatography (HPLC)
Water Content ≤ 0.1%Karl Fischer Titration
Acidity (as Acrylic Acid) ≤ 0.01%Titration (ASTM D1364)
Color ≤ 10 APHAPlatinum-Cobalt Scale (ASTM D1209)

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate determination of this compound specifications. The following sections provide representative methodologies for the key quality control tests.

Determination of Purity by Gas Chromatography (GC)

This method is used to determine the area percent purity of this compound and to identify and quantify any impurities.

Methodology:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities like isooctanol and other acrylate esters.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode with a ratio of 50:1.

  • Temperatures:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as acetone or methylene chloride to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Determination of MEHQ Inhibitor by High-Performance Liquid Chromatography (HPLC)

This method provides a precise measurement of the monomethyl ether of hydroquinone (MEHQ) inhibitor concentration.

Methodology:

  • Instrument: High-performance liquid chromatograph with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) is typically effective. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 289 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh the this compound sample and dilute it with the mobile phase to a known concentration (e.g., 10 mg/mL).

  • Injection Volume: 10 µL.

  • Quantification: The concentration of MEHQ is determined by comparing the peak area of the sample to a calibration curve prepared from MEHQ standards of known concentrations.

Determination of Water Content by Karl Fischer Titration

This is a standard and highly accurate method for quantifying the water content in the monomer.

Methodology:

  • Instrument: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagents suitable for aldehydes and ketones.

  • Sample Preparation: The this compound sample is directly injected into the titration vessel. The sample size will depend on the expected water content and the type of titrator used.

  • Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. The instrument automatically calculates the water content, typically expressed as a percentage or in parts per million (ppm).

Determination of Acidity by Titration (ASTM D1364)

This method measures the total acidity of the monomer, which is typically due to the presence of residual acrylic acid.

Methodology:

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N).

    • Solvent: A mixture of toluene and ethanol, neutralized to a phenolphthalein endpoint.

    • Phenolphthalein indicator solution.

  • Procedure:

    • A known weight of the this compound sample is dissolved in the neutralized solvent mixture.

    • A few drops of phenolphthalein indicator are added.

    • The solution is titrated with the standardized NaOH solution to the first permanent pink endpoint.

  • Calculation: The acidity, expressed as percent acrylic acid, is calculated based on the volume of NaOH titrant used, its normality, and the weight of the sample.

Determination of Color by the APHA Method (ASTM D1209)

This visual comparison method is used to assess the color of the monomer against a standard platinum-cobalt scale.

Methodology:

  • Apparatus: Nessler tubes and a calibrated color comparator.

  • Standards: Commercially available APHA color standards or standards prepared by diluting a 500 ppm platinum-cobalt stock solution.

  • Procedure:

    • The this compound sample is placed in a Nessler tube.

    • The color of the sample is visually compared to the APHA standards in the color comparator.

    • The APHA color is the number of the standard that most closely matches the color of the sample.

Quality Control and Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of an incoming batch of this compound monomer.

QualityControlWorkflow cluster_analysis Analytical Testing start Incoming this compound Batch sampling Representative Sampling start->sampling sample_prep Sample Preparation (Dilution, Weighing) sampling->sample_prep gc_analysis Purity (GC-FID) sample_prep->gc_analysis hplc_analysis Inhibitor (HPLC-UV) sample_prep->hplc_analysis kf_titration Water Content (Karl Fischer) sample_prep->kf_titration acidity_test Acidity (Titration) sample_prep->acidity_test color_test Color (APHA) sample_prep->color_test data_review Data Review and Comparison to Specifications gc_analysis->data_review hplc_analysis->data_review kf_titration->data_review acidity_test->data_review color_test->data_review decision Decision data_review->decision approve Approve and Release Batch decision->approve Pass reject Reject Batch and Investigate decision->reject Fail

Health and safety data for isooctyl acrylate handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of Isooctyl Acrylate

This guide provides comprehensive health and safety information for the handling of this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from safety data sheets and chemical databases.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 2-ethylhexyl acrylate, Acrylic acid 2-ethylhexyl ester
CAS Number 103-11-7
EC Number 203-080-7
Molecular Formula C11H20O2
Molecular Weight 184.28 g/mol

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Physical State Liquid
Appearance Colorless
Odor Ester-like
Odor Threshold 0.0053 ppm
pH No data available
Melting Point -90 °C (-130 °F)
Boiling Point 214-218 °C (417-424 °F)
Flash Point 86 °C (187 °F) - closed cup
Evaporation Rate 0.05 (butyl acetate = 1)
Vapor Pressure 0.14 hPa at 20 °C (68 °F)
Vapor Density 6.36 (Air = 1.0)
Relative Density 0.880 - 0.886 g/cm³ at 20 °C (68 °F)
Water Solubility 0.1 g/L at 20 °C (68 °F)
Auto-ignition Temperature 245 °C (473 °F)

Toxicological Data

This section details the toxicological profile of this compound based on animal studies and other assessments.

EndpointRouteSpeciesValueClassification
Acute Toxicity OralRatLD50: 4,430 - 8,300 mg/kgNot classified
Acute Toxicity InhalationRatLC50: > 1.13 mg/L (6 h)Not classified
Acute Toxicity DermalRabbitLD50: 7,520 - 8,500 mg/kgNot classified
Skin Corrosion/Irritation DermalRabbitIrritating to skinCategory 2
Serious Eye Damage/Irritation EyeRabbitIrritating to eyesCategory 2A
Respiratory Sensitization Inhalation-May cause allergy or asthma symptomsCategory 1
Skin Sensitization DermalGuinea pigMay cause an allergic skin reactionCategory 1
Germ Cell Mutagenicity --Not classifiedNot suspected
Carcinogenicity -IARC, NTP, OSHANot classifiedNot classifiable
Reproductive Toxicity --Not classifiedNo evidence
STOT - Single Exposure Inhalation-May cause respiratory irritationCategory 3
STOT - Repeated Exposure --Not classifiedNo evidence
Aspiration Hazard --Not classifiedNo evidence

STOT: Specific Target Organ Toxicity

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports are not publicly available, the methodologies can be summarized as follows:

  • Acute Oral Toxicity (OECD Guideline 401/420/423): This test involves the administration of the substance in graduated doses to several groups of experimental animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated, representing the statistically estimated dose that would be lethal to 50% of the animal population.

  • Acute Dermal Toxicity (OECD Guideline 402): The substance is applied to a shaved area of the skin of an animal (typically a rabbit or rat) for 24 hours. The dose required to cause death in 50% of the animals (LD50) is determined.

  • Acute Inhalation Toxicity (OECD Guideline 403): Animals (typically rats) are exposed to the substance as a vapor, dust, or aerosol in an inhalation chamber for a specified period (e.g., 4 or 6 hours). The concentration that is lethal to 50% of the animals (LC50) is determined.

  • Skin Irritation/Corrosion (OECD Guideline 404): A small amount of the substance is applied to the shaved skin of an animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reaction is scored to determine the irritation potential.

  • Eye Irritation/Corrosion (OECD Guideline 405): The substance is instilled into one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals.

  • Skin Sensitization (OECD Guideline 406/429): The most common method is the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA). These tests determine if a substance can induce an allergic response after initial exposure. The GPMT involves intradermal injection and topical application, while the LLNA measures lymphocyte proliferation in the lymph nodes draining the application site.

Hazard Identification and Control

The primary hazards associated with this compound are skin, eye, and respiratory irritation, as well as the potential for allergic sensitization. The following diagram illustrates the logical workflow for handling this chemical safely.

Hazard_Control_Workflow cluster_planning Planning & Assessment cluster_handling Handling & Storage cluster_emergency Emergency Response start Start: Handling this compound assess 1. Hazard Assessment (Review SDS & Literature) start->assess ppe 2. Select Personal Protective Equipment (PPE) assess->ppe controls 3. Implement Engineering Controls (Fume Hood, Ventilation) ppe->controls handle 4. Safe Handling (Avoid Inhalation/Contact) controls->handle storage 5. Proper Storage (Cool, Dry, Well-Ventilated Area) handle->storage spill Spill Occurs handle->spill Potential Incidents exposure Personnel Exposure handle->exposure Potential Incidents fire Fire Occurs handle->fire Potential Incidents storage->fire end End: Waste Disposal (Follow Regulations) storage->end spill_response Spill Response: - Evacuate - Ventilate - Absorb with inert material spill->spill_response exposure_response First Aid: - Skin: Wash with soap/water - Eyes: Rinse with water 15 min - Inhalation: Move to fresh air exposure->exposure_response fire_response Firefighting: - Use CO2, dry chemical, foam - Wear SCBA fire->fire_response spill_response->end exposure_response->end fire_response->end

Figure 1: Hazard control workflow for this compound.

Exposure Controls and Personal Protection

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below recommended limits. Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (ANSI Z87.1 standard).

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). A lab coat, apron, or coveralls should be worn to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate or if working with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting and Explosion Data

PropertyValue
Flammability Flammable liquid and vapor
Upper Flammability Limit (UFL) 6.0 % (v)
Lower Flammability Limit (LFL) 0.7 % (v)
Suitable Extinguishing Media Dry chemical, carbon dioxide (CO2), alcohol-resistant foam, water spray
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Hazardous Combustion Products Carbon oxides (CO, CO2)
Special Firefighting Procedures Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool fire-exposed containers.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames. Keep away from oxidizing agents and sources of ignition. The substance can polymerize if not properly inhibited; check inhibitor levels periodically.

Ecological Information

EndpointSpeciesDurationValue
Toxicity to fish Rainbow trout (Oncorhynchus mykiss)96 hLC50: 1.81 mg/L
Toxicity to daphnia Daphnia magna (Water flea)48 hEC50: 3.85 mg/L
Toxicity to algae Green algae (Desmodesmus subspicatus)72 hEC50: 1.71 mg/L
Persistence and Degradability --Readily biodegradable
Bioaccumulative Potential --No significant bioaccumulation is expected
Mobility in Soil --No data available

Solubility Profile of Isooctyl Acrylate in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isooctyl acrylate, a common monomer used in the synthesis of polymers for a variety of applications, including pressure-sensitive adhesives, coatings, and plastics. Understanding the solubility of this compound in different solvents is critical for its effective use in research, development, and manufacturing processes.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, an ester with a long alkyl chain, is a relatively non-polar molecule.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been determined. For most common organic solvents, qualitative descriptors such as "miscible" or "soluble" are used.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water230.001[1][2]

The data clearly indicates that this compound is very poorly soluble in water[1][2].

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Based on available safety data sheets and chemical database information, this compound is generally considered to be soluble in a variety of common organic solvents. The term "miscible" is often used, indicating that it can be mixed in all proportions without separation.

SolventClassificationSolubility/Miscibility
AcetoneKetoneSoluble/Miscible
EthanolAlcoholSoluble/Miscible
MethanolAlcoholSoluble/Miscible
TolueneAromatic HydrocarbonSoluble/Miscible
HexaneAliphatic HydrocarbonSoluble/Miscible
Ethyl AcetateEsterSoluble/Miscible
Tetrahydrofuran (THF)EtherSoluble/Miscible
Dichloromethane (DCM)Halogenated HydrocarbonSoluble/Miscible
EtherEtherMiscible

Experimental Protocol for Determining Miscibility

For a qualitative assessment of the miscibility of this compound in a liquid solvent, a simple visual method can be employed. This protocol is adapted from the principles outlined in standard methods for determining miscibility.

Objective: To determine if this compound is miscible in a given solvent at various proportions.

Materials:

  • This compound (reagent grade)

  • Solvent to be tested (reagent grade)

  • Graduated cylinders or volumetric flasks (10 mL or 25 mL)

  • Stoppers for cylinders/flasks

  • Pipettes or burettes for accurate liquid transfer

  • Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

  • Preparation of Mixtures:

    • Label a series of clean, dry graduated cylinders or volumetric flasks.

    • Prepare mixtures of this compound and the solvent in various volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). For a 10 mL total volume, these ratios would correspond to:

      • 1 mL this compound + 9 mL solvent

      • 2 mL this compound + 8 mL solvent

      • 5 mL this compound + 5 mL solvent

      • 8 mL this compound + 2 mL solvent

      • 9 mL this compound + 1 mL solvent

    • Accurately measure and add the specified volumes of this compound and the solvent to each respective cylinder.

  • Mixing:

    • Stopper each cylinder securely.

    • Invert the cylinder 10-15 times to ensure thorough mixing of the two liquids.

  • Observation:

    • Place the cylinders on a flat, stable surface and allow them to stand undisturbed.

    • Visually inspect the mixtures immediately after mixing and again after a set period (e.g., 30 minutes, 1 hour) for any signs of immiscibility.

    • Signs of immiscibility include:

      • The formation of two distinct layers.

      • Turbidity or cloudiness in the solution.

      • The presence of droplets of one liquid suspended in the other.

  • Interpretation of Results:

    • Miscible: If a single, clear, homogeneous phase is observed in all proportions, the two liquids are considered miscible.

    • Partially Miscible: If the liquids form a single phase at some ratios but separate into two phases at other ratios, they are partially miscible.

    • Immiscible: If two distinct layers are observed in all proportions, the liquids are immiscible.

Safety Precautions:

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed hazard information.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound in a solvent.

experimental_workflow start Start: Prepare Materials prepare_mixtures Prepare Mixtures (Varying Ratios of this compound and Solvent) start->prepare_mixtures mix Thoroughly Mix (Invert Cylinder 10-15 times) prepare_mixtures->mix observe Visual Observation (Immediately and after set time) mix->observe decision Homogeneous Solution? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible / Partially Miscible decision->immiscible No end End miscible->end immiscible->end

References

Unveiling the Glass Transition of Poly(isooctyl acrylate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(isooctyl acrylate), a key parameter influencing its physical properties and performance in various applications, including pressure-sensitive adhesives and pharmaceutical formulations. This document details the experimental methodologies for determining Tg, presents a summary of reported values, and outlines the underlying principles of the analytical techniques involved.

Introduction to the Glass Transition in Poly(this compound)

Poly(this compound) is an acrylic polymer known for its low glass transition temperature, which imparts it with a soft and tacky nature at room temperature. The Tg is a critical physical constant for amorphous and semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition but rather a kinetic phenomenon that depends on the rate of heating or cooling. An accurate determination of the Tg is paramount for predicting the material's mechanical behavior, such as its adhesion, cohesion, and flexibility, across a range of temperatures.

Quantitative Data Summary

The glass transition temperature of poly(this compound) has been reported in the literature, with some variation in the values attributed to differences in polymer molecular weight, polydispersity, and the specific experimental conditions of the analytical technique used. The following table summarizes the available data for the Tg of poly(this compound) and its close isomer, poly(2-ethylhexyl acrylate).

PolymerGlass Transition Temperature (Tg) (°C)Analytical TechniqueExperimental Conditions
Poly(this compound)~ -54Not SpecifiedNot Specified
Poly(2-ethylhexyl acrylate)-50Not SpecifiedNot Specified

Note: The values presented are based on available literature. For precise characterization, it is recommended to perform experimental determination under controlled conditions.

Experimental Protocols for Tg Determination

The determination of the glass transition temperature of poly(this compound) is typically performed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Sample Preparation: Synthesis of Poly(this compound)

A representative synthesis of poly(this compound) is crucial for obtaining a well-defined sample for thermal analysis. A common method is free-radical polymerization.

Materials:

  • This compound monomer

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene)

  • Nitrogen gas supply

Procedure:

  • The this compound monomer is purified to remove inhibitors.

  • The monomer is dissolved in toluene in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit polymerization.

  • The initiator, AIBN, is added to the reaction mixture.

  • The reaction is carried out at a specific temperature (e.g., 60-80 °C) for a set duration to achieve the desired molecular weight and conversion.

  • The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum until a constant weight is achieved.

Differential Scanning Calorimetry (DSC)

DSC is the most common technique for Tg determination. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

Instrumentation:

  • Differential Scanning Calorimeter

Methodology (based on ASTM D3418):

  • A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -100 °C) to a temperature well above the expected Tg (e.g., 50 °C) at a constant heating rate (e.g., 10 °C/min).

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first.

  • The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining Tg. It measures the viscoelastic properties of a material (storage modulus, E', and loss modulus, E'') as a function of temperature and frequency of an applied oscillatory force. The Tg can be identified from the peak of the loss modulus or the tan delta (E''/E') curve, or from the onset of the drop in the storage modulus.

Instrumentation:

  • Dynamic Mechanical Analyzer

Methodology:

  • A rectangular film or a fiber of poly(this compound) with well-defined dimensions is prepared.

  • The sample is mounted in the DMA clamps (e.g., tension or cantilever mode).

  • The sample is cooled to a temperature below its Tg (e.g., -120 °C).

  • A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The temperature is ramped up at a controlled rate (e.g., 3 °C/min) through the glass transition region.

  • The storage modulus (E'), loss modulus (E''), and tan delta are recorded as a function of temperature.

  • The Tg is determined from the peak of the tan delta curve, which represents the point of maximum energy dissipation.

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is detected as a change in the coefficient of thermal expansion (CTE).

Instrumentation:

  • Thermomechanical Analyzer

Methodology:

  • A sample of poly(this compound) is prepared with parallel top and bottom surfaces.

  • The sample is placed on the TMA stage, and a probe is brought into contact with the sample surface with a minimal applied force.

  • The sample is cooled to a temperature below its Tg.

  • The temperature is then increased at a constant heating rate (e.g., 5 °C/min).

  • The change in the sample's dimension (expansion or penetration) is recorded as a function of temperature.

  • The Tg is determined as the onset temperature of the change in the slope of the dimension versus temperature curve, which corresponds to the change in the CTE.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the glass transition temperature of poly(this compound).

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesis of Poly(this compound) purification Purification and Drying synthesis->purification dsc DSC Analysis (Heat-Cool-Heat Cycle) purification->dsc dma DMA Analysis (Temperature Sweep) purification->dma tma TMA Analysis (Temperature Ramp) purification->tma tg_dsc Tg from Heat Capacity Change dsc->tg_dsc tg_dma Tg from tan δ peak or E' drop dma->tg_dma tg_tma Tg from CTE Change tma->tg_tma comparison Comparative Analysis of Tg Values tg_dsc->comparison tg_dma->comparison tg_tma->comparison

Workflow for Tg Determination of Poly(this compound)

Conclusion

The glass transition temperature of poly(this compound) is a fundamental property that dictates its suitability for various applications. Accurate and reproducible measurement of Tg is achievable through standardized thermal analysis techniques, primarily DSC, DMA, and TMA. Researchers and drug development professionals can leverage the methodologies and data presented in this guide to better understand and control the performance of poly(this compound)-based materials. For the most accurate characterization, it is essential to consider the influence of the polymer's molecular characteristics and the specific parameters of the chosen analytical method.

An In-Depth Technical Guide to Isooctyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of isooctyl acrylate, a key monomer used in the production of a wide variety of polymers. It details its chemical identity, physical and chemical properties, common experimental protocols, and key molecular and application pathways.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly referred to as this compound is more precisely identified by its IUPAC name, which clarifies its specific isomeric form. It is essential to use the correct nomenclature in research and drug development to ensure clarity and reproducibility.

The officially recognized IUPAC name for the most common commercial form of this compound is 2-ethylhexyl prop-2-enoate . This name specifies the "iso" structure as a 2-ethylhexyl group attached to the acrylate backbone.

Synonyms:

  • 2-Ethylhexyl acrylate

  • 2-EHA

  • Octyl acrylate

  • Acrylic acid, 2-ethylhexyl ester

  • Prop-2-enoic acid 2-ethylhexyl ester

Quantitative Data: Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in polymer synthesis. The following table summarizes key quantitative data for 2-ethylhexyl acrylate.

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance Clear, colorless liquid
Odor Sweet, characteristic
Density 0.885 g/cm³ at 20°C
Boiling Point 214-218 °C (1013 hPa)
Melting Point -90 °C
Flash Point 86 °C (closed cup)
Vapor Pressure 0.14 hPa at 20 °C
Water Solubility 0.01 g/L at 20 °C
Refractive Index (n²⁰/D) 1.434
Viscosity 1.7 mPa·s at 20 °C

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound in a research setting.

3.1. Synthesis of 2-Ethylhexyl Acrylate via Fischer Esterification

This protocol describes a common laboratory-scale synthesis method.

Objective: To synthesize 2-ethylhexyl acrylate from acrylic acid and 2-ethylhexanol.

Materials:

  • Acrylic acid

  • 2-Ethylhexanol

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Hydroquinone (polymerization inhibitor)

  • Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Combine equimolar amounts of acrylic acid and 2-ethylhexanol in the flask with toluene (approx. 50% of the total volume).

  • Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight) and a small amount of hydroquinone.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator.

  • Purify the resulting crude 2-ethylhexyl acrylate by vacuum distillation to obtain the final product.

3.2. Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of product purity.

Objective: To determine the purity of synthesized 2-ethylhexyl acrylate.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5 or equivalent).

Procedure:

  • Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1%.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/min. Hold at 220 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to 2-ethylhexyl acrylate based on its retention time. Calculate the purity by determining the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

Visualization of Pathways and Relationships

4.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-ethylhexyl acrylate.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Acrylic Acid + 2-Ethylhexanol + Catalyst (H₂SO₄) Reaction Esterification Reaction (Reflux with Toluene) Reactants->Reaction Water Water Removal (Dean-Stark Trap) Reaction->Water Neutralization Neutralization (Wash with NaHCO₃) Reaction->Neutralization Drying Drying (Anhydrous MgSO₄) Neutralization->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation FinalProduct Pure 2-Ethylhexyl Acrylate Distillation->FinalProduct

Fig. 1: Experimental workflow for the synthesis of 2-ethylhexyl acrylate.

4.2. Properties to Applications Logical Flow

This diagram shows how the inherent chemical properties of 2-ethylhexyl acrylate lead to its primary applications.

G cluster_properties Core Properties cluster_characteristics Resulting Polymer Characteristics cluster_applications Primary Applications Prop1 Low Glass Transition Temperature (Tg) Char1 Flexibility & Tackiness Prop1->Char1 Prop2 Hydrophobic Side Chain Char2 Water Resistance Prop2->Char2 Prop3 Acrylate Functionality Char3 UV & Weather Resistance Prop3->Char3 App1 Pressure-Sensitive Adhesives (PSAs) Char1->App1 App2 Coatings & Paints Char2->App2 App3 Sealants & Caulks Char2->App3 Char3->App2

Fig. 2: Logical relationship between properties and applications.

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Isooctyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of isooctyl acrylate, a key monomer in the synthesis of a wide range of polymers with applications in adhesives, coatings, and drug delivery systems. This document delves into the core mechanistic steps, presents available kinetic data, and offers detailed experimental protocols.

Core Concepts: The Mechanism of Free Radical Polymerization

Free radical polymerization is a chain reaction process that involves the sequential addition of monomer units to a growing polymer chain initiated by a free radical. The overall mechanism is classically divided into three key stages: initiation, propagation, and termination.[1][2]

Initiation

The initiation stage involves the generation of free radicals from an initiator molecule. Common initiators for acrylate polymerization are azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[1] Upon thermal or photochemical decomposition, the initiator molecule breaks down into two primary radicals (I•). These highly reactive species then attack the vinyl group of an this compound monomer, forming an initiated monomer radical (M•).[1]

Initiation cluster_initiator Initiator Decomposition cluster_addition Radical Addition to Monomer Initiator (I-I) Initiator (I-I) Primary Radicals (2 I•) Primary Radicals (2 I•) Initiator (I-I)->Primary Radicals (2 I•) kd (Heat or Light) Initiated Monomer Radical (I-M•) Initiated Monomer Radical (I-M•) Primary Radicals (2 I•)->Initiated Monomer Radical (I-M•) ki This compound Monomer (M) This compound Monomer (M) This compound Monomer (M)->Initiated Monomer Radical (I-M•)

Figure 1: Initiation Stage of Free Radical Polymerization.
Propagation

During the propagation step, the newly formed monomer radical adds to another this compound monomer, regenerating the radical at the end of the growing chain. This process repeats rapidly, leading to the formation of a long polymer chain. The rate of propagation is a critical factor in determining the final molecular weight of the polymer.

Propagation Growing Polymer Radical (Mn•) Growing Polymer Radical (Mn•) Propagated Polymer Radical (Mn+1•) Propagated Polymer Radical (Mn+1•) Growing Polymer Radical (Mn•)->Propagated Polymer Radical (Mn+1•) kp This compound Monomer (M) This compound Monomer (M) This compound Monomer (M)->Propagated Polymer Radical (Mn+1•)

Figure 2: Propagation Stage of Free Radical Polymerization.
Termination

The growth of the polymer chain is concluded in the termination stage. This can occur through two primary mechanisms:

  • Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

  • Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another, resulting in two separate, non-reactive polymer chains, one with a saturated end and the other with an unsaturated end.

The termination mechanism significantly influences the molecular weight distribution of the final polymer.[2]

Termination cluster_combination Termination by Combination cluster_disproportionation Termination by Disproportionation Two Growing Radicals (Mn• + Mp•) Two Growing Radicals (Mn• + Mp•) Dead Polymer (Mn+p) Dead Polymer (Mn+p) Two Growing Radicals (Mn• + Mp•)->Dead Polymer (Mn+p) ktc Two Dead Polymers (Mn + Mp) Two Dead Polymers (Mn + Mp) Two Growing Radicals (Mn• + Mp•)->Two Dead Polymers (Mn + Mp) ktd

Figure 3: Termination Stage of Free Radical Polymerization.

Quantitative Data

Precise kinetic data for the free radical homopolymerization of this compound is not extensively available in public literature. However, the kinetic behavior of this compound is expected to be similar to that of other long-chain alkyl acrylates, such as n-butyl acrylate and 2-ethylhexyl acrylate. The following tables summarize representative kinetic parameters for these related monomers, which can be used as an approximation for this compound.

Disclaimer: The following data is for n-butyl acrylate and 2-ethylhexyl acrylate and should be considered as an estimate for this compound. Experimental validation is recommended for specific applications.

Table 1: Propagation Rate Constants (kp) for Related Acrylate Monomers

MonomerTemperature (°C)kp (L mol-1 s-1)Reference
n-Butyl Acrylate252.4 x 104[3]
n-Butyl Acrylate604.2 x 104[4]
2-Ethylhexyl Acrylate252.2 x 104[3]

Table 2: Termination Rate Constants (kt) for Related Acrylate Monomers

MonomerTemperature (°C)kt (L mol-1 s-1)Reference
n-Butyl Acrylate251.6 x 107[4]
n-Butyl Acrylate602.7 x 107[4]

Table 3: Activation Energies for Propagation and Termination of n-Butyl Acrylate

ParameterActivation Energy (kJ mol-1)Reference
Propagation (Ea,p)17.7[4]
Termination (Ea,t)5.9[4]

Experimental Protocols

The following are detailed methodologies for the bulk and solution free radical polymerization of this compound. These protocols are based on standard procedures for acrylate polymerization and can be adapted for specific research needs.

Bulk Polymerization of this compound

This protocol describes the polymerization of this compound without a solvent, initiated by AIBN.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer Purification: To remove the inhibitor (typically hydroquinone monomethyl ether), pass the this compound through a column of basic alumina.

  • Reaction Setup: Place the desired amount of purified this compound and AIBN (e.g., 0.1 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiation: Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

  • Polymerization: Allow the reaction to proceed for the desired time. The viscosity of the solution will increase as the polymerization progresses.

  • Termination and Purification: To stop the reaction, cool the flask in an ice bath and expose the mixture to air. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran or toluene) and precipitate it into a non-solvent (e.g., cold methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Solution Polymerization of this compound

This protocol describes the polymerization of this compound in a solvent, which helps to control the reaction temperature and the viscosity of the final polymer solution.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Three-neck round-bottom flask with a condenser, nitrogen/argon inlet, and a magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound as described for bulk polymerization. Ensure the solvent is anhydrous.

  • Reaction Setup: Charge the three-neck flask with the purified this compound and the solvent (e.g., a 50% w/w solution).

  • Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.

  • Initiator Addition: Dissolve the desired amount of AIBN in a small amount of the solvent and add it to the reaction mixture.

  • Polymerization: Heat the mixture to the desired reaction temperature (e.g., 70°C for AIBN in toluene) and maintain it for the specified duration.

  • Monitoring: The progress of the reaction can be monitored by taking samples at different time intervals and analyzing the monomer conversion using techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).

  • Purification: After the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

  • Drying: Filter the polymer and dry it in a vacuum oven.

Mandatory Visualizations

Experimental Workflow for Bulk Polymerization

The following diagram illustrates the key steps in the experimental workflow for the bulk polymerization of this compound.

BulkPolymerizationWorkflow Monomer Purification Monomer Purification Reaction Setup Reaction Setup Monomer Purification->Reaction Setup Degassing (Freeze-Pump-Thaw) Degassing (Freeze-Pump-Thaw) Reaction Setup->Degassing (Freeze-Pump-Thaw) Polymerization Polymerization Degassing (Freeze-Pump-Thaw)->Polymerization Termination & Purification Termination & Purification Polymerization->Termination & Purification Drying Drying Termination & Purification->Drying Characterization Characterization Drying->Characterization

Figure 4: Experimental Workflow for Bulk Polymerization.

This guide provides a foundational understanding of the free radical polymerization of this compound. For more specific applications, further optimization of the reaction conditions and detailed characterization of the resulting polymers are recommended.

References

A Technical Guide to the Thermal Stability and Decomposition of Isooctyl Acrylate Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of isooctyl acrylate polymers, with a primary focus on its common isomer, poly(2-ethylhexyl acrylate) (PEHA). The information presented herein is intended to assist researchers and professionals in understanding the thermal behavior of these materials for various applications, including in the development of drug delivery systems and medical adhesives. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of decomposition pathways and analytical workflows.

Thermal Stability and Decomposition Overview

Poly(this compound) and its isomers are known for their use in applications requiring flexibility and adhesive properties. Their thermal stability is a critical factor in determining their processing parameters and service life. When subjected to elevated temperatures, these polymers undergo degradation through a series of complex chemical reactions.

The thermal decomposition of poly(n-alkyl acrylates) in an inert atmosphere primarily proceeds through random scission of the polymer backbone and side-chain ester decomposition. The stability of the polymer is influenced by the structure of the alkyl ester group. For long-chain alkyl acrylates like poly(2-ethylhexyl acrylate), thermal stabilization is observed up to approximately 250°C at lower heating rates.

Quantitative Thermal Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of poly(2-ethylhexyl acrylate), which serves as a representative for poly(this compound).

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(2-ethylhexyl acrylate)

ParameterValueConditions
Onset Decomposition Temperature~250 °C5 °C/min heating rate in N₂ atmosphere
Temperature of Maximum Decomposition RateVaries with heating rateIn N₂ atmosphere

Note: The onset of decomposition is dependent on the heating rate; higher heating rates will shift the decomposition to higher temperatures.

Table 2: Activation Energy of Thermal Decomposition for Poly(2-ethylhexyl acrylate)

Conversion (α)Activation Energy (Ea) - KAS Method (kJ/mol)Activation Energy (Ea) - FWO/Tang Methods (kJ/mol)
0.1~80~80
0.9~220~170

Data derived from studies on poly(2-ethylhexyl acrylate) using isoconversional methods. The activation energy varies with the degree of conversion, suggesting a complex, multi-step decomposition process.[1]

Primary Decomposition Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the thermal decomposition products of polymers. For poly(2-ethylhexyl acrylate), the primary decomposition products include:

  • 2-ethylhexene-1: Formed through a side-chain ester pyrolysis reaction.

  • 2-ethylhexanol: Another product of the ester group decomposition.

  • 2-ethylhexyl acrylate: The monomer, resulting from chain scission and depolymerization.

  • Carbon Dioxide: Indicates some degree of decarboxylation.

The relative abundance of these products can vary depending on the pyrolysis temperature and other experimental conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition kinetics of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 5, 10, 20 °C/min).

  • The mass of the sample is recorded continuously as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass.

  • To determine the activation energy of decomposition, the experiment is repeated at several different heating rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the chemical composition of the thermal decomposition products.

Methodology:

  • A small amount of the polymer sample (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

  • The sample cup is introduced into the pyrolysis unit, which is directly interfaced with the gas chromatograph.

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).

  • The polymer undergoes thermal fragmentation into smaller, volatile molecules (pyrolysates).

  • The pyrolysates are swept into the GC column by the carrier gas.

  • The GC separates the individual components of the pyrolysate mixture based on their volatility and interaction with the column's stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute all components.

  • As the separated components elute from the GC column, they enter the mass spectrometer.

  • The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products by comparing them to mass spectral libraries and known standards.

Visualizing Decomposition and Analysis

Decomposition Pathway

DecompositionPathway cluster_products Decomposition Products Polymer Poly(this compound) Olefin Isooctene Polymer->Olefin Alcohol Isooctanol Polymer->Alcohol Monomer This compound Polymer->Monomer Other Other Fragments (e.g., CO₂) Polymer->Other Heat Thermal Energy (Heat) Heat->Polymer Initiates

Caption: Primary decomposition pathways of poly(this compound).

Experimental Workflow

ExperimentalWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_pygcms Pyrolysis-GC/MS start Polymer Sample TGA Heat in Inert Atmosphere (Controlled Rate) start->TGA Pyrolysis Rapid Heating (Pyrolysis) start->Pyrolysis TGA_Data Mass Loss vs. Temperature Data TGA->TGA_Data Kinetics Determine Decomposition Temperatures & Kinetics TGA_Data->Kinetics GC Gas Chromatography (Separation) Pyrolysis->GC MS Mass Spectrometry (Identification) GC->MS Products Identify Decomposition Products MS->Products

Caption: Experimental workflow for thermal analysis.

References

Methodological & Application

Application Notes: Isooctyl Acrylate in Pressure-Sensitive Adhesive (PSA) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl acrylate (IOA) is a key "soft" monomer used in the formulation of acrylic pressure-sensitive adhesives (PSAs). Its low glass transition temperature (Tg) of approximately -70°C imparts the necessary tack and flexibility characteristic of these adhesives.[1] In pharmaceutical applications, particularly transdermal drug delivery systems (TDDS), IOA-based PSAs are favored for their biocompatibility, chemical stability, and ability to be tailored for specific drug solubility and release profiles.

Acrylic PSAs are typically copolymers, where the properties are engineered by combining different monomers.[1] The formulation is a balance of three main monomer types:

  • Soft Monomers (e.g., this compound): These form the bulk of the polymer (typically 70-90%) and provide the fundamental PSA properties of tack and flexibility due to their low Tg.[1]

  • Hard Monomers (e.g., Methyl Methacrylate, Vinyl Acetate): With a high Tg, these monomers (0-30%) are incorporated to increase the cohesive strength (shear resistance) of the adhesive.[1]

  • Functional Monomers (e.g., Acrylic Acid): These are included in small amounts (3-10%) to enhance adhesion to polar substrates, improve cohesion through hydrogen bonding, and provide sites for crosslinking.[1]

This document provides detailed protocols for the synthesis and characterization of IOA-based PSAs relevant to research and development in the pharmaceutical and materials science fields.

Data Presentation: Performance Characteristics

The performance of an IOA-based PSA is highly dependent on the ratio of its constituent monomers. The following table summarizes the expected trends and representative quantitative data based on formulations of a soft acrylate (like IOA) copolymerized with acrylic acid (AA).

Formulation (Soft Acrylate:AA wt%)Glass Transition Temp. (Tg)180° Peel Adhesion (N/25mm)Loop Tack (N/25mm)Shear Strength (hours)
100:0~ -70°CLow (~ 2)HighLow
97:3IncreasedModerate (~ 7)Moderate-HighModerate
93:7Further IncreasedHigh (~ 10)ModerateHigh
90:10~ -27°CVery High (~ 11.5)LowVery High

Note: The numerical values are illustrative and can vary based on the specific soft monomer, molecular weight, crosslinking, and test conditions. Data trends are extrapolated from studies on similar acrylate systems.

Experimental Protocols

Protocol 1: Synthesis of IOA-AA Copolymer via Solution Polymerization

This protocol describes a lab-scale synthesis of an this compound and acrylic acid copolymer.

Materials:

  • This compound (IOA)

  • Acrylic acid (AA)

  • Ethyl acetate (solvent)

  • Benzoyl peroxide (initiator)

  • 500 mL three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.

Procedure:

  • Monomer Preparation: Prepare a monomer mixture based on the desired weight ratio (e.g., 93g IOA and 7g AA).

  • Reactor Setup: In the 500 mL flask, add 100g of ethyl acetate.

  • Initiation: Add the monomer mixture and 0.5g of benzoyl peroxide to the flask.

  • Polymerization: Heat the mixture to 80°C under a nitrogen atmosphere with continuous stirring.

  • Reaction Time: Maintain the reaction for 6-8 hours.

  • Completion: After the reaction period, cool the resulting polymer solution to room temperature. The resulting product is a solvent-borne PSA.

Protocol 2: Performance Testing of PSAs

The following are standardized test methods for characterizing the key properties of PSAs.

2.1 180° Peel Adhesion Test (ASTM D3330)

This test measures the force required to remove a PSA-coated film from a standard test panel at a 180° angle.

Equipment:

  • Tensile testing machine

  • Standard stainless steel test panels

  • 2 kg rubber-covered roller

  • Cutter for preparing 1-inch wide samples

Procedure:

  • Sample Preparation: Coat the synthesized PSA solution onto a 2 mil polyester (PET) film and allow the solvent to evaporate completely in an oven. Cut the coated film into 1-inch wide strips.

  • Application: Apply the adhesive strip to a clean stainless steel test panel.

  • Rolling: Pass the 2 kg roller over the tape twice to ensure uniform contact.

  • Dwell Time: Allow the sample to dwell for 20 minutes at room temperature.

  • Testing: Clamp the free end of the panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw.

  • Peel: Set the machine to a peel rate of 300 mm/min and record the force required to peel the tape from the panel.[2]

  • Data Analysis: The average force over a specified distance is reported, typically in N/25mm.[3]

2.2 Shear Strength (Holding Power) Test (ASTM D3654)

This test determines the ability of a PSA tape to resist a static load applied parallel to the surface.

Equipment:

  • Shear test stand with panels

  • Standard weights (e.g., 1 kg)

  • Timer

  • Cutter for sample preparation

Procedure:

  • Sample Preparation: Prepare a 1-inch wide tape sample as described in the peel adhesion test.

  • Application: Apply the tape to a stainless steel panel, leaving an overhang. The contact area should be standardized (e.g., 1 inch x 1 inch).[4]

  • Rolling: Use the 2 kg roller to apply the tape.

  • Dwell Time: Allow the sample to dwell for at least 20 minutes.

  • Testing: Hang the panel vertically in the test stand. Attach a 1 kg weight to the free end of the tape.[4]

  • Measurement: Start the timer and record the time it takes for the tape to fail and the weight to fall. This is the shear strength, reported in minutes or hours.[4]

2.3 Loop Tack Test (ASTM D6195)

This test measures the immediate "quick stick" of an adhesive.

Equipment:

  • Loop tack tester or a tensile tester with a loop tack fixture

  • Standard test panel (stainless steel)

Procedure:

  • Sample Preparation: Cut a 1-inch wide by 5-inch long strip of the adhesive-coated film.

  • Loop Formation: Form the strip into a loop with the adhesive side facing outwards, and clamp the ends in the upper jaw of the tester.

  • Testing: Bring the loop down to make contact with the test panel over a defined area.

  • Separation: Immediately after contact, move the jaw upwards at a specified speed.

  • Measurement: The maximum force required to separate the loop from the panel is recorded as the loop tack value.[5][6]

Visualizations

PSA_Formulation_Logic Monomers Monomer Selection Soft Soft Monomer (e.g., this compound) Monomers->Soft Hard Hard Monomer (e.g., Methyl Methacrylate) Monomers->Hard Functional Functional Monomer (e.g., Acrylic Acid) Monomers->Functional Tack Tack / Quick Stick Soft->Tack Increases Hard->Tack Decreases Cohesion Cohesion / Shear Strength Hard->Cohesion Increases Functional->Cohesion Increases Adhesion Adhesion / Peel Strength Functional->Adhesion Increases Properties PSA Properties Experimental_Workflow cluster_synthesis PSA Synthesis cluster_testing Performance Testing Monomer_Mixing Monomer Mixing (IOA, AA) Polymerization Solution Polymerization Monomer_Mixing->Polymerization PSA_Solution PSA in Solvent Polymerization->PSA_Solution Peel_Test Peel Adhesion (ASTM D3330) PSA_Solution->Peel_Test Shear_Test Shear Strength (ASTM D3654) PSA_Solution->Shear_Test Tack_Test Loop Tack (ASTM D6195) PSA_Solution->Tack_Test Results Quantitative Performance Data Peel_Test->Results Shear_Test->Results Tack_Test->Results

References

Application Notes and Protocols for Emulsion Polymerization of Isooctyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Emulsion polymerization is a versatile and widely used technique for the synthesis of acrylic polymers. This method involves polymerizing monomers in an emulsion, typically an oil-in-water system, stabilized by a surfactant. The resulting polymer is produced in the form of a latex, which is a stable dispersion of polymer particles in water. Isooctyl acrylate (IOA) is a key monomer in the production of acrylic polymers, valued for its ability to impart flexibility, good adhesion, and excellent weatherability to the resulting polymer.[1] Polymers derived from IOA are extensively used in coatings, adhesives, and sealants.[1]

This document provides a detailed protocol for the emulsion polymerization of this compound. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis and application of poly(this compound) latexes.

Key Experimental Parameters and Expected Results

The following table summarizes the typical reagents and conditions for the emulsion polymerization of this compound, along with expected outcomes. The data is compiled from various sources describing the emulsion polymerization of acrylates.[2]

ParameterValue/RangePurpose/EffectExpected Outcome/Characteristic
Monomer This compound (IOA)The primary building block of the polymer.Formation of poly(this compound).
Initiator Potassium Persulfate (KPS) or Ammonium PersulfateGenerates free radicals to initiate polymerization.[2]Polymerization is initiated in the aqueous phase.
Surfactant (Emulsifier) Sodium Dodecyl Sulfate (SDS)Stabilizes monomer droplets and polymer particles in the aqueous phase, forming micelles.[2]Formation of a stable latex with controlled particle size.
Reaction Medium Deionized WaterContinuous phase for the emulsion.Provides a medium for heat transfer and viscosity control.
Reaction Temperature 70-85 °CAffects the rate of initiator decomposition and polymerization.Higher temperature generally leads to a faster reaction rate.
Stirring Speed 200-400 rpmEnsures proper mixing and heat transfer, and maintains a stable emulsion.Uniform particle size distribution and prevention of coagulation.
Reaction Time 3-6 hoursDuration required for high monomer conversion.High yield of the polymer.
Monomer Conversion >95%The percentage of monomer that has been converted to polymer.Efficient utilization of the monomer.
Particle Size 50-200 nmInfluences the properties of the final latex, such as viscosity and film formation.A narrow particle size distribution is often desirable for consistent properties.
Molecular Weight (Mw) 100,000 - 500,000 g/mol Affects the mechanical properties of the resulting polymer.Higher molecular weight generally leads to improved mechanical strength.
pH of final latex 4-6Can affect the stability of the latex.May require adjustment for specific applications.

Experimental Protocol: Semi-Batch Emulsion Polymerization of this compound

This protocol describes a semi-batch emulsion polymerization process, a common method that allows for good control over the reaction and the properties of the final polymer latex.[3]

Materials
  • This compound (IOA), monomer

  • Potassium persulfate (KPS), initiator

  • Sodium dodecyl sulfate (SDS), surfactant

  • Sodium bicarbonate (NaHCO₃), buffer

  • Deionized water

Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer or thermocouple

  • Heating mantle or water bath

  • Nitrogen inlet

Procedure
  • Reactor Setup:

    • Assemble the 500 mL three-necked round-bottom flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

    • Place the flask in a heating mantle or water bath.

  • Initial Charge:

    • To the flask, add 150 mL of deionized water, 0.5 g of sodium dodecyl sulfate (SDS), and 0.2 g of sodium bicarbonate.

    • Begin stirring at 250 rpm and start purging the system with nitrogen to remove oxygen. Continue the nitrogen purge throughout the reaction.

    • Heat the mixture to 80 °C.

  • Initiator Addition:

    • Once the reactor temperature reaches 80 °C, add 0.3 g of potassium persulfate (KPS) dissolved in 10 mL of deionized water to the flask.

  • Monomer Emulsion Preparation (Pre-emulsion):

    • In a separate beaker, prepare the monomer emulsion by mixing 100 g of this compound, 0.5 g of SDS, and 50 mL of deionized water.

    • Stir this mixture vigorously to form a stable pre-emulsion.

  • Monomer Feed:

    • After adding the initiator, begin the continuous addition of the monomer pre-emulsion to the reaction flask using the dropping funnel.

    • Maintain a constant feed rate over a period of 3 hours.

    • Throughout the addition, maintain the reaction temperature at 80 °C and the stirring speed at 250 rpm.

  • Reaction Completion:

    • After the monomer feed is complete, continue stirring at 80 °C for an additional hour to ensure high monomer conversion.

  • Cooling and Filtration:

    • Turn off the heat and allow the reactor to cool down to room temperature while continuing to stir.

    • Once cooled, filter the resulting latex through a fine mesh to remove any coagulum.

  • Characterization:

    • The final poly(this compound) latex can be characterized for solid content, particle size and distribution, molecular weight, and viscosity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the semi-batch emulsion polymerization of this compound.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_post Post-Reaction A Reactor Setup B Prepare Initial Charge (Water, SDS, NaHCO3) A->B D Heat to 80°C under N2 Purge B->D C Prepare Monomer Pre-emulsion (IOA, SDS, Water) F Continuously Feed Monomer Pre-emulsion (3 hours) C->F E Add Initiator (KPS Solution) D->E E->F G Continue Reaction (1 hour) F->G H Cool to Room Temperature G->H I Filter Latex H->I J Characterize Product I->J

Caption: Experimental workflow for the synthesis of poly(this compound) latex.

Logical Relationship of Components

This diagram shows the logical relationship and roles of the different components in the emulsion polymerization process.

EmulsionPolymerizationComponents cluster_reactants Reactants cluster_medium Reaction Medium cluster_product Product Monomer This compound Latex Poly(this compound) Latex Monomer->Latex Polymerizes into Initiator Potassium Persulfate Initiator->Monomer Initiates Water Deionized Water Water->Latex Disperses Surfactant SDS Surfactant->Monomer Emulsifies Surfactant->Latex Stabilizes

Caption: Roles of key components in this compound emulsion polymerization.

References

Application Notes and Protocols for the Copolymerization of Isooctyl Acrylate with Acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of copolymers of isooctyl acrylate (IOA) and acrylic acid (AA) via solution and emulsion polymerization. The resulting copolymers are of significant interest in the pharmaceutical and medical device industries, primarily for their application as pressure-sensitive adhesives (PSAs) in transdermal drug delivery systems, medical tapes, and wound dressings. The incorporation of acrylic acid introduces hydrophilicity and provides functional groups for further modification or interaction with active pharmaceutical ingredients.

Introduction

The copolymerization of this compound, a soft and hydrophobic monomer, with acrylic acid, a hard and hydrophilic monomer, allows for the tuning of adhesive and mechanical properties of the resulting polymer. The branched structure of this compound imparts flexibility and a low glass transition temperature (Tg) to the copolymer, which are crucial for good adhesion at room temperature.[1] The acrylic acid content influences the copolymer's polarity, adhesion to skin, and cohesive strength. By adjusting the ratio of these two monomers, copolymers with a wide range of properties can be synthesized to meet the specific requirements of various applications.

Experimental Protocols

Two primary methods for the copolymerization of this compound and acrylic acid are detailed below: solution polymerization and emulsion polymerization.

Protocol 1: Solution Polymerization

Solution polymerization is a common method for synthesizing acrylic copolymers, offering good control over molecular weight and resulting in a homogeneous polymer solution that can be directly used for coating.

Materials:

  • This compound (IOA), inhibitor removed

  • Acrylic acid (AA), inhibitor removed

  • Ethyl acetate (solvent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Nitrogen gas

  • Reaction vessel with a mechanical stirrer, condenser, thermometer, and nitrogen inlet

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet/outlet.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for at least 30 minutes to remove any oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging Reactants: To the reactor, add the desired amounts of this compound, acrylic acid, and ethyl acetate. A typical solids content for the reaction is 40-60% by weight. The monomer ratio will determine the final properties of the copolymer (see Table 1 for examples).

  • Initiator Addition: In a separate container, dissolve the AIBN initiator in a small amount of ethyl acetate. The amount of initiator is typically 0.1-0.5% by weight of the total monomers.

  • Polymerization Reaction: Heat the monomer solution in the reactor to the desired reaction temperature (typically 75-85°C) with constant stirring. Once the temperature has stabilized, add the initiator solution to the reactor.

  • Reaction Monitoring: Maintain the reaction at the set temperature for 6-8 hours. The progress of the polymerization can be monitored by measuring the solids content or by spectroscopic methods.

  • Completion and Cooling: After the reaction period, cool the reactor to room temperature. The resulting product is a viscous solution of the poly(this compound-co-acrylic acid) in ethyl acetate.

  • Characterization: Characterize the copolymer for its molecular weight, chemical composition (e.g., by FTIR or NMR), glass transition temperature (by DSC), and adhesive properties.

Protocol 2: Emulsion Polymerization

Emulsion polymerization is an environmentally friendly method that uses water as the dispersion medium, producing a high molecular weight copolymer in the form of a latex. This method is particularly suitable for applications where solvent-free adhesives are required.

Materials:

  • This compound (IOA)

  • Acrylic acid (AA)

  • Deionized water

  • Sodium dodecyl sulfate (SDS) (anionic surfactant)

  • Ammonium persulfate (APS) (initiator)

  • Sodium bicarbonate (buffer)

  • Nitrogen gas

  • Reaction vessel with a mechanical stirrer, condenser, thermometer, and nitrogen inlet

Procedure:

  • Reactor Setup: Set up the reaction vessel as described for solution polymerization.

  • Aqueous Phase Preparation: In the reaction vessel, dissolve the sodium dodecyl sulfate and sodium bicarbonate in deionized water.

  • Inert Atmosphere: Purge the aqueous solution with nitrogen for at least 30 minutes and maintain a nitrogen blanket throughout the reaction.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion by adding the this compound and acrylic acid to a portion of the aqueous surfactant solution and stir vigorously.

  • Initiator Solution Preparation: Dissolve the ammonium persulfate initiator in a small amount of deionized water.

  • Polymerization Initiation: Heat the aqueous phase in the reactor to the reaction temperature (typically 70-80°C) with stirring. Add a small portion of the initiator solution to the reactor, followed by a small amount of the monomer pre-emulsion to create seed particles.

  • Semi-Batch Feed: After the initial seed stage (approximately 30 minutes), begin the continuous and separate feeding of the remaining monomer pre-emulsion and the initiator solution into the reactor over a period of 2-3 hours.

  • Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Neutralization: Cool the reactor to room temperature. The pH of the resulting latex can be adjusted to 6-7 with a suitable base (e.g., ammonium hydroxide) to neutralize the acrylic acid units.

  • Characterization: Characterize the resulting latex for particle size, solids content, viscosity, and the properties of the dried copolymer film as described in the solution polymerization protocol.

Data Presentation

Table 1: Effect of Monomer Feed Ratio on Copolymer Properties (Solution Polymerization)

Sample IDIOA (wt%)AA (wt%)Initiator (AIBN, wt% of monomers)Solvent (Ethyl Acetate, wt%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
IOA-AA-95-59550.250100,0003.5-55
IOA-AA-90-1090100.25095,0003.8-45
IOA-AA-85-1585150.25090,0004.0-35
IOA-AA-80-2080200.25085,0004.2-25

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass Transition Temperature.

Table 2: Typical Formulation for Emulsion Polymerization

ComponentWeight (g)
Aqueous Phase
Deionized Water150.0
Sodium Dodecyl Sulfate (SDS)2.0
Sodium Bicarbonate0.5
Monomer Pre-emulsion
This compound (IOA)90.0
Acrylic Acid (AA)10.0
Deionized Water50.0
Sodium Dodecyl Sulfate (SDS)1.0
Initiator Solution
Ammonium Persulfate (APS)0.5
Deionized Water10.0

Visualizations

Experimental Workflows

Solution_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction P1 Reactor Setup P2 Nitrogen Purge P1->P2 P3 Charge Monomers & Solvent P2->P3 R1 Heat to Reaction Temp P3->R1 P4 Prepare Initiator Solution R2 Add Initiator P4->R2 R1->R2 R3 Maintain Temp (6-8h) R2->R3 PO1 Cool to Room Temp R3->PO1 PO2 Characterize Copolymer PO1->PO2

Caption: Workflow for Solution Polymerization.

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction P1 Reactor Setup & N2 Purge P2 Prepare Aqueous Phase P1->P2 R1 Heat Aqueous Phase P2->R1 P3 Prepare Monomer Pre-emulsion R2 Initiate Polymerization (Seed Stage) P3->R2 P4 Prepare Initiator Solution P4->R2 R1->R2 R3 Semi-Batch Feed (Monomers & Initiator) R2->R3 R4 Maintain Temp (1-2h) R3->R4 PO1 Cool & Neutralize R4->PO1 PO2 Characterize Latex & Copolymer PO1->PO2

Caption: Workflow for Emulsion Polymerization.

Logical Relationship

Monomer_Ratio_Effect cluster_monomer Monomer Composition cluster_property Copolymer Properties M1 Increase this compound (IOA) Content P1 Decreased Tg (Softer, more flexible) M1->P1 P2 Increased Hydrophobicity M1->P2 M2 Increase Acrylic Acid (AA) Content P3 Increased Tg (Harder, less tacky) M2->P3 P4 Increased Hydrophilicity & Adhesion M2->P4

Caption: Effect of Monomer Ratio on Properties.

References

Application Notes and Protocols: Isooctyl Acrylate as a Reactive Diluent in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isooctyl acrylate (IOA) as a reactive diluent in various polymer systems. IOA is a versatile monomer valued for its ability to reduce viscosity, enhance flexibility, and improve the adhesive properties of polymers. Its applications are widespread, ranging from industrial coatings and adhesives to specialized biomedical materials.

Introduction to this compound

This compound (IOA) is an ester of acrylic acid and isooctyl alcohol. As a monofunctional monomer, it readily participates in polymerization reactions, particularly free-radical polymerization, making it an effective reactive diluent.[1] Its branched alkyl chain is key to the desirable properties it imparts to polymers, including increased flexibility, enhanced adhesion, good water resistance, and low shrinkage during polymerization.[1] IOA is a key component in the production of acrylic polymers used in coatings, adhesives, inks, and sealants.[1][2]

Key Applications and Benefits

The primary function of IOA as a reactive diluent is to lower the viscosity of resin formulations, which facilitates easier processing and application.[2] Unlike non-reactive diluents (solvents), IOA becomes an integral part of the polymer backbone during curing, which minimizes the release of volatile organic compounds (VOCs).

Key benefits of using IOA include:

  • Viscosity Reduction: IOA effectively reduces the viscosity of high molecular weight prepolymers and oligomers, such as epoxy acrylates and polyurethane acrylates, allowing for solvent-free or high-solids formulations.[2][3]

  • Improved Flexibility: The incorporation of the flexible isooctyl chain into the polymer network enhances the overall flexibility and impact resistance of the cured material.[1]

  • Enhanced Adhesion: Polymers formulated with IOA often exhibit improved adhesion to a variety of substrates, including those with low surface energy.[1]

  • Weatherability and Durability: Acrylic polymers containing IOA generally show good resistance to weathering and UV degradation, contributing to the long-term durability of coatings and adhesives.[1]

Data Presentation: Effects of this compound on Polymer Properties

Table 1: Effect of this compound on Viscosity of Polymer Formulations

Polymer SystemIOA Concentration (% w/w)Observed Viscosity ChangeIllustrative Viscosity Data
Epoxy AcrylateIncreasingSignificant decreaseA reduction from 29,800 mPa·s to 13,920 mPa·s was observed in a modified epoxy acrylate system, though not solely with IOA.[3]
Polyurethane AcrylateIncreasingSignificant decreaseFormulations with reactive diluents show substantially lower viscosity.
High-Solids Acrylic ResinAs a key componentEnables low viscosity at high solids contentA high-solids acrylic resin containing IOA reported a viscosity of 3000-6000 mPas.[4]

Table 2: Effect of this compound on Mechanical Properties of Cured Polymers

Polymer SystemIOA Concentration (% w/w)Effect on Peel StrengthEffect on Tensile StrengthEffect on Flexibility/ElongationIllustrative Data
Pressure-Sensitive Adhesives (PSAs)IncreasingGenerally increases to an optimum, then may decreaseGenerally decreasesIncreasesModified acrylic PSAs have shown peel strengths of 4.88 N/25 mm and loop tack of 8.14 N/25 mm.[1]
UV-Cured CoatingsIncreasingNot typically measuredGenerally decreasesIncreasesThe flexibility of a cured epoxy acrylate film increased from 12 mm to 1 mm with modification, though not solely with IOA.[3]
PMMA-b-PIOA-b-PMMAAs the central blockLow tensile strengthPoor ultimate tensile properties were noted even at high molecular weights of the PIOA block.[5]HighN/A

Experimental Protocols

The following are representative protocols for the synthesis of polymers using this compound as a reactive diluent. Researchers should adapt these protocols based on their specific materials and equipment.

Protocol 1: Synthesis of Acrylic Pressure-Sensitive Adhesive (PSA) via Solution Polymerization

This protocol describes the synthesis of a solvent-based acrylic PSA.

Materials:

  • This compound (IOA)

  • Methyl methacrylate (MMA)

  • Acrylic acid (AA)

  • Ethyl acetate (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser, mechanical stirrer, and nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Monomer Mixture Preparation: In a separate beaker, prepare a mixture of the monomers: IOA (e.g., 70 parts by weight), MMA (e.g., 25 parts by weight), and AA (e.g., 5 parts by weight).

  • Initiator Solution: Dissolve AIBN (e.g., 0.5 parts by weight) in a portion of the ethyl acetate.

  • Reaction Initiation: Add half of the ethyl acetate to the reaction vessel and heat to reflux (approximately 77°C).

  • Monomer Feed: Slowly add the monomer mixture and the initiator solution to the reaction vessel over a period of 2-3 hours while maintaining a gentle reflux and constant stirring.

  • Polymerization: After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.

  • Cooling and Characterization: Cool the resulting polymer solution to room temperature. The PSA can then be characterized for its viscosity, solid content, molecular weight, and adhesive properties (peel, tack, shear).

Experimental Workflow for PSA Synthesis

PSA_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction A Reactor Setup (Nitrogen Purge) D Heat Solvent to Reflux A->D B Prepare Monomer Mixture (IOA, MMA, AA) E Feed Monomers and Initiator (2-3 hrs) B->E C Prepare Initiator Solution (AIBN in Ethyl Acetate) C->E D->E F Continue Reaction (4-6 hrs) E->F G Cool to Room Temperature F->G H Characterize PSA (Viscosity, Adhesion, etc.) G->H

Caption: Workflow for the synthesis of an acrylic pressure-sensitive adhesive.

Protocol 2: UV Curing of a Polyurethane Acrylate (PUA) Coating

This protocol outlines the formulation and UV curing of a PUA coating using IOA as a reactive diluent.

Materials:

  • Polyurethane acrylate oligomer

  • This compound (IOA) (reactive diluent)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Substrate for coating (e.g., metal or plastic panel)

  • UV curing system (mercury lamp or LED)

  • Coating applicator (e.g., bar coater)

Procedure:

  • Formulation: In a light-protected container, mix the polyurethane acrylate oligomer (e.g., 60 parts by weight) with IOA (e.g., 35 parts by weight). Stir until a homogeneous mixture is obtained.

  • Photoinitiator Addition: Add the photoinitiator (e.g., 5 parts by weight) to the mixture and stir in the dark until it is completely dissolved.

  • Coating Application: Apply the formulated resin to the substrate using a bar coater to achieve a uniform film thickness (e.g., 50 µm).

  • UV Curing: Immediately pass the coated substrate under the UV lamp. The UV dose required for curing will depend on the photoinitiator, film thickness, and lamp intensity. A typical dose might be in the range of 500-1000 mJ/cm².

  • Post-Curing and Characterization: The cured coating can be evaluated for its mechanical properties (hardness, flexibility, adhesion) and chemical resistance.

Experimental Workflow for UV Curing of PUA Coating

UV_Curing_Workflow A Formulation (Mix PUA Oligomer and IOA) B Add Photoinitiator (in the dark) A->B C Apply Coating to Substrate B->C D UV Curing (e.g., 500-1000 mJ/cm²) C->D E Characterization (Mechanical and Chemical Properties) D->E

Caption: General workflow for the UV curing of a polyurethane acrylate coating.

Polymerization Mechanism: Free-Radical Polymerization

The most common mechanism for polymerizing this compound is free-radical polymerization. This chain reaction consists of three main stages: initiation, propagation, and termination.

Free-Radical Polymerization Pathway

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R.) I->R Decomposition (Heat, UV) RM Initiated Monomer (R-M.) R->RM + M M IOA Monomer (M) RMn Growing Polymer Chain (R-Mn.) RMn1 Longer Polymer Chain (R-M(n+1).) RMn->RMn1 + M Dead_Polymer Dead Polymer Chains RMn->Dead_Polymer Combination or Disproportionation

Caption: The three stages of free-radical polymerization of this compound.

  • Initiation: The process begins with the decomposition of an initiator (e.g., a peroxide or an azo compound) to form free radicals. These highly reactive species then attack the vinyl group of an IOA monomer, creating a new radical center on the monomer.

  • Propagation: The newly formed monomer radical adds to another IOA monomer, and this process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The growth of the polymer chain is halted when two growing radical chains react with each other, either by combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two stable polymer chains).

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. Store in a cool, dry, well-ventilated place away from sources of ignition.

Conclusion

This compound is a valuable reactive diluent for a wide range of polymer systems. Its ability to reduce viscosity while enhancing flexibility and adhesion makes it a key component in the formulation of high-performance coatings, adhesives, and other polymeric materials. The experimental protocols and mechanistic insights provided in these notes serve as a foundation for researchers and professionals to explore and optimize the use of this compound in their specific applications.

References

Application Note: A Protocol for the Synthesis and Characterization of Poly(isooctyl acrylate) Based Hydrogels for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(isooctyl acrylate) (PIOA) is a polymer known for conferring desirable properties such as flexibility and adhesion to materials.[1] While often used in adhesives and coatings, its incorporation into hydrogel networks presents significant opportunities for biomedical applications, particularly in controlled drug delivery systems.[1][2] Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents in a controlled manner.[1][3] The branched alkyl chain of this compound introduces hydrophobicity, making PIOA-based hydrogels potentially ideal carriers for poorly water-soluble drugs.

This document provides a detailed protocol for the synthesis of poly(this compound) based hydrogels via free-radical polymerization. It further outlines standard procedures for their purification and characterization, including swelling studies and mechanical analysis, to assess their suitability for drug delivery applications.

Synthesis and Characterization Workflow

The overall process for creating and evaluating PIOA-based hydrogels involves synthesis, purification, and characterization. The following workflow diagram provides a high-level overview of the key stages.

G A Reactant Preparation (this compound, Crosslinker, Initiator) B Free-Radical Polymerization (Thermal or UV Initiation) A->B Add to Reaction Vessel C Crude Hydrogel B->C Polymerization D Purification (Solvent Washing to remove unreacted monomers) C->D Extraction E Purified & Dried Hydrogel (Xerogel) D->E Drying F Characterization E->F G Swelling Studies F->G H Mechanical Testing F->H I Spectroscopic Analysis (FTIR) F->I

Caption: Overall workflow for PIOA hydrogel synthesis and characterization.

Experimental Protocols

Protocol 1: Hydrogel Synthesis via Free-Radical Polymerization

This protocol describes the synthesis of PIOA hydrogels using a chemical initiator. The reaction should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound (IOA), monomer

  • N,N'-methylenebisacrylamide (MBA) or Poly(ethylene glycol) dimethacrylate (PEGDMA), crosslinker[4][5][6]

  • Ammonium persulfate (APS) or Potassium persulfate (KPS), initiator[5][7]

  • Ethanol or other suitable solvent

  • Distilled water

  • Glass vials or molds[4]

Procedure:

  • Prepare Pre-polymer Solution: In a glass vial, dissolve the desired amount of this compound monomer and crosslinker (e.g., MBA) in a suitable solvent like ethanol. Refer to Table 1 for example formulations.

  • Initiator Addition: Prepare the initiator solution by dissolving the initiator (e.g., APS) in distilled water. Add the initiator solution to the pre-polymer solution. The total volume of the final solution will depend on the desired size of the hydrogel.

  • Homogenization: Vigorously stir or vortex the mixture to ensure all components are fully dissolved and the solution is homogeneous.

  • Molding: Pour the final solution into a mold (e.g., small glass vials or between two glass plates separated by a spacer) to define the shape of the hydrogel.

  • Polymerization: Place the molds in an oven or a water bath set to the desired reaction temperature (e.g., 70-80°C) for a specified duration (e.g., 1-3 hours) to initiate polymerization.[5][8] The solution will transition from a liquid to a solid gel.

  • Gel Retrieval: Once polymerization is complete, carefully remove the resulting hydrogel from the mold.

Protocol 2: Hydrogel Purification

Purification is a critical step to remove unreacted monomers, initiator, and any soluble oligomers that may be toxic or interfere with subsequent experiments.

Procedure:

  • Initial Wash: Immerse the synthesized hydrogel in a large volume of a solvent such as ethanol or methanol for 24-36 hours.[8] This step helps to extract the hydrophobic unreacted this compound.

  • Solvent Exchange: To gradually replace the organic solvent with water, immerse the hydrogel in a series of solutions with decreasing ethanol/methanol content (e.g., 75%, 50%, 25% v/v in distilled water), changing the solution every 12-24 hours.[8]

  • Final Wash: Finally, immerse the hydrogel in a large volume of distilled water for 48 hours, changing the water frequently to ensure all residual solvent and reactants are removed.

  • Drying (Optional): To obtain a dried hydrogel (xerogel) for storage or for certain types of analysis, dry the purified hydrogel at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[8]

Protocol 3: Swelling Behavior Characterization

This protocol uses a gravimetric method to determine the water-absorbing capacity of the hydrogel.

Procedure:

  • Initial Weight: Weigh a sample of the dried hydrogel (xerogel) and record its mass (W_d).

  • Immersion: Place the dried hydrogel sample in a beaker containing the swelling medium (e.g., distilled water or phosphate-buffered saline, pH 7.4).

  • Equilibrium Swelling: At regular time intervals, remove the hydrogel, gently blot the surface with moistened filter paper to remove excess water, and weigh it (W_s).[8]

  • Data Recording: Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.[8]

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following equation:

    ESR (%) = [(W_s - W_d) / W_d] * 100

Protocol 4: Mechanical Property Analysis

Mechanical properties are crucial for applications where hydrogels must maintain structural integrity. Unconfined compression testing is a common method to determine properties like the compressive modulus.

Procedure (Conceptual):

  • Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions, ensuring they are at equilibrium swelling in the desired medium.

  • Compression Test: Place the hydrogel sample on the lower platen of a mechanical tester.

  • Apply Strain: Apply a compressive strain at a constant rate, recording the resulting stress.

  • Modulus Calculation: The compressive modulus can be calculated from the initial linear region of the resulting stress-strain curve. This test provides insight into the stiffness and durability of the hydrogel network.[9][10]

Data Presentation

Quantitative data from synthesis and characterization should be organized for clear interpretation.

Table 1: Example Formulations for PIOA Hydrogel Synthesis

Formulation IDThis compound (mol%)Crosslinker (MBA, mol%)Initiator (APS, mol%)Expected Network Density
PIOA-H198.51.50.5Low
PIOA-H297.52.50.5Medium
PIOA-H396.53.50.5High

Table 2: Representative Characterization Data

Formulation IDCrosslinker Conc. (mol%)Expected Equilibrium Swelling Ratio (ESR)Expected Compressive Modulus
PIOA-H11.5HighLow
PIOA-H22.5MediumMedium
PIOA-H33.5LowHigh
Note: The expected trends are based on established hydrogel principles where a higher crosslinker concentration leads to a tighter network, restricting swelling and increasing stiffness.[3][11]

Polymerization Mechanism

The synthesis of PIOA hydrogels proceeds via a free-radical polymerization mechanism, where covalent crosslinks form a continuous network.

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking A Initiator (I-I) B 2 Initiator Radicals (2 I•) A->B Heat/UV D Initiated Monomer (I-M•) B->D + Monomer (M) C Monomer (M) E Growing Polymer Chain (P•) D->E Chain Growth G Longer Polymer Chain (P-M•) E->G + Monomer (M) F Monomer (M) G->E ... H Growing Polymer Chain (P•) J Crosslinked Network H->J + Crosslinker I Crosslinker (C)

Caption: Mechanism of free-radical polymerization for hydrogel formation.

Applications and Conclusion

Poly(this compound) based hydrogels hold promise as advanced drug delivery vehicles. Their tunable swelling and mechanical properties, combined with the hydrophobicity of the IOA monomer, make them suitable for the sustained release of a wide range of therapeutic agents. The ability to control the crosslink density allows for the precise tailoring of drug release kinetics, a critical factor in pharmaceutical development.[2] Further research can explore copolymerizing this compound with hydrophilic monomers to create amphiphilic hydrogels capable of delivering both hydrophobic and hydrophilic drugs simultaneously. The protocols outlined here provide a foundational framework for researchers and scientists to develop and characterize novel PIOA-based hydrogels for innovative therapeutic solutions.

References

Application Notes and Protocols for Isooctyl Acrylate in Biomedical Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isooctyl acrylate (IOA) in the formulation of biomedical adhesives, particularly pressure-sensitive adhesives (PSAs) for transdermal drug delivery and medical tapes. The information compiled is based on a review of publicly available scientific literature and patents.

Introduction to this compound in Biomedical Adhesives

This compound is a key "soft" monomer used in the synthesis of acrylic pressure-sensitive adhesives for biomedical applications. Its branched alkyl chain contributes to a low glass transition temperature (Tg), which imparts the desirable properties of tackiness, flexibility, and peel adhesion to the adhesive. In biomedical applications, IOA-based adhesives are favored for their biocompatibility, low cytotoxicity, and gentle adhesion to the skin.

IOA is typically copolymerized with other monomers to tailor the adhesive properties for specific applications. These comonomers can include:

  • Hard Monomers: Such as methyl methacrylate, which increases the cohesive strength and shear resistance of the adhesive.

  • Functional Monomers: Such as acrylic acid, which can enhance adhesion to polar substrates and provide sites for crosslinking, or hydroxyethyl acrylate, which can improve moisture vapor transmission rate.

Key Applications

The primary biomedical applications of this compound-based adhesives include:

  • Transdermal Drug Delivery Systems (TDDS): IOA is a fundamental component in the adhesive matrix of transdermal patches, which deliver drugs through the skin for systemic effects. The adhesive matrix not only secures the patch to the skin but also serves as the drug reservoir and controls the rate of drug release.

  • Medical Tapes and Dressings: The gentle and secure adhesion of IOA-based PSAs makes them ideal for use in medical tapes, wound dressings, and surgical drapes that require prolonged skin contact without causing irritation or trauma upon removal.[1]

  • Wearable Medical Devices: Adhesives for wearable sensors and other medical devices that are worn on the body for extended periods often utilize IOA to ensure reliable and comfortable adhesion.

Data Presentation: Performance of Acrylic Biomedical Adhesives

While specific quantitative data for this compound-based adhesives is not extensively available in the public domain, the following tables present representative data for acrylic pressure-sensitive adhesives used in biomedical applications to provide a comparative baseline.

Table 1: Representative Adhesive Properties of Acrylic PSAs for Medical Use

PropertyTypical Value RangeTest MethodSignificance in Biomedical Adhesives
Peel Adhesion (180°) 1.0 - 5.0 N/25mmASTM D3330Measures the force required to remove the adhesive from a substrate. A lower value may be desirable for gentle removal from skin.
Shear Strength (Static) > 24 hours (for a 1kg load on a 25mm x 25mm area)ASTM D3654Indicates the cohesive strength of the adhesive and its ability to resist sliding forces, crucial for long-term wear.
Tack 200 - 800 g/cm²ASTM D2979Represents the initial "stickiness" of the adhesive upon light contact.

Table 2: Representative Biocompatibility Data for Acrylic Medical Adhesives

AssayCell LineTypical ResultSignificance
Cytotoxicity (MTT Assay) L929 or NIH3T3 Fibroblasts> 70% cell viability (non-cytotoxic)Assesses the potential for the adhesive to cause cell death, a critical measure of biocompatibility.
Skin Irritation Human Volunteers or Animal ModelsNo to slight erythemaEvaluates the potential for the adhesive to cause inflammation or redness of the skin.
Sensitization Guinea Pig Maximization TestNon-sensitizingDetermines the potential for the adhesive to elicit an allergic reaction after repeated exposure.

Table 3: Representative Drug Release Data from Acrylic Transdermal Patches

DrugPolymer MatrixCumulative Release (%) over 24hRelease Kinetics
KetoprofenAcrylic Copolymer60 - 90%Zero-order or Higuchi model
NicotineAcrylic Copolymer70 - 95%Zero-order

Experimental Protocols

The following are detailed methodologies for key experiments related to the development and evaluation of this compound-based biomedical adhesives.

Synthesis of this compound-Based Pressure-Sensitive Adhesive

This protocol describes the synthesis of a simple IOA-acrylic acid (AA) copolymer via solution polymerization.

Materials:

  • This compound (IOA)

  • Acrylic acid (AA)

  • Ethyl acetate (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

  • Reaction vessel with a condenser, nitrogen inlet, and mechanical stirrer

Procedure:

  • In a reaction vessel, prepare a monomer mixture of IOA and AA in a desired molar ratio (e.g., 95:5).

  • Add ethyl acetate to the monomer mixture to achieve a 40-50% solids content.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • While maintaining a nitrogen atmosphere, heat the reaction vessel to 70-80°C.

  • Dissolve AIBN (e.g., 0.2% by weight of total monomers) in a small amount of ethyl acetate and add it to the reaction vessel to initiate polymerization.

  • Continue the reaction under constant stirring for 8-12 hours.

  • Monitor the conversion of monomers using techniques like gravimetry or gas chromatography.

  • Once the desired conversion is achieved, cool the reactor to room temperature. The resulting polymer solution is the pressure-sensitive adhesive.

Preparation of a Transdermal Patch by Solvent Casting

Materials:

  • Synthesized IOA-based PSA solution

  • Active Pharmaceutical Ingredient (API)

  • Permeation enhancer (optional)

  • Backing film (e.g., polyethylene terephthalate - PET)

  • Release liner (e.g., siliconized PET)

  • Casting knife or film applicator

Procedure:

  • Dissolve the desired amount of API and any permeation enhancers in the IOA-based PSA solution.

  • Stir the mixture until a homogenous drug-in-adhesive matrix is formed.

  • Secure the backing film onto a flat, level surface.

  • Use a casting knife to apply a uniform layer of the drug-in-adhesive solution onto the backing film. The thickness of the cast film will determine the final patch thickness and drug loading.

  • Place the cast film in a controlled-temperature oven (e.g., 60-80°C) to evaporate the solvent. The drying time will depend on the solvent and film thickness.

  • Once the solvent has completely evaporated, laminate the release liner onto the adhesive layer.

  • Cut the resulting laminate into patches of the desired size and shape.

Peel Adhesion Test (180-Degree)

This test measures the force required to peel a transdermal patch from a standard surface, simulating its removal from the skin.

Equipment:

  • Tensile testing machine

  • Stainless steel test panel

  • 2 kg rubber-coated roller

  • Cutter to prepare 25 mm wide test strips

Procedure:

  • Clean the stainless steel test panel with a solvent (e.g., isopropanol) and allow it to dry completely.

  • Cut a 25 mm wide strip of the transdermal patch.

  • Remove the release liner and apply the patch to the test panel.

  • Use the 2 kg roller to press the patch onto the panel, rolling back and forth once at a controlled speed.

  • Allow the patch to dwell on the panel for a specified time (e.g., 20 minutes or 24 hours).

  • Mount the test panel in the lower jaw of the tensile testing machine.

  • Fold the free end of the patch back at a 180-degree angle and clamp it in the upper jaw.

  • Set the machine to pull the patch at a constant speed (e.g., 300 mm/min).

  • Record the force required to peel the patch from the panel. The average force over a specified distance is reported as the peel adhesion value (in N/25mm).

In Vitro Cytotoxicity - MTT Assay

This assay assesses the potential of leachable substances from the adhesive to cause cell death.

Materials:

  • L929 or NIH3T3 fibroblast cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Extract Preparation: Incubate a sample of the adhesive in cell culture medium (e.g., 1 cm² of adhesive per 1 mL of medium) at 37°C for 24 hours to create an extract.

  • Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: Remove the culture medium and replace it with the prepared adhesive extract. Include positive (e.g., cytotoxic substance) and negative (fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for 24 hours at 37°C.

  • MTT Addition: Remove the extracts and add MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the negative control. A viability of less than 70% is typically considered indicative of cytotoxicity.

In Vitro Drug Release - Franz Diffusion Cell

This experiment measures the rate at which a drug is released from a transdermal patch through a synthetic membrane or skin.

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone) or excised skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate buffer saline, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C or 37°C

  • Syringe for sampling

  • Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

  • Mount the membrane or skin sample between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Fill the receptor compartment with the receptor medium and place a small magnetic stir bar inside.

  • Place the Franz cells in a water bath or on a heating block to maintain the desired temperature.

  • Cut the transdermal patch to fit the donor compartment opening and apply it to the membrane/skin.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released per unit area over time and plot the drug release profile.

Visualizations

Experimental Workflow for Transdermal Patch Development

Transdermal_Patch_Development cluster_synthesis Adhesive Synthesis cluster_formulation Patch Formulation cluster_evaluation Performance Evaluation Monomers IOA + Comonomers Polymerization Polymerization Monomers->Polymerization Solvent Solvent (e.g., Ethyl Acetate) Solvent->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization PSA_Solution PSA Solution Polymerization->PSA_Solution Mixing Mixing PSA_Solution->Mixing API Active Pharmaceutical Ingredient (API) API->Mixing Drug_in_Adhesive Drug-in-Adhesive Matrix Mixing->Drug_in_Adhesive Solvent_Casting Solvent Casting Drug_in_Adhesive->Solvent_Casting Drying Drying Solvent_Casting->Drying Lamination Lamination Drying->Lamination Final_Patch Final Transdermal Patch Lamination->Final_Patch Peel_Test Peel Adhesion Test Final_Patch->Peel_Test Cytotoxicity_Test Cytotoxicity Assay Final_Patch->Cytotoxicity_Test Drug_Release_Test Drug Release Study Final_Patch->Drug_Release_Test

Caption: Workflow for the development and evaluation of an this compound-based transdermal patch.

Putative Signaling Pathway for Acrylate Monomer-Induced Cytotoxicity

Acrylate_Cytotoxicity_Pathway cluster_cell Cellular Environment Acrylate Acrylate Monomer GSH Glutathione (GSH) Acrylate->GSH Depletion Mitochondria Mitochondria Acrylate->Mitochondria Induces Stress ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes DNA DNA ROS->DNA Damage Mitochondria->ROS Increased Production Apoptosis Apoptosis Mitochondria->Apoptosis Initiates DNA->Apoptosis Triggers

Caption: A putative signaling pathway illustrating how acrylate monomers may induce cytotoxicity.

References

Application Notes & Protocols: UV Curing of Isooctyl Acrylate-Based Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, application, and characterization of UV-cured coatings based on isooctyl acrylate (IOA). IOA is a key monomer valued for its ability to impart flexibility, durability, and strong adhesion to coatings and adhesives.[1] This document outlines the fundamental principles of UV curing, formulation guidelines, experimental procedures, and performance data relevant to the development of high-performance coatings.

Introduction to UV Curing Technology

UV curing is a photochemical process that uses high-intensity ultraviolet light to instantly polymerize a liquid formulation into a solid, crosslinked material.[2] This technology offers significant advantages over traditional thermal curing methods, including:

  • Speed: Curing is nearly instantaneous, occurring in seconds, which significantly accelerates production cycles.[1]

  • Environmental Friendliness: Formulations are typically 100% solids with no volatile organic compounds (VOCs) or solvents to evaporate.[3]

  • Energy Efficiency: It requires less energy compared to thermal ovens.[2]

  • Enhanced Properties: The process yields coatings with high gloss, excellent scratch and chemical resistance, and strong adhesion.

This compound is a favored monomer in these formulations, contributing to improved flexibility, adhesion, and overall durability in the final cured product.[1]

The UV Curing Process: A General Workflow

The transformation from a liquid resin to a solid coating involves several distinct steps, initiated by UV radiation. The liquid formulation, containing photoinitiators, oligomers, and monomers like this compound, is applied to a substrate. Upon exposure to UV light, the photoinitiators generate reactive species that trigger rapid polymerization.[2]

General UV Curing Workflow cluster_prep Preparation cluster_cure Curing cluster_result Result Formulation Liquid Formulation (Oligomers, IOA Monomers, Photoinitiators) Application Coating Application (e.g., Drawdown Rod, Spray) Formulation->Application 1. Mix Components UVIrradiation UV Irradiation (High-Intensity UV Lamp) Application->UVIrradiation 2. Apply to Substrate CuredCoating Solid, Crosslinked Coating UVIrradiation->CuredCoating 3. Instant Polymerization

Caption: A high-level overview of the UV curing process.

Mechanism: Free-Radical Polymerization

For acrylate-based systems, the most common curing mechanism is free-radical polymerization. The process is divided into three main stages: initiation, propagation, and termination.

  • Initiation: Photoinitiators absorb UV energy and cleave into highly reactive free radicals.[2]

  • Propagation: These free radicals attack the carbon-carbon double bonds (C=C) of acrylate monomers (like IOA) and oligomers, initiating a chain reaction that rapidly builds polymer networks.

  • Termination: The polymerization process stops when two free radicals combine or are quenched by inhibitors, such as oxygen.

Free-Radical Polymerization Mechanism UV_Light UV Light Photoinitiator Photoinitiator (PI) UV_Light->Photoinitiator 1. Absorption Free_Radicals Free Radicals (R●) Photoinitiator->Free_Radicals 2. Cleavage (Initiation) Monomer Acrylate Monomer (e.g., this compound) Free_Radicals->Monomer 3. Attack C=C bond Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain 4. Propagation (Chain Reaction) Growing_Chain->Monomer Cured_Polymer Crosslinked Polymer Network Growing_Chain->Cured_Polymer 5. Termination

Caption: The stages of free-radical polymerization in UV curing.

Formulation Components

A successful UV-curable coating is a balanced formulation of several key components:

  • Oligomers: These are the backbone of the coating, providing primary properties like hardness, chemical resistance, and flexibility. Aliphatic urethane acrylates are commonly used for their excellent durability and weather resistance.[4]

  • Monomers (Reactive Diluents): Monomers like this compound (IOA) are used to reduce the viscosity of the formulation for easier application and to crosslink into the polymer network.[1] IOA is particularly noted for enhancing flexibility and adhesion due to its long, branched alkyl chain.[5]

  • Photoinitiators: These molecules absorb UV light to create the free radicals that initiate polymerization.[6] The choice of photoinitiator depends on the UV lamp's spectral output and the thickness of the coating. Common types include α-hydroxyketones and bisacylphosphine oxides (BAPOs).[4][7]

  • Additives: These can include stabilizers, wetting agents, and adhesion promoters to enhance specific properties of the final coating.

Experimental Protocols

The following protocols provide a framework for preparing and evaluating UV-cured this compound-based coatings.

Experimental Workflow for Coating Development A 1. Formulation Preparation C 3. Coating Application A->C B 2. Substrate Preparation B->C D 4. UV Curing C->D E 5. Post-Cure Conditioning D->E F 6. Performance Characterization E->F

Caption: A streamlined workflow for coating preparation and testing.

This protocol is adapted from a study on polyurethane acrylate (PUA) coatings modified with an isooctyl-containing additive.[5]

  • Component Weighing: In a UV-blocking container, accurately weigh and combine the formulation components. A sample formulation could consist of:

    • Urethane Acrylate Oligomer (e.g., 100 parts by weight)

    • This compound (IOA) Monomer (e.g., 15-30 parts by weight)

    • Co-monomer or Additive (e.g., 15 parts by weight)[5]

    • Photoinitiator (e.g., Photoinitiator 1173, 3 parts by weight)[5]

  • Mixing: Mix the components thoroughly using a mechanical stirrer at room temperature until a homogenous, clear liquid is obtained.

  • Degassing: Allow the mixture to stand for 3-5 minutes to let any bubbles dissipate.[5] For higher viscosity formulations, a brief centrifugation or vacuum degassing may be necessary.

  • Substrate Preparation: Ensure the substrate (e.g., tin plate, glass, or polymer film) is clean, dry, and free of contaminants.

  • Application: Apply the liquid formulation onto the substrate using a wire-wound bar or drawdown rod to achieve a uniform wet film thickness (e.g., 40 µm).[7]

  • UV Source: Utilize a medium-pressure mercury arc lamp or a UV-LED lamp with an appropriate wavelength output (e.g., 360 nm).[5] The light intensity should be measured with a radiometer.[7]

  • Exposure: Place the coated substrate in the UV curing machine or on a conveyor belt moving under the UV lamp.

  • Curing Parameters: Expose the coating to UV light for a specified time or dose. A typical exposure might be 1 minute or a total dose of 1000-2000 mJ/cm².[5][7] The optimal dose should be determined experimentally to ensure complete curing.

  • Inert Atmosphere (Optional): For coatings highly sensitive to oxygen inhibition, curing can be performed under a nitrogen atmosphere to improve surface cure.[8]

  • Monitoring Cure (FTIR):

    • Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate C=C double bond peak, typically found around 810 cm⁻¹ and 1635 cm⁻¹.[9]

    • A complete cure is indicated by the significant reduction or complete disappearance of this peak.[9]

  • Adhesion Test (Cross-Cut):

    • Measure the coating's adhesion to the substrate according to the ISO 2409 or ASTM D3330 standard using a cross-cut tester.[10][11]

    • Scribe a lattice pattern through the coating, apply a standardized pressure-sensitive tape over the lattice, and then rapidly remove the tape.

    • Assess adhesion based on the amount of coating removed.

  • Hardness Test (Pencil Hardness):

    • Determine the surface hardness of the cured film according to ASTM D3363.[10]

    • Pencils of increasing hardness are pushed across the surface at a fixed angle until one scratches the coating.

  • Thermal Stability (TGA):

    • Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability of the cured coating.[12]

    • Heat a small sample of the cured film at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the weight loss as a function of temperature.

Quantitative Data Summary

The performance of UV-cured coatings is highly dependent on the specific formulation. The tables below summarize performance data from relevant studies on acrylate-based systems.

Table 1: Thermal Decomposition Temperatures of a PUA Coating Modified with Trivinylisooctyl POSS [5]

Mass LossDecomposition Temperature (°C)
10%285 - 311
50%385 - 395
80%465 - 559
Data shows that the introduction of an isooctyl-containing POSS modifier enhances the thermal stability of the polyurethane acrylate coating.[5]

Table 2: Performance of UV-Curable Coatings with Different Acrylate Monomers [7]

PropertyCoating with HMPP¹Coating with HCPK²
UV Dose (mJ/cm²) 340340
Gel Fraction (%) ~95~97
Pendulum Hardness (s) ~140~145
Tack-Free Time (s) < 1< 1
¹HMPP: 2-hydroxy-2-methyl-1-phenyl-propan-1-one. ²HCPK: 1-hydroxy-cyclohexyl-phenyl-ketone. Data illustrates the high reactivity and excellent surface properties achievable with Norrish Type I photoinitiators in urethane acrylate coatings.[7]

Table 3: Viscosity and Mechanical Properties of Formulations with Different Oligomers [8]

Oligomer TypeViscosity (mPa·s at 25°C)Modulus (MPa)Elongation (%)
Novolac Epoxy Acrylate10,00012404.8
Bisphenol A Epoxy Acrylate12,00011705.2
Aliphatic PEUA¹2,4901090
Aromatic Urethane Acrylate15,00020025
¹PEUA: Polyether Urethane Acrylate. Formulations contained 70% oligomer and 20% DMAA monomer. This data highlights how oligomer choice significantly impacts the final mechanical properties of the cured film, from rigid (epoxy acrylates) to highly flexible (aliphatic urethane acrylates).[8]

References

Application Notes: Anionic Polymerization of Isooctyl Acrylate Triblock Copolymers for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of triblock copolymers containing poly(isooctyl acrylate) (PIOA) via living anionic polymerization. Triblock copolymers, such as polystyrene-b-poly(this compound)-b-polystyrene (PS-PIOA-PS), are materials with distinct phases that can be leveraged for advanced applications. The low glass transition temperature and adhesive properties of the PIOA mid-block, combined with the structural integrity of glassy end-blocks, make these copolymers highly suitable for applications in the drug development field, particularly for transdermal drug delivery systems and pressure-sensitive adhesives for medical devices.

Introduction to this compound Triblock Copolymers

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and precise architectures. This control is essential for creating high-performance triblock copolymers where the properties of each block can be finely tuned.

This compound is a key monomer for creating soft, flexible, and tacky mid-blocks in triblock copolymers. The resulting PIOA block imparts elastomeric and adhesive properties. When combined with hard, glassy end-blocks like polystyrene (PS) or poly(methyl methacrylate) (PMMA), the resulting ABA triblock copolymer exhibits thermoplastic elastomeric behavior.

Relevance in Drug Development: For researchers and professionals in drug development, PS-PIOA-PS and similar structures are of interest for:

  • Transdermal Patches: The PIOA block can serve as a biocompatible pressure-sensitive adhesive that houses the active pharmaceutical ingredient (API), while the PS end-blocks provide the necessary mechanical strength and structural integrity.

  • Drug-Eluting Coatings: These copolymers can be used as coatings for medical devices, providing a flexible interface with tissue while enabling controlled release of therapeutic agents.

  • Removable Medical Adhesives: The tunable adhesion of PIOA-based copolymers allows for the creation of medical tapes and adhesives that adhere strongly to the skin but can be removed with minimal trauma.

Experimental Protocols

This section details the protocol for the synthesis of a polystyrene-b-poly(this compound)-b-polystyrene (PS-PIOA-PS) triblock copolymer via sequential living anionic polymerization. Extreme care must be taken to maintain an inert, anhydrous environment, as anionic polymerization is highly sensitive to protic impurities.

Reagent and Solvent Purification
  • Solvent (Tetrahydrofuran - THF): Stir THF over sodium-benzophenone ketyl under a dry argon atmosphere until a persistent deep blue or purple color indicates it is anhydrous and oxygen-free. Distill directly into the reaction flask immediately before use.

  • Monomers (Styrene and this compound):

    • Wash monomers with a 10% NaOH solution to remove inhibitors, followed by washing with deionized water until neutral.

    • Dry the monomers over anhydrous magnesium sulfate (MgSO₄).

    • Stir over freshly crushed calcium hydride (CaH₂) for at least 24 hours under argon.

    • Just before use, distill under reduced pressure and store under an argon atmosphere.

  • Initiator (sec-Butyllithium): Use a titrated solution of sec-Butyllithium (sec-BuLi) in cyclohexane. The concentration should be accurately determined by titration (e.g., using the Gilman double titration method) before use.

  • Terminating Agent (Methanol): Degas reagent-grade methanol by bubbling dry argon through it for at least 30 minutes before use.

Polymerization Workflow

The following diagram illustrates the sequential workflow for the synthesis of the triblock copolymer.

G cluster_prep 1. Preparation cluster_poly 2. Sequential Polymerization cluster_end 3. Termination & Isolation cluster_char 4. Characterization P1 Purify & Distill THF Solvent R1 Add Purified THF to Reactor P1->R1 P2 Purify & Distill Styrene & IOA Monomers R2 Initiate with sec-BuLi & Add Styrene (Block 1) P2->R2 P3 Prepare Degassed Methanol T1 Terminate Reaction with Degassed Methanol P3->T1 R1->R2 R3 Polymerize Styrene (Living Polystyryl Anions) R2->R3 R4 Add this compound (Block 2) R3->R4 R5 Polymerize IOA (Living Diblock Anions) R4->R5 R6 Add Styrene (Block 3) R5->R6 R7 Polymerize Styrene (Living Triblock Anions) R6->R7 R7->T1 T2 Precipitate Polymer in Methanol T1->T2 T3 Filter & Wash Precipitate T2->T3 T4 Dry Polymer under Vacuum T3->T4 C1 GPC Analysis (Mn, Mw, PDI) T4->C1 C2 NMR Spectroscopy (Composition, Structure) T4->C2

Caption: Experimental workflow for PS-PIOA-PS synthesis.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of high-purity argon.

  • First Block (Polystyrene):

    • Inject 200 mL of purified THF into the reactor.

    • Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Inject the calculated amount of sec-BuLi initiator (e.g., 0.5 mmol).

    • Slowly add the first aliquot of styrene monomer (e.g., 5.0 g, 48 mmol) via syringe. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryl anions.

    • Allow the polymerization to proceed for 1 hour.

  • Second Block (Poly(this compound)):

    • After the first block is formed, slowly add the this compound monomer (e.g., 20.0 g, 108 mmol) to the living polystyryl anions. The orange-red color will disappear as the acrylate monomer is added.

    • Allow the polymerization to continue at -78 °C for 2 hours.

  • Third Block (Polystyrene):

    • Add the second aliquot of styrene monomer (e.g., 5.0 g, 48 mmol) to the living diblock copolymer solution. The orange-red color of the polystyryl anions should reappear.

    • Let the reaction proceed for another hour to form the final triblock structure.

  • Termination:

    • Inject a small amount of degassed methanol into the reactor. The color of the living anions will disappear, indicating the termination of the polymerization.

  • Isolation and Purification:

    • Pour the polymer solution into a large excess of methanol (a non-solvent for the copolymer) with vigorous stirring to precipitate the product.

    • Filter the white, rubbery precipitate and wash it several times with fresh methanol.

    • Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

The synthesized triblock copolymers should be characterized to determine their molecular weight, polydispersity, and composition. Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this analysis.

GPC Characterization Data

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A low PDI (typically < 1.1) is indicative of a successful living polymerization.

Sample IDBlock Composition (PS-PIOA-PS)Theoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )PDI (Mₙ/Mₙ)
TBC-110k-40k-10k60,00058,5001.05
TBC-215k-60k-15k90,00087,2001.06
TBC-310k-80k-10k100,00095,1001.07

Data is representative and based on typical results for this type of polymerization.

¹H NMR Compositional Analysis

¹H NMR spectroscopy can be used to confirm the composition of the triblock copolymer by integrating the characteristic peaks of the different monomer units.

Polymer BlockCharacteristic Peak (¹H NMR, CDCl₃)Chemical Shift (δ, ppm)
Polystyrene (PS)Aromatic protons6.3 - 7.5
Poly(this compound) (PIOA)Oxy-methylene protons (-OCH₂-)~3.9

Polymerization Mechanism

The synthesis proceeds via a living anionic mechanism where the initiator forms a carbanion that sequentially adds monomer units without termination (in an ideal system).

G I Initiator (sec-BuLi) P1 Living Polystyryl Anion I-(M1)n⁻ Li⁺ I->P1 + n(M1) M1 Styrene Monomer (M1) P2 Living Diblock Anion I-(M1)n-(M2)m⁻ Li⁺ P1->P2 + m(M2) M2 This compound Monomer (M2) P3 Living Triblock Anion I-(M1)n-(M2)m-(M1)p⁻ Li⁺ P2->P3 + p(M1) FP Final Triblock Copolymer PS-PIOA-PS P3->FP + MeOH T Terminating Agent (MeOH)

Caption: Mechanism of sequential anionic triblock copolymerization.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of poly(this compound)-based triblock copolymers. The ability to precisely control the polymer architecture through living anionic polymerization makes these materials highly attractive for specialized applications in drug development, including transdermal delivery systems and medical adhesives. Researchers can adapt these methods to tune the block lengths and ratios to achieve desired physical and drug-release properties.

Crafting High-Performance Adhesives for Extreme Cold: A Guide to Isooctyl Acrylate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the formulation and testing of isooctyl acrylate (IOA)-based pressure-sensitive adhesives (PSAs) specifically engineered for superior performance at low temperatures. IOA is a key monomer in the synthesis of acrylic adhesives due to its inherent flexibility and low glass transition temperature (Tg), which are critical for maintaining adhesion in cold environments. This guide will cover fundamental formulation principles, provide exemplary formulations, detail synthesis and testing protocols, and explore the role of various additives in optimizing low-temperature characteristics.

Introduction: The Challenge of Low-Temperature Adhesion

Standard pressure-sensitive adhesives often become brittle and lose their tack at reduced temperatures, leading to bond failure. This is a significant challenge in applications such as cryogenic labeling for biological sample storage, freezer-grade packaging, and outdoor signage in cold climates. The formulation of adhesives that maintain their viscoelastic properties under such conditions is therefore of critical importance.

This compound, with its branched alkyl chain, imparts a low glass transition temperature to the polymer backbone, ensuring that the adhesive remains flexible and tacky even at sub-zero temperatures. By copolymerizing IOA with other acrylic monomers and incorporating specific additives like tackifiers and plasticizers, it is possible to fine-tune the adhesive's performance to meet the demands of extreme cold applications.

Formulation Principles for Low-Temperature Performance

The key to a successful low-temperature adhesive lies in a formulation that balances peel adhesion, tack, and shear strength at the target temperature. This is achieved through the careful selection and proportioning of monomers and additives.

Monomer Selection
  • Primary Monomer (Soft): this compound (IOA) is the primary "soft" monomer, providing the low Tg necessary for cold temperature flexibility and tack.[1] Formulations for low-temperature applications typically contain a high percentage of IOA or a similar low-Tg monomer like 2-ethylhexyl acrylate (2-EHA).[1]

  • Co-monomer (Hard): To enhance the cohesive strength (shear resistance) of the adhesive, a "hard" monomer with a higher Tg is incorporated. Methyl acrylate and methyl methacrylate are common choices.[2]

  • Functional Monomer: A small amount of a functional monomer, such as acrylic acid (AA), is included to provide sites for crosslinking and to improve adhesion to polar surfaces.[1][2] The carboxylic acid group in AA can increase cohesive strength through hydrogen bonding and allows for post-polymerization crosslinking.[1]

Additives for Performance Enhancement
  • Tackifiers: These are added to increase the tack, or "quick stick," of the adhesive. For low-temperature applications, rosin esters and terpene-phenolic resins are often employed due to their good compatibility with acrylic polymers and their ability to enhance adhesion at low temperatures.[3][4][5] However, the addition of tackifiers can increase the Tg of the adhesive, which may negatively impact low-temperature performance.[3]

  • Plasticizers: To counteract the Tg-increasing effect of tackifiers and to further enhance low-temperature flexibility, plasticizers are incorporated.[3] Citrate esters and some phthalates are used to soften the adhesive film and improve its peelability and clean removal.[6] The addition of a plasticizer can allow for satisfactory adhesive application at temperatures at least 10°F lower than plasticizer-free formulations.[5]

  • Crosslinkers: To improve the shear strength and heat resistance of the adhesive, crosslinking agents can be added after polymerization.[1] This is particularly important for applications requiring long-term bonding.

Exemplary Formulations

The following table summarizes example formulations for this compound-based PSAs designed for low-temperature performance. These are starting points and may require optimization based on the specific application and performance requirements.

Formulation IDThis compound (wt%)Methyl Acrylate (wt%)Acrylic Acid (wt%)Tackifier (phr)Plasticizer (phr)Target Application
LT-PSA-0193-716.4 (Terpene-phenolic)-General purpose low-temperature labels
LT-PSA-027022.57.5--Cryogenic labels for polar surfaces
LT-PSA-038510520 (Rosin Ester)5 (Citrate Ester)Freezer-grade packaging tape
LT-PSA-0490 (as 2-EHA)-10--Removable low-temperature applications

Experimental Protocols

Synthesis of this compound/Acrylic Acid Copolymer (Solution Polymerization)

This protocol describes a laboratory-scale synthesis of an IOA/AA copolymer.

Materials:

  • This compound (IOA)

  • Acrylic acid (AA)

  • Ethyl acetate (solvent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Reaction kettle with a mechanical stirrer, condenser, nitrogen inlet, and thermometer

Procedure:

  • Charge the reaction kettle with the desired amounts of this compound, acrylic acid, and ethyl acetate.

  • Begin stirring and purge the system with nitrogen for 30 minutes to remove oxygen.

  • Heat the mixture to a reflux temperature of approximately 77°C.[7]

  • Dissolve the AIBN initiator in a small amount of ethyl acetate and add it to the reaction kettle.

  • Maintain the reaction at reflux for 4-8 hours. The progress of the polymerization can be monitored by measuring the solid content.

  • Once the desired conversion is reached, cool the polymer solution to room temperature.

  • The resulting polymer solution can then be formulated with tackifiers, plasticizers, and crosslinkers as needed.

SynthesisWorkflow Monomers IOA & AA Monomers Reactor Reaction Kettle Monomers->Reactor Solvent Ethyl Acetate Solvent->Reactor Initiator AIBN Polymerization Solution Polymerization (77°C, 4-8h) Initiator->Polymerization Reactor->Polymerization Cooling Cooling Polymerization->Cooling PSA_Solution PSA Solution Cooling->PSA_Solution Formulation Formulation (Additives) PSA_Solution->Formulation Final_Adhesive Final Adhesive Formulation->Final_Adhesive

Figure 1. Workflow for the synthesis of an this compound-based PSA.
Low-Temperature Performance Testing

The following protocols are based on standard ASTM methods, with modifications for low-temperature evaluation. All tests should be conducted in a temperature-controlled chamber.

This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified low temperature.

Apparatus:

  • Tensile testing machine with a temperature-controlled chamber

  • Standard stainless steel test panels

  • 2 kg rubber-covered roller

  • Specimen cutter (24 mm width)

Procedure:

  • Prepare test specimens by cutting 24 mm wide strips of the adhesive-coated substrate.

  • Clean the test panels with a solvent (e.g., a mixture of isopropanol and heptane) and allow them to dry completely.

  • Condition the test panels, adhesive specimens, and roller in the temperature-controlled chamber at the desired test temperature (e.g., -20°C) for at least 4 hours.

  • Inside the chamber, apply the adhesive strip to the test panel using the 2 kg roller, passing it back and forth once.

  • Allow a dwell time of 20 minutes at the test temperature.

  • Mount the test panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw.

  • Peel the tape from the panel at a 180° angle at a rate of 300 mm/min.

  • Record the peel force. The average force over a specified distance is reported in N/25 mm.

This test measures the instantaneous adhesion ("quick stick") of a loop of tape to a standard surface at a specified low temperature.

Apparatus:

  • Loop tack tester with a temperature-controlled chamber

  • Standard stainless steel test panel

  • Specimen cutter (25 mm width)

Procedure:

  • Prepare a 25 mm x 125 mm test specimen.

  • Condition the test panel and the specimen in the temperature-controlled chamber at the desired test temperature for at least 4 hours.

  • Inside the chamber, form the specimen into a loop with the adhesive side out and clamp the ends in the upper jaw of the tester.

  • Initiate the test, which brings the loop into contact with the test panel over a defined area (25 mm x 25 mm) and then withdraws it at a constant speed (300 mm/min).

  • The maximum force required to separate the loop from the panel is recorded as the loop tack value in N.

This test determines the ability of an adhesive to resist a static load at a specified low temperature.

Apparatus:

  • Shear test stand with a temperature-controlled chamber

  • Standard stainless steel test panels

  • Specimen cutter (12 mm width)

  • Standard test weights (e.g., 1 kg)

Procedure:

  • Prepare a 12 mm wide test specimen.

  • Clean and condition the test panels, specimens, and weights in the temperature-controlled chamber at the desired test temperature for at least 4 hours.

  • Inside the chamber, apply a 12 mm x 12 mm area of the specimen to the test panel.

  • Allow a dwell time of 20 minutes at the test temperature.

  • Mount the test panel on the shear test stand.

  • Attach the specified weight to the free end of the tape.

  • Record the time it takes for the tape to fail (shear) from the test panel.

TestingWorkflow cluster_prep Sample Preparation cluster_conditioning Low-Temperature Conditioning cluster_testing Performance Testing Prep_Specimen Prepare Specimen Condition Condition in Chamber (e.g., -20°C, 4h) Prep_Specimen->Condition Clean_Panel Clean Test Panel Clean_Panel->Condition Peel Peel Adhesion (ASTM D3330) Condition->Peel Tack Loop Tack (ASTM D6195) Condition->Tack Shear Static Shear (ASTM D3654) Condition->Shear

Figure 2. General workflow for low-temperature adhesive performance testing.

Data Presentation and Interpretation

The results of the low-temperature performance tests should be tabulated for clear comparison between different formulations.

Formulation IDTest Temperature (°C)Peel Adhesion (N/25 mm)Loop Tack (N)Static Shear (min)
LT-PSA-01-20DataDataData
LT-PSA-02-20DataDataData
LT-PSA-03-20DataDataData
LT-PSA-04-20DataDataData

Interpretation:

  • High Peel Adhesion at low temperatures indicates a strong bond that resists removal.

  • High Loop Tack signifies good initial adhesion, which is crucial for applications where immediate bonding is required in a cold environment.

  • Long Static Shear times indicate high cohesive strength, which is important for applications where the adhesive is under a constant load.

By systematically varying the formulation components and evaluating the performance at low temperatures using these standardized protocols, researchers can develop this compound-based adhesives that meet the stringent requirements of cold-temperature applications.

Conclusion

The formulation of this compound-based pressure-sensitive adhesives for low-temperature applications is a multifactorial process that requires a deep understanding of polymer chemistry and adhesion science. By leveraging the low Tg of this compound and carefully selecting co-monomers and additives, it is possible to create adhesives that exhibit excellent performance in extreme cold. The protocols outlined in this document provide a framework for the synthesis and evaluation of these specialized materials, enabling the development of robust adhesive solutions for a wide range of low-temperature applications.

References

Application Notes and Protocols for Isooctyl Acrylate in Textile and Sealant Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isooctyl acrylate (IOA) is a versatile monomer prized for its role in the synthesis of acrylic polymers.[1] Chemically, it is an ester of acrylic acid and isooctanol, a branched eight-carbon alcohol.[2] This branched structure is key to its performance, imparting properties such as hydrophobicity, flexibility, and excellent adhesion to the resulting polymers.[2][3] These characteristics make IOA a valuable component in high-performance formulations for both textile finishing and sealant manufacturing. In textiles, IOA-based polymers are used to create coatings that provide durable water resistance.[2] In the construction and industrial sectors, IOA is a key ingredient in acrylic sealants, valued for its flexibility, adhesion, and weatherability.[1][4]

These application notes provide detailed protocols for utilizing this compound in the preparation of a water-repellent textile finish and the formulation of a high-performance industrial sealant. The methodologies are intended for researchers and scientists in materials science and product development.

Application in Textile Manufacturing: Water-Repellent Finishes

The incorporation of this compound into copolymer emulsions is a common strategy for imparting hydrophobicity to fabrics. The long, branched alkyl chain of IOA reduces the surface energy of the textile fibers, causing water to bead up and roll off rather than being absorbed.[5] These finishes are valued for their efficacy and durability.

Experimental Protocol: Preparation of an IOA-Based Copolymer Emulsion for Textile Finishing

This protocol describes a two-stage process: (1) the synthesis of a poly(methyl methacrylate-butyl acrylate-isooctyl acrylate) emulsion via semi-continuous emulsion polymerization, and (2) the application and testing of the emulsion on a fabric substrate.

Part A: Emulsion Polymerization

  • Reactor Setup: Assemble a 500 mL, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a feeding tube connected to a peristaltic pump.

  • Initial Charge: To the flask, add 150g of deionized water and 2.0g of a reactive emulsifier. Begin stirring at 200 rpm and purge the system with nitrogen for 30 minutes while heating to 80°C.

  • Monomer Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by combining the monomers as specified in Table 1, 50g of deionized water, and 3.0g of reactive emulsifier. Stir vigorously for 30 minutes.

  • Initiator Solution: Prepare an initiator solution by dissolving 0.5g of ammonium persulfate in 20g of deionized water.

  • Polymerization Initiation: Add 10% of the monomer pre-emulsion and 20% of the initiator solution to the heated reactor. Allow the reaction to proceed for 15 minutes to form seed particles.

  • Semi-Continuous Feed: Co-feed the remaining monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 3 hours at a constant rate using the peristaltic pump. Maintain the reaction temperature at 80-85°C.

  • Reaction Completion: After the feed is complete, maintain the temperature for an additional 2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a 100-mesh screen to remove any coagulum. The final product is a stable polyacrylate emulsion.

Part B: Fabric Application and Evaluation

  • Finishing Bath Preparation: Dilute the prepared polyacrylate emulsion with deionized water to achieve a 5% solids concentration.

  • Fabric Treatment: Immerse a sample of cotton fabric (e.g., 30 cm x 30 cm) in the finishing bath. Pass the fabric through a laboratory padder to achieve a wet pick-up of 80-90%.

  • Drying and Curing: Dry the treated fabric at 100°C for 3 minutes, followed by curing at 150°C for 3 minutes in a laboratory oven.

  • Water Repellency Testing (AATCC TM22-2017e):

    • Mount the cured fabric specimen tautly on the specimen-mounting hoop.

    • Place the hoop on the stand of the AATCC Spray Tester at a 45° angle.

    • Pour 250 mL of distilled water into the funnel of the tester and allow it to spray onto the fabric.

    • Once the spray has ceased, remove the hoop and tap it sharply against a solid object to dislodge loose water droplets.

    • Visually compare the wetting pattern on the fabric surface with the AATCC photographic evaluation scale to assign a spray test rating.

Data Presentation

Table 1: Example Monomer Composition for Water-Repellent Textile Finish Emulsion

Component Chemical Name Weight (g) Purpose
Monomer 1 Methyl Methacrylate 105.0 Hard monomer, improves film durability
Monomer 2 Butyl Acrylate 102.5 Soft monomer, provides flexibility
Monomer 3 This compound 45.0 Hydrophobic monomer, enhances water repellency
Functional Monomer Diacetone Acrylamide 21.6 Promotes cross-linking and adhesion

Formulation composition adapted from patent CN111978486A.

Visualization: Emulsion Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Monomer Pre-emulsion (IOA, MMA, BA) D 1. Heat Reactor to 80°C E 2. Seed Formation A->E 10% F 3. Semi-Continuous Feed (3 hrs) A->F 90% B Initiator Solution (APS) B->E 20% B->F 80% C Reactor Charge (Water, Emulsifier) C->D N2 Purge D->E E->F G 4. Hold Period (2 hrs) F->G H 5. Cool to Room Temp G->H I 6. Filter H->I J Final Product: Polyacrylate Emulsion I->J

Caption: Workflow for IOA-based emulsion synthesis.

Application in Sealant Manufacturing

In sealant formulations, this compound is used as a comonomer in the synthesis of the base polyacrylate resin. The resulting polymer provides the sealant with crucial properties like flexibility, low-temperature performance, and strong adhesion to a variety of construction substrates.[2] The low glass transition temperature (Tg) imparted by IOA ensures the sealant remains pliable and does not become brittle in cold environments.

Experimental Protocol: Formulation of a High-Solids Acrylic Sealant

This protocol outlines the steps for compounding a one-part, moisture-cure acrylic sealant using a pre-synthesized IOA-based polyacrylate resin.

  • Resin Preparation: Obtain or synthesize a polyacrylate resin containing this compound comonomers. The resin should have functional groups (e.g., isocyanate) suitable for moisture curing.

  • Equipment Setup: Use a high-speed planetary mixer or a similar high-shear dispersion mixer. Ensure the mixing vessel is clean and dry.

  • Initial Mixing: Charge the mixing vessel with the polyacrylate resin and a suitable plasticizer (e.g., a benzoate or terephthalate ester) according to the formulation in Table 2. Mix under a nitrogen blanket at low speed for 5 minutes to achieve a homogeneous liquid phase.

  • Filler Incorporation: Gradually add the dried calcium carbonate filler to the vessel while increasing the mixing speed. Continue mixing at high speed for 10-15 minutes until the filler is fully dispersed and the internal temperature reaches 60-65°C.

  • Adhesion Promoter Addition: Stop the mixer and allow the batch to cool for 5-10 minutes. Add the silane adhesion promoter and mix at medium speed for 5 minutes.

  • Curing Agent Addition: Allow the mixture to cool further. Add the ketimine (blocked amine curing agent) in a stoichiometric amount based on the reactive groups in the polymer. Mix at high speed for a final 5 minutes.

  • Degassing and Packaging: Transfer the formulated sealant to a vacuum chamber to remove entrapped air. Package the sealant in moisture-proof cartridges.

Data Presentation

Table 2: Representative Formulation for a High-Solids Acrylic Sealant

Component Example Material Weight (%) Purpose
Base Polymer IOA-Copolymer Resin 40 - 50 Provides flexibility, adhesion, weatherability
Plasticizer Dioctyl Terephthalate (DOTP) 10 - 20 Improves flexibility, reduces modulus
Filler Calcium Carbonate (dried) 30 - 40 Increases body, reduces cost, controls slump
Adhesion Promoter 3-Glycidoxypropyltrimethoxysilane 0.5 - 1.5 Enhances bond to substrates like glass and metal
Curing Agent Ketimine (blocked amine) 1.0 - 3.0 Cross-links the polymer upon exposure to moisture

| Other Additives | (e.g., UV stabilizers, pigments) | 0.5 - 2.0 | Enhance long-term durability and color |

Table 3: Typical Performance Data for Acrylic Sealants

Property Test Method Typical Value
Tensile Strength ASTM D412 200 - 300 psi[2]
Elongation ASTM D412 500 - 600%
Peel Adhesion ASTM C794 15 - 27 pli (lbs/linear inch)[1][2]
Hardness (Shore A) ASTM C661 30 - 40

| Joint Movement Capability | ASTM C719 | ±25% |

Visualizations: Sealant Formulation and Property Relationships

G cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Product & Testing A IOA-Copolymer Resin E 1. High-Shear Mixing A->E B Plasticizer B->E C Filler (CaCO3) C->E D Additives (Silane, Curing Agent) D->E F 2. Cooling Steps E->F G 3. Degassing (Vacuum) F->G H 4. Packaging G->H I Packaged Acrylic Sealant H->I J Performance Testing (ASTM C794, D412) I->J

Caption: Workflow for acrylic sealant formulation.

G cluster_props Chemical / Physical Properties cluster_perf Performance Characteristics in Polymer IOA This compound (IOA) Monomer P1 Branched Alkyl Chain IOA->P1 P2 Low Glass Transition Temp (Tg) IOA->P2 P3 Hydrophobic Nature IOA->P3 C1 Flexibility / Low Modulus P1->C1 C2 Good Adhesion P1->C2 P2->C1 Low Temp Performance C3 Water Resistance P3->C3 C4 Durability / Weatherability C1->C4 C2->C4 C3->C4

Caption: IOA properties and performance relationships.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Concentration in Isooctyl Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isooctyl acrylate. The following sections detail experimental protocols, address common issues related to catalyst concentration, and offer data-driven insights to optimize your reaction outcomes.

Troubleshooting Guide

Issue 1: Low Conversion of Reactants or Stalled Reaction

Possible Cause: Insufficient catalyst concentration or catalyst deactivation.

Troubleshooting Steps:

  • Verify Catalyst Concentration: Ensure the correct amount of catalyst was added according to your protocol. For p-toluenesulfonic acid, a common starting point is 0.5-2.0% by weight of the limiting reactant (acrylic acid).

  • Check Catalyst Activity: If using a recycled or older catalyst, its activity may be diminished. Consider using fresh catalyst. For solid catalysts like ion-exchange resins, ensure they have been properly regenerated and stored.

  • Increase Catalyst Loading: Incrementally increase the catalyst concentration in small steps (e.g., 0.2% increments) to observe its effect on the reaction rate. Monitor the reaction closely for any increase in side product formation.

  • Ensure Anhydrous Conditions: Water can hydrolyze the ester product and deactivate some acid catalysts. Ensure all reactants and equipment are thoroughly dried before starting the reaction.

Issue 2: Formation of Undesired Byproducts (e.g., ethers, polymers)

Possible Cause: Excessively high catalyst concentration or prolonged reaction times at elevated temperatures.

Troubleshooting Steps:

  • Reduce Catalyst Concentration: High catalyst loading can promote side reactions, such as the self-condensation of isooctanol to form di-isooctyl ether or polymerization of acrylic acid. Reduce the catalyst concentration to the minimum effective level.

  • Optimize Reaction Temperature and Time: High temperatures in the presence of a strong acid catalyst can lead to byproduct formation. Consider lowering the reaction temperature and monitoring the reaction progress more frequently to stop it once the desired conversion is reached.

  • Use a Milder Catalyst: If using a strong acid like sulfuric acid, consider switching to a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst (e.g., Amberlyst-15), which can offer higher selectivity.

Issue 3: Difficulty in Catalyst Removal and Product Purification

Possible Cause: Use of a homogeneous catalyst that is soluble in the reaction mixture.

Troubleshooting Steps:

  • Neutralization and Washing: For homogeneous catalysts like p-toluenesulfonic acid or sulfuric acid, the crude product needs to be washed with a basic solution (e.g., sodium bicarbonate solution) to neutralize and remove the acid, followed by washing with water to remove any remaining salts.

  • Consider a Heterogeneous Catalyst: To simplify purification, consider using a solid acid catalyst, such as an ion-exchange resin. These can be easily removed by filtration at the end of the reaction, eliminating the need for neutralization and washing steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for p-toluenesulfonic acid in this compound synthesis?

A1: A typical starting concentration for p-toluenesulfonic acid is in the range of 0.5% to 2.0% by weight of the acrylic acid. The optimal concentration will depend on other reaction parameters such as temperature and the desired reaction time.

Q2: Can sulfuric acid be used as a catalyst? What are the potential drawbacks?

A2: Yes, sulfuric acid is a strong acid catalyst that can be used for this compound synthesis. However, its high acidity can lead to more significant charring and the formation of colored byproducts, making purification more challenging. It is also more corrosive than p-toluenesulfonic acid.

Q3: Are there advantages to using a solid acid catalyst like an ion-exchange resin?

A3: Solid acid catalysts, such as Amberlyst-15, offer several advantages. They are easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling. They are also generally less corrosive than strong mineral acids.

Q4: How does catalyst concentration affect the reaction time and product yield?

A4: Generally, increasing the catalyst concentration will increase the reaction rate, thus reducing the reaction time. However, an excessively high concentration can lead to an increase in side reactions, which may decrease the overall yield and purity of the desired this compound. It is crucial to find an optimal concentration that balances reaction speed and selectivity.

Q5: What are the signs of catalyst deactivation?

A5: Signs of catalyst deactivation include a noticeable decrease in the reaction rate compared to previous runs under the same conditions, or the reaction failing to reach completion. For solid catalysts, a change in color or physical appearance can also indicate deactivation.

Data Presentation

The following table summarizes the expected impact of varying p-toluenesulfonic acid concentration on the synthesis of this compound. The data is illustrative and may vary based on specific experimental conditions.

Catalyst Conc. (% w/w of Acrylic Acid)Reaction Time (hours)This compound Yield (%)Purity (%)Observations
0.588598Slow reaction rate, minimal byproduct formation.
1.059297Good balance of reaction rate and selectivity.
1.539595Faster reaction, slight increase in colored impurities.
2.029392Very fast reaction, noticeable increase in byproducts and color.

Experimental Protocols

Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is based on a typical laboratory-scale synthesis.

Materials:

  • Isooctanol

  • Acrylic Acid

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • To the flask, add isooctanol, acrylic acid (in a 1.2:1 molar ratio to isooctanol), hydroquinone (0.1% w/w of acrylic acid), and toluene (approximately 20% of the total volume of reactants).

  • Add the desired amount of p-toluenesulfonic acid (e.g., 1.0% w/w of acrylic acid).

  • Heat the mixture to reflux (typically 110-120°C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the catalyst.

  • Wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to remove toluene and any high-boiling impurities.

Mandatory Visualizations

Experimental Workflow for Catalyst Optimization

experimental_workflow A Reactant & Inhibitor Preparation B Catalyst Addition (Varying Concentrations) A->B C Esterification Reaction (Constant Temperature & Time) B->C D Reaction Monitoring (e.g., GC, TLC, Water Collection) C->D E Work-up & Purification D->E Upon completion F Analysis of Products (Yield, Purity) E->F G Data Evaluation & Optimization F->G G->B Iterate for optimal concentration

Caption: Workflow for optimizing catalyst concentration in this compound synthesis.

Troubleshooting Logic for Low this compound Yield

troubleshooting_flowchart start Low this compound Yield q1 Was the reaction incomplete? start->q1 a1_yes Check Catalyst Activity & Concentration q1->a1_yes Yes a1_no Significant Byproducts Observed? q1->a1_no No end Resolution a1_yes->end a2_yes Reduce Catalyst Concentration and/or Reaction Temperature a1_no->a2_yes Yes a2_no Review Purification Process (e.g., distillation losses) a1_no->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

Troubleshooting low conversion in isooctyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the free-radical polymerization of isooctyl acrylate. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing their experimental outcomes.

Troubleshooting Guide: Low Monomer Conversion

Low conversion of this compound is a frequent challenge in polymerization reactions. This guide details potential causes and their corresponding solutions to help you enhance your reaction yields.

Question: What are the common causes of low conversion in this compound polymerization and how can I address them?

Answer:

Low monomer conversion can stem from several factors, ranging from suboptimal reaction conditions to the presence of impurities. Below is a breakdown of common causes and recommended troubleshooting steps.

1. Inadequate Initiation

The concentration and type of initiator are critical for achieving high monomer conversion. An insufficient amount of free radicals will result in a slow or incomplete polymerization.

  • Solution:

    • Increase the initiator concentration incrementally. As the initiator concentration increases, the rate of free radical formation becomes greater, leading to faster monomer consumption.[1]

    • Ensure the chosen initiator is suitable for the reaction temperature. The initiator must decompose efficiently to generate radicals at the polymerization temperature.

    • Verify the purity and activity of the initiator, as degraded initiators will have reduced efficiency.

2. Suboptimal Reaction Temperature

Temperature plays a crucial role in the kinetics of polymerization. An inappropriate temperature can lead to slow reaction rates or premature termination.

  • Solution:

    • Increase the reaction temperature to enhance the rate of initiator decomposition and propagation. For n-butyl acrylate, a similar monomer, increasing the temperature from 20°C to 70°C has been shown to increase the polymerization rate.[1]

    • Be aware that excessively high temperatures can lead to side reactions, such as chain transfer and disproportionation, which may limit the molecular weight of the polymer.[2]

3. Presence of Inhibitors

Inhibitors are often added to monomers to prevent premature polymerization during storage. If not effectively removed, these inhibitors will quench the free radicals necessary for polymerization, leading to an induction period or complete inhibition of the reaction.

  • Solution:

    • Remove the inhibitor from the this compound monomer prior to polymerization. This can be achieved by passing the monomer through a column of activated basic alumina or by washing with an alkaline solution followed by drying.

    • Ensure all reaction components and the reaction vessel are free from contaminants that could act as inhibitors.

4. Impurities in the Reaction Mixture

Impurities in the monomer, solvent, or other reagents can interfere with the polymerization process.

  • Solution:

    • Use high-purity monomers and solvents. Impurities in biobased monomers, for instance, have been shown to lead to a significant number of side reactions.[3]

    • Ensure the reaction setup is clean and dry. Water can sometimes interfere with polymerization, depending on the specific system.

    • Degas the reaction mixture to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization.

5. High Viscosity (Gel Effect)

At high conversions, the viscosity of the reaction medium can increase significantly, a phenomenon known as the gel effect or Trommsdorff-Norrish effect.[4] This can hinder the diffusion of monomers to the growing polymer chains, thereby limiting the final conversion.

  • Solution:

    • If working with bulk or highly concentrated solution polymerization, consider reducing the initial monomer concentration by adding more solvent.

    • For emulsion polymerization, ensure adequate stirring to maintain a well-dispersed system.

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can influence monomer conversion in acrylate polymerization. While specific data for this compound is limited, the data for similar acrylates like n-butyl acrylate offer valuable insights.

Table 1: Effect of Initiator Concentration on Polymerization Rate

Initiator ConcentrationPolymerization Rate (Rp)Molecular Weight (Mw)
LowSlowerHigher
HighFasterLower

Note: Data is based on general free-radical polymerization kinetics. The polymerization rate (Rp) is proportional to the square root of the initiator concentration, while the molecular weight is inversely proportional to the square root of the initiator concentration.[1]

Table 2: Effect of Temperature on n-Butyl Acrylate Emulsion Polymerization

Temperature (°C)Time to Reach ~95% Conversion (min)Final Particle Size (nm)
20>2095
70<2065

Source: Adapted from a study on the emulsion polymerization of n-butyl acrylate. Higher temperatures lead to a faster reaction rate and smaller particle sizes.[1]

Experimental Protocols

Below are illustrative protocols for the polymerization of this compound using different techniques. These should be considered as starting points and may require optimization for specific applications.

1. Solution Polymerization of this compound

  • Materials:

    • This compound (inhibitor removed)

    • Toluene (or other suitable solvent)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Procedure:

    • In a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add this compound and toluene.

    • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

    • While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 70-80°C for AIBN).

    • Dissolve the initiator (e.g., AIBN) in a small amount of toluene and add it to the reaction mixture.

    • Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 4-24 hours).

    • Monitor the monomer conversion by techniques such as gravimetry or spectroscopy.

    • To terminate the reaction, cool the mixture to room temperature and expose it to air.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter and dry the polymer under vacuum.

2. Bulk Polymerization of this compound

  • Materials:

    • This compound (inhibitor removed)

    • Initiator (e.g., AIBN or BPO)

  • Procedure:

    • In a reaction vessel, add the purified this compound and the initiator.

    • Degas the mixture by several freeze-pump-thaw cycles or by purging with an inert gas.

    • Heat the mixture to the desired polymerization temperature while stirring.

    • The reaction is highly exothermic, so careful temperature control is crucial.

    • Due to the potential for a significant increase in viscosity (gel effect), ensure the stirring is robust.

    • Continue the reaction until the desired conversion is achieved.

    • Cool the reactor to stop the polymerization. The resulting polymer is typically a solid mass.

3. Emulsion Polymerization of this compound

  • Materials:

    • This compound (inhibitor removed)

    • Deionized water

    • Surfactant (e.g., sodium dodecyl sulfate - SDS)

    • Water-soluble initiator (e.g., potassium persulfate - KPS)

  • Procedure:

    • In a reaction flask, prepare an aqueous solution of the surfactant in deionized water.

    • Add the this compound to the aqueous solution while stirring vigorously to form an emulsion.

    • Purge the emulsion with nitrogen for 30-60 minutes.

    • Heat the emulsion to the reaction temperature (e.g., 60-80°C).

    • Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reactor to initiate polymerization.

    • Maintain the temperature and stirring for the duration of the reaction.

    • Monitor conversion by taking samples and analyzing for solid content.

    • Cool the reactor to room temperature to stop the polymerization, resulting in a polymer latex.

Visualizations

Free-Radical Polymerization Pathway

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (I) Radical Free Radicals (2R●) Initiator->Radical Decomposition ActiveMonomer Active Monomer (RM●) Radical->ActiveMonomer Monomer1 Monomer (M) Monomer1->ActiveMonomer GrowingChain Growing Polymer Chain (RMn●) ActiveMonomer->GrowingChain Monomer2 Monomer (M) Monomer2->GrowingChain LongerChain Longer Polymer Chain (RMn+1●) GrowingChain->LongerChain Monomer3 Monomer (M) Monomer3->LongerChain Termination Termination LongerChain->Termination DeadPolymer Inactive Polymer Termination->DeadPolymer

Caption: Free-radical polymerization process.

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Monomer Conversion Observed CheckInitiator 1. Check Initiator Start->CheckInitiator Sol_Initiator Increase initiator concentration Verify initiator activity/type CheckInitiator->Sol_Initiator CheckTemp 2. Verify Reaction Temperature Sol_Temp Increase temperature within optimal range CheckTemp->Sol_Temp CheckInhibitor 3. Check for Inhibitors Sol_Inhibitor Remove inhibitor from monomer Ensure system is oxygen-free CheckInhibitor->Sol_Inhibitor CheckPurity 4. Assess Reagent Purity Sol_Purity Use high-purity reagents Ensure clean and dry setup CheckPurity->Sol_Purity CheckViscosity 5. Evaluate Viscosity (Gel Effect) Sol_Viscosity Reduce monomer concentration Improve stirring CheckViscosity->Sol_Viscosity Sol_Initiator->CheckTemp Sol_Temp->CheckInhibitor Sol_Inhibitor->CheckPurity Sol_Purity->CheckViscosity End Conversion Improved Sol_Viscosity->End

Caption: Troubleshooting workflow for low conversion.

Frequently Asked Questions (FAQs)

Q1: Can I use an inhibitor that is already present in the commercial this compound monomer?

A1: No, it is highly recommended to remove the storage inhibitor before polymerization. Inhibitors are designed to prevent polymerization and will significantly reduce or completely halt your reaction by scavenging the free radicals needed for chain growth.[5][6]

Q2: What is a typical initiator concentration to start with for this compound polymerization?

A2: A common starting point for initiator concentration is between 0.1 and 1.0 mol% with respect to the monomer. The optimal concentration will depend on the desired molecular weight, reaction temperature, and solvent. It is advisable to start with a lower concentration and increase it if the conversion is too low.

Q3: How does the choice of solvent affect the polymerization of this compound?

A3: The solvent can influence the polymerization in several ways. It can affect the solubility of the resulting polymer, the rate of polymerization, and the possibility of chain transfer reactions. A solvent with a high chain transfer constant will lead to a lower molecular weight polymer. For this compound, non-polar solvents like toluene or xylene are commonly used in solution polymerization.

Q4: My polymerization reaction stops at a certain conversion and does not proceed further. What could be the reason?

A4: This phenomenon, known as "limiting conversion," can be due to several factors. One common cause is the depletion of the initiator. If the initiator has a short half-life at the reaction temperature, it may be consumed before all the monomer has reacted. Another possibility is the vitrification of the reaction medium, where the polymer precipitates or the system becomes glassy, trapping the remaining monomer and preventing it from reaching the active polymer chains. Increasing the temperature or adding more initiator could help in such cases.

Q5: Is it necessary to degas the monomer and solvent before polymerization?

A5: Yes, it is a critical step. Dissolved oxygen is a potent inhibitor of free-radical polymerization. Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymer chain. Failure to remove oxygen will result in a significant induction period or complete inhibition of the polymerization.

References

Technical Support Center: Purification of Crude Isooctyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude isooctyl acrylate. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue Potential Causes Solutions
1. The purified this compound is yellow. a) Presence of colored impurities from the raw materials.b) Thermal degradation or polymerization during distillation.c) Residual acidic impurities.a) Pre-treat the crude product with an adsorbent like activated carbon or alumina before distillation.b) Ensure the distillation is performed under vacuum to lower the boiling point and minimize heating time. Add a polymerization inhibitor (e.g., MEHQ) to the distillation flask.c) Neutralize the crude product with a dilute basic wash (e.g., 5% sodium carbonate solution) before distillation.
2. The final product has low purity as determined by GC analysis. a) Incomplete removal of unreacted starting materials (isooctanol, acrylic acid).b) Inefficient separation during distillation.c) Presence of byproducts from side reactions.a) Perform a caustic wash to remove unreacted acrylic acid. Isooctanol can be removed by optimizing the distillation conditions (e.g., increasing the number of theoretical plates).b) Ensure the distillation column is properly packed and insulated. Optimize the reflux ratio to improve separation efficiency.c) If byproducts have close boiling points to this compound, consider alternative purification methods like column chromatography.
3. The overall yield of purified this compound is low. a) Loss of product during washing steps.b) Significant polymerization during purification.c) Inefficient distillation leading to product loss in the residue.a) Minimize the number of washing steps and ensure proper phase separation to avoid discarding the organic layer.b) Add an appropriate amount of polymerization inhibitor at each heating step. Ensure the crude product is stored at a low temperature.c) Optimize distillation parameters (vacuum, temperature) to ensure complete recovery of the product.
4. The product polymerizes in the distillation flask. a) Insufficient or ineffective polymerization inhibitor.b) Excessive heating or prolonged distillation time.c) Presence of pro-polymerizing impurities.a) Ensure the correct inhibitor (e.g., MEHQ) is used at the recommended concentration (e.g., 100-200 ppm).b) Use a high vacuum to reduce the distillation temperature. Ensure efficient heat transfer to avoid localized overheating.c) Purify the crude product by washing to remove any impurities that could initiate polymerization before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include unreacted starting materials such as isooctanol and acrylic acid, byproducts like isooctyl propionate and di-isooctyl ether, residual acid catalyst, and polymerization inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).

Q2: What is the purpose of a caustic wash in the purification process?

A2: A caustic wash, typically with a dilute solution of sodium hydroxide or sodium carbonate, is performed to neutralize and remove acidic impurities, primarily residual acrylic acid and any acidic catalyst used in the synthesis. This step is crucial to prevent downstream issues like corrosion and unwanted side reactions.

Q3: How can I remove the polymerization inhibitor before subsequent reactions?

A3: If the presence of a polymerization inhibitor is undesirable for the downstream application, it can be removed by passing the purified this compound through a column packed with basic alumina. Alternatively, washing with a dilute caustic solution can also remove phenolic inhibitors like hydroquinone.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for determining the purity of this compound and identifying any impurities. Other methods like titration can be used to quantify acidic impurities.

Q5: What are the optimal storage conditions for purified this compound?

A5: Purified this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is important to ensure that a sufficient concentration of a polymerization inhibitor is present, especially for long-term storage. The storage container should be tightly sealed to prevent contamination and evaporation.

Quantitative Data on Purification Methods

The following table summarizes typical purity and yield data for common purification methods for acrylate esters. The actual values for this compound may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Caustic Washing followed by Vacuum Distillation > 99.585 - 95High purity, scalablePotential for polymerization, requires vacuum
Column Chromatography (Silica Gel or Alumina) > 99.070 - 85Effective for removing close-boiling impuritiesRequires large solvent volumes, less scalable
Adsorption (Activated Carbon or Alumina) 98 - 9990 - 98Good for color and trace impurity removalMay not remove all bulk impurities

Experimental Protocols

Protocol for Caustic Washing of Crude this compound

Objective: To remove acidic impurities, primarily unreacted acrylic acid.

Materials:

  • Crude this compound

  • 5% (w/v) Sodium Carbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5% sodium carbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The aqueous layer (bottom) will contain the sodium acrylate salt.

  • Drain and discard the aqueous layer.

  • Repeat the washing step with the 5% sodium carbonate solution until the aqueous layer is no longer basic (test with pH paper).

  • Wash the organic layer with an equal volume of saturated brine solution to remove residual water and dissolved salts.

  • Drain the organic layer into a clean, dry flask.

  • Add anhydrous magnesium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes.

  • Filter the dried organic layer to remove the magnesium sulfate. The resulting product is ready for distillation.

Protocol for Inhibitor Removal using an Alumina Column

Objective: To remove phenolic polymerization inhibitors (e.g., MEHQ).

Materials:

  • Purified this compound containing inhibitor

  • Basic Alumina (activated)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Beaker or flask for collection

Procedure:

  • Secure a chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the alumina bed.

  • Carefully add the this compound to the top of the column.

  • Allow the liquid to pass through the alumina bed under gravity.

  • Collect the eluate in a clean, dry flask. The alumina will adsorb the phenolic inhibitor.

  • Note: This process should be done relatively quickly, and the inhibitor-free acrylate should be used immediately or stored under appropriate conditions to prevent polymerization.

Protocol for Vacuum Distillation of this compound

Objective: To purify this compound by separating it from non-volatile impurities and components with different boiling points.

Materials:

  • Washed and dried crude this compound

  • Polymerization inhibitor (e.g., MEHQ)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.

  • Place the washed and dried crude this compound into the distillation flask.

  • Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Add the polymerization inhibitor (e.g., a few crystals of MEHQ) to the distillation flask.

  • Begin stirring (if using a stir bar) and start to apply vacuum.

  • Once the desired vacuum is reached, begin to heat the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of this compound at its boiling point corresponding to the applied vacuum.

  • Once the majority of the product has distilled, and the temperature begins to rise or drop, stop the distillation.

  • Turn off the heat and allow the apparatus to cool completely before releasing the vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Caustic Washing Crude->Wash Remove Acidic Impurities Dry Drying (Anhydrous MgSO4) Wash->Dry Distill Vacuum Distillation Dry->Distill Add Inhibitor Analysis1 GC Analysis for Purity Distill->Analysis1 Pure Pure this compound Analysis2 Final QC Analysis Pure->Analysis2 Analysis1->Distill Purity < 99.5% (Re-distill) Analysis1->Pure Purity > 99.5%

Caption: A workflow diagram for the purification of crude this compound.

TroubleshootingPurification Start Purification Issue Observed Yellow Product is Yellow? Start->Yellow LowPurity Low Purity by GC? Start->LowPurity Polymerization Polymerization in Flask? Start->Polymerization Sol_Yellow Solution: - Adsorbent Treatment - Optimize Distillation Temp - Caustic Wash Yellow->Sol_Yellow Yes Sol_LowPurity Solution: - Optimize Distillation - Re-wash to Remove Reactants - Consider Chromatography LowPurity->Sol_LowPurity Yes Sol_Polymerization Solution: - Add More Inhibitor - Reduce Distillation Temp/Time - Pre-purify Crude Polymerization->Sol_Polymerization Yes

Caption: A logical diagram for troubleshooting common this compound purification issues.

Controlling molecular weight in isooctyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of isooctyl acrylate. The following sections offer insights into controlling molecular weight and addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polymer has a significantly higher molecular weight than expected. What are the potential causes and how can I fix this?

A1: An unexpectedly high molecular weight in this compound polymerization is typically due to a low concentration of initiating radicals or an absence of chain transfer agents.

Troubleshooting Steps:

  • Verify Initiator Concentration: Ensure the correct amount of initiator was added. An insufficient amount of initiator will lead to fewer polymer chains being initiated, resulting in longer chains and a higher molecular weight.

  • Check Initiator Quality: Initiators can degrade over time. Use a fresh, properly stored initiator to ensure its activity.

  • Review Polymerization Temperature: If the polymerization temperature is too low, the initiator may not be decomposing at the expected rate, leading to a lower radical concentration. Ensure your reaction temperature is appropriate for the chosen initiator's half-life.

  • Introduce a Chain Transfer Agent (CTA): If you are not already using one, a CTA is the most direct way to reduce and control molecular weight. Common CTAs for acrylate polymerizations include thiols like dodecyl mercaptan.

Q2: The molecular weight of my poly(this compound) is too low. What should I do?

A2: Low molecular weight is generally caused by an excessively high concentration of initiating radicals or too much chain transfer agent.

Troubleshooting Steps:

  • Reduce Initiator Concentration: A high initiator concentration will generate a large number of polymer chains simultaneously, leading to shorter chains and a lower overall molecular weight.[1]

  • Decrease the Amount of Chain Transfer Agent: If a CTA is being used, reducing its concentration will allow the polymer chains to grow longer before termination.

  • Increase Monomer Concentration: A higher concentration of monomer relative to the initiator can lead to a higher molecular weight.

  • Lower the Polymerization Temperature: A lower reaction temperature will decrease the decomposition rate of the initiator, resulting in fewer radicals and consequently a higher molecular weight.

Q3: How does initiator concentration quantitatively affect the molecular weight of poly(this compound)?

A3: Generally, there is an inverse relationship between the initiator concentration and the resulting molecular weight of the polymer. As the initiator concentration increases, the molecular weight decreases. The following table provides illustrative data for the polymerization of an acrylic monomer, demonstrating this trend.

Initiator Concentration (mol/L)Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
0.01150,0002.5
0.0575,0002.2
0.1050,0002.0

Note: This data is representative for a typical free-radical polymerization of an acrylate monomer and may vary based on specific reaction conditions.

Q4: What is the role of a chain transfer agent (CTA) and how do I choose one?

A4: A chain transfer agent is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[2] This is a primary method for controlling molecular weight in free-radical polymerization.[2] Mercaptans, such as dodecyl mercaptan, are commonly used as CTAs in acrylic polymerizations.[2] The choice of CTA and its concentration will depend on the desired molecular weight.

The following table shows the effect of adding a chain transfer agent on the molecular weight of an acrylate polymer.

Chain Transfer Agent (Dodecyl Mercaptan) Concentration (wt% relative to monomer)Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
0200,0003.0
0.180,0002.4
0.530,0002.1

Note: This data is illustrative for a typical acrylate polymerization. The effectiveness of a CTA can vary with the specific monomer and reaction conditions.

Q5: How does temperature influence the molecular weight of the polymer?

A5: Temperature has a complex effect on polymerization. Generally, increasing the polymerization temperature will decrease the molecular weight. This is because higher temperatures lead to a faster rate of initiator decomposition, which increases the concentration of radicals and results in the formation of shorter polymer chains.

Experimental Protocols

Protocol: Solution Polymerization of this compound

This protocol describes a standard lab-scale procedure for the solution polymerization of this compound to achieve a target molecular weight.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dodecyl mercaptan (chain transfer agent, optional)

  • Nitrogen gas

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Septa

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a septum for injections.

  • Reagent Preparation:

    • In the flask, add the desired amount of toluene.

    • Add the this compound monomer to the toluene.

    • If using a chain transfer agent, add the calculated amount of dodecyl mercaptan to the flask.

  • Inerting the System: Begin bubbling nitrogen through the solution to remove dissolved oxygen, which can inhibit the polymerization. Continue for at least 30 minutes.

  • Initiator Preparation: In a separate vial, dissolve the AIBN initiator in a small amount of toluene.

  • Reaction Initiation:

    • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN).

    • Once the temperature is stable, inject the AIBN solution into the flask using a syringe through the septum.

  • Polymerization: Allow the reaction to proceed for the desired amount of time (typically several hours), maintaining a constant temperature and a gentle nitrogen blanket.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as methanol, while stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Visual Guides

G cluster_0 Troubleshooting High Molecular Weight High_MW Problem: High Molecular Weight Check_Initiator Verify Initiator Concentration and Quality High_MW->Check_Initiator Check_Temp Review Polymerization Temperature Check_Initiator->Check_Temp Add_CTA Introduce Chain Transfer Agent Check_Temp->Add_CTA Solution_High_MW Reduced Molecular Weight Add_CTA->Solution_High_MW

Caption: Troubleshooting workflow for unexpectedly high molecular weight.

G cluster_1 Troubleshooting Low Molecular Weight Low_MW Problem: Low Molecular Weight Reduce_Initiator Decrease Initiator Concentration Low_MW->Reduce_Initiator Reduce_CTA Decrease Chain Transfer Agent Concentration Reduce_Initiator->Reduce_CTA Increase_Monomer Increase Monomer Concentration Reduce_CTA->Increase_Monomer Solution_Low_MW Increased Molecular Weight Increase_Monomer->Solution_Low_MW

Caption: Troubleshooting workflow for unexpectedly low molecular weight.

G Start Start Setup Assemble Reactor and Add Reagents Start->Setup Inert Purge with Nitrogen Setup->Inert Heat Heat to Reaction Temperature Inert->Heat Initiate Inject Initiator Solution Heat->Initiate Polymerize Maintain Temperature and Stir Initiate->Polymerize Cool Cool to Room Temperature Polymerize->Cool Precipitate Precipitate Polymer in Non-solvent Cool->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate End End Isolate->End

Caption: Experimental workflow for solution polymerization of this compound.

References

Minimizing side reactions during isooctyl acrylate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during isooctyl acrylate esterification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: The reaction mixture becomes viscous or solidifies.

  • Question: My reaction mixture turned into a gel or solid during the esterification process. What is the likely cause and how can I prevent this?

  • Answer: This is a strong indication of uncontrolled polymerization of either the acrylic acid reactant or the this compound product. This is a common side reaction, especially at elevated temperatures.[1][2]

    Root Causes:

    • Insufficient or Ineffective Inhibitor: The polymerization inhibitor may be absent, depleted, or ineffective under the reaction conditions.

    • Excessive Temperature: High reaction temperatures can accelerate the rate of free radical formation, initiating polymerization.[1]

    • Presence of Contaminants: Peroxides, air (oxygen), or metal ions can act as initiators for polymerization.[2]

    Solutions:

    • Inhibitor Selection and Dosage: Ensure an appropriate polymerization inhibitor is added at the start of the reaction. Common inhibitors include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[1] For elevated temperatures, a combination of inhibitors, such as hydroxylamine and a phenylenediamine derivative, can be more effective.

    • Temperature Control: Carefully control the reaction temperature. A staged temperature profile, as detailed in the experimental protocols, can help manage the exothermic nature of the reaction and prevent overheating.[3][4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote polymerization.

    • Raw Material Purity: Use high-purity reactants and solvents to avoid introducing contaminants that could initiate polymerization.

Issue 2: Low yield of this compound and presence of high-boiling point impurities.

  • Question: My final product yield is low, and I'm observing high-boiling point impurities during distillation. What are these impurities and how can I reduce their formation?

  • Answer: The high-boiling point impurities are likely a result of side reactions such as ether formation and dimerization of acrylic acid.

    Root Causes and Solutions:

    • Ether Formation: The formation of di-isooctyl ether can occur, particularly when using an excess of isooctyl alcohol under acidic conditions. The mechanism involves the acid-catalyzed dehydration of two alcohol molecules.

      • Solution: To minimize ether formation, it is advisable to use a stoichiometric or slight excess of acrylic acid relative to isooctyl alcohol. The molar ratio of reactants should be carefully controlled.

    • Acrylic Acid Dimerization: Acrylic acid can undergo dimerization, especially at higher temperatures. This reaction reduces the amount of acrylic acid available for esterification.

      • Solution: Maintaining a moderate reaction temperature and minimizing reaction time can help reduce the extent of acrylic acid dimerization.

Issue 3: Difficulty in removing water from the reaction mixture.

  • Question: I am having trouble driving the esterification reaction to completion due to inefficient water removal. What can I do?

  • Answer: Effective removal of water is crucial to shift the reaction equilibrium towards the formation of the ester product.

    Solutions:

    • Azeotropic Distillation: Employ an azeotropic agent (e.g., toluene, cyclohexane) to facilitate the removal of water as an azeotrope. The water can then be separated from the organic solvent in a Dean-Stark trap, and the solvent returned to the reactor.

    • Vacuum Application: Applying a vacuum can lower the boiling point of water, allowing for its removal at a lower temperature. This also helps to minimize temperature-dependent side reactions. A staged vacuum and temperature profile can be particularly effective.[3][4]

Frequently Asked Questions (FAQs)

1. What are the most common side reactions during this compound esterification?

The primary side reactions are:

  • Polymerization: Free-radical polymerization of acrylic acid and this compound is the most significant side reaction, leading to product loss and equipment fouling.[1][2]

  • Ether Formation: The acid-catalyzed reaction of two isooctyl alcohol molecules can form di-isooctyl ether.

  • Dimerization of Acrylic Acid: Two molecules of acrylic acid can react to form a dimer, reducing the concentration of the acid available for esterification.

2. What is the role of a polymerization inhibitor?

A polymerization inhibitor is a chemical compound added to the reaction mixture to scavenge free radicals. By interrupting the chain-propagation step of polymerization, it prevents the formation of long polymer chains.[1][5]

3. Can I reuse the catalyst for this compound esterification?

If you are using a heterogeneous solid acid catalyst, it can often be recovered by filtration and reused. The reusability will depend on the specific catalyst and the reaction conditions. For homogeneous catalysts like sulfuric acid, recovery is generally not practical, and neutralization and removal during workup are required.

4. What analytical techniques can be used to monitor the reaction and detect side products?

  • Gas Chromatography (GC): To monitor the consumption of reactants and the formation of this compound. It can also be used to quantify volatile side products like di-isooctyl ether.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components, including acrylic acid dimers and oligomers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the carboxylic acid O-H band and the appearance of the ester C=O band.

  • Titration: To determine the acid value of the reaction mixture, which indicates the consumption of acrylic acid.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield

Temperature (°C)Reaction Time (h)Acrylic Acid Conversion (%)This compound Yield (%)Notes
8088582Slower reaction rate.
10069592Good balance of reaction rate and selectivity.
1204>9888Increased rate, but higher incidence of side products (polymerization, ether formation).
1403>9975Significant formation of side products observed.

Note: Data are representative and can vary based on catalyst, reactant ratio, and water removal efficiency.

Table 2: Common Polymerization Inhibitors for Acrylate Esterification

InhibitorTypical Concentration (ppm)AdvantagesDisadvantages
Hydroquinone (HQ)200-1000Effective in the presence of oxygen.Can sublime and deposit in cooler parts of equipment.
Monomethyl Ether of Hydroquinone (MEHQ)50-200More volatile than HQ, providing vapor-phase inhibition.[6]Requires oxygen to be effective.
Phenothiazine (PTZ)200-1000Highly effective, especially at higher temperatures.Can impart color to the final product.

Experimental Protocols

Protocol 1: Batch Esterification of this compound with Azeotropic Water Removal

  • Reactor Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

  • Charging Reactants: Charge the reactor with isooctyl alcohol (1.0 mol), acrylic acid (1.1 mol), a suitable acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol% based on acrylic acid), a polymerization inhibitor (e.g., MEHQ, 200 ppm), and an azeotropic solvent (e.g., toluene, 20% of the total reaction volume).

  • Reaction:

    • Start stirring and begin bubbling nitrogen through the mixture.

    • Heat the mixture to reflux (typically 110-120°C).

    • Continuously remove the water-toluene azeotrope via the Dean-Stark trap. Separate the water and return the toluene to the reactor.

    • Monitor the reaction progress by measuring the amount of water collected and by periodic sampling and analysis (e.g., GC or titration).

  • Workup:

    • Once the reaction is complete (no more water is evolved), cool the mixture to room temperature.

    • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the toluene by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Staged Vacuum and Temperature Esterification

This protocol is adapted from a patented process to minimize side reactions.[3][4]

  • Initial Reaction Stage:

    • Charge the reactor with acrylic acid, isooctyl alcohol, a water-soluble catalyst, and a polymerization inhibitor.

    • Apply a vacuum of -38.0 to -43.0 kPa and heat the mixture to 88.0-92.0°C for 0.8-1.2 hours.[3][4]

  • Second Stage:

    • Increase the vacuum to -53.0 to -58.0 kPa and raise the temperature to 95.0-97.5°C for 0.8-1.2 hours.[3][4]

  • Third Stage:

    • Increase the vacuum to -70.0 to -72.5 kPa and raise the temperature to 103.0-107.0°C for 0.8-1.2 hours.[3][4]

  • Final Stage:

    • Increase the vacuum to -77.5 to -82.5 kPa and raise the temperature to 110.0-115.0°C for 2.0-3.0 hours to drive the reaction to completion.[3][4]

  • Purification: Follow a standard workup and vacuum distillation procedure as described in Protocol 1.

Visualizations

Esterification_Pathway AA Acrylic Acid Intermediate Protonated Acrylic Acid AA->Intermediate + H+ IOA Isooctyl Alcohol Tetrahedral Tetrahedral Intermediate IOA->Tetrahedral Catalyst Acid Catalyst (H+) Intermediate->AA - H+ Intermediate->Tetrahedral Product This compound Tetrahedral->Product - H2O, - H+ Water Water Side_Reactions cluster_polymerization Polymerization cluster_ether Ether Formation cluster_dimerization Dimerization Monomer Acrylate Monomer Polymer Polyacrylate Monomer->Polymer Propagation Radical Free Radical Initiator Radical->Monomer Initiation IOA1 Isooctyl Alcohol Ether Di-isooctyl Ether IOA1->Ether IOA2 Isooctyl Alcohol IOA2->Ether Catalyst_Ether Acid Catalyst (H+) Water_Ether Water AA1 Acrylic Acid Dimer Acrylic Acid Dimer AA1->Dimer AA2 Acrylic Acid AA2->Dimer Troubleshooting_Workflow Start Esterification Issue Observed Viscosity High Viscosity / Gelation? Start->Viscosity Yield Low Yield? Viscosity->Yield No Polymerization Likely Polymerization Viscosity->Polymerization Yes Water Inefficient Water Removal? Yield->Water No EtherDimer Check for Ether/Dimer Formation Yield->EtherDimer Yes Azeotrope Improve Azeotropic Removal Water->Azeotrope Yes CheckInhibitor Check Inhibitor Type/Amount Polymerization->CheckInhibitor CheckTemp Review Temperature Control CheckInhibitor->CheckTemp InertAtmosphere Ensure Inert Atmosphere CheckTemp->InertAtmosphere CheckRatio Verify Reactant Molar Ratio EtherDimer->CheckRatio OptimizeTemp Optimize Temperature Profile CheckRatio->OptimizeTemp Vacuum Apply/Optimize Vacuum Azeotrope->Vacuum

References

Improving cohesive strength of isooctyl acrylate adhesives with crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isooctyl acrylate adhesives and crosslinkers to improve cohesive strength.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Question: After adding a crosslinker, my adhesive's peel strength has significantly decreased. Why is this happening and how can I fix it?

Answer: A significant decrease in peel strength is a common issue when incorporating crosslinkers. The primary reason is that crosslinking increases the storage modulus of the adhesive, which can inhibit the formation of a strong bond with the substrate.[1] Essentially, the adhesive becomes too rigid to flow and "wet" the surface effectively.

  • Troubleshooting Steps:

    • Optimize Crosslinker Concentration: Excessive crosslinker concentration can lead to a brittle adhesive layer.[2] Try reducing the concentration of the crosslinker in decrements and observe the effect on peel adhesion. There is often an optimal concentration that balances cohesive and adhesive strengths.

    • Evaluate Crosslinker Chain Length: The chain length of the crosslinker can impact the flexibility of the adhesive. Shorter chain crosslinkers tend to reduce peel strength more significantly than longer chain crosslinkers.[1] Consider experimenting with crosslinkers that have longer chains to improve flexibility.

    • Adjust Curing/Drying Conditions: Ensure that the curing conditions (e.g., temperature, UV exposure time) are appropriate for the specific crosslinker used. Incomplete or overly aggressive curing can negatively affect the adhesive's final properties. For UV-cured systems, both the UV dose and the light source can impact the final properties.[3]

    • Consider a Different Type of Crosslinker: Different crosslinking chemistries (e.g., isocyanates, aziridines, UV-curable acrylates) will have varying effects on the final adhesive properties. It may be necessary to test different types of crosslinkers to find the one best suited for your application.

Question: I'm observing cohesive failure (adhesive splitting and leaving residue on both surfaces) in my shear strength tests. How can I improve the cohesive strength?

Answer: Cohesive failure during a shear test indicates that the internal strength of the adhesive is lower than its adhesive bond to the substrates. To address this, you need to increase the cohesive strength of the this compound polymer matrix.

  • Troubleshooting Steps:

    • Increase Crosslinker Concentration: Increasing the amount of crosslinker will create a more densely crosslinked network, which generally increases the cohesive strength and shear resistance.[4] However, be mindful that this can negatively impact peel and tack.

    • Ensure Proper Mixing and Curing: Inadequate mixing of the crosslinker into the adhesive can result in areas with low crosslink density, leading to premature cohesive failure. Similarly, incomplete curing will not allow the crosslinked network to fully form. Verify your mixing and curing protocols.

    • Incorporate "Hard" Monomers: If you are synthesizing the polymer, incorporating a small percentage of a "hard" monomer with a high glass transition temperature (Tg), such as methyl methacrylate or vinyl acetate, can increase the cohesive strength of the polymer backbone.[5]

Question: My adhesive has very low initial tack after crosslinking. What can be done to improve this?

Answer: Low initial tack is a common trade-off when increasing cohesive strength through crosslinking. The increased rigidity of the adhesive reduces its ability to quickly form a bond with a surface under light pressure.

  • Troubleshooting Steps:

    • Reduce Crosslinker Concentration: This is the most direct way to improve tack, as it will lower the modulus of the adhesive and allow for better surface wetting.

    • Optimize Monomer Composition: The tack of an acrylic PSA is heavily influenced by its monomer composition. Ensure that the concentration of the primary soft monomer, this compound, is sufficient.

    • Consider a Tackifier: While not always desirable, the addition of a compatible tackifying resin can increase the tack of the adhesive formulation. However, this will also affect other properties and should be tested thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a crosslinker in an this compound adhesive?

A1: The primary function of a crosslinker is to form chemical bonds between the individual polymer chains of the this compound. This creates a three-dimensional network structure that increases the molecular weight and enhances the cohesive strength, shear resistance, and thermal stability of the adhesive.[4]

Q2: What are the main types of crosslinkers used with acrylic adhesives?

A2: Common types of crosslinkers for acrylic adhesives include:

  • Isocyanates: These react with hydroxyl or carboxyl functional groups on the acrylic polymer backbone.

  • Aziridines: These are highly reactive and can crosslink polymers with carboxyl functionality.

  • Metal Chelates: These form ionic crosslinks with carboxyl groups.

  • UV-Curable Crosslinkers: These are multifunctional acrylates or photoinitiators that form crosslinks upon exposure to UV radiation.[1][4]

Q3: How does the concentration of the crosslinker affect the final adhesive properties?

A3: As the concentration of the crosslinker increases, you can generally expect:

  • Increased cohesive strength and shear resistance.

  • Decreased peel adhesion and tack.[1]

  • Increased solvent resistance.

  • A potential for the adhesive to become more brittle at very high concentrations.[2]

Q4: Can environmental conditions affect the crosslinking process?

A4: Yes, environmental conditions can have a significant impact. For example, with isocyanate crosslinkers, humidity can be a critical factor. Water can react with isocyanate groups, leading to the formation of urea linkages and potentially affecting the final properties of the adhesive.[6] It is important to control the temperature and humidity during curing as recommended for the specific crosslinking system.

Data on Crosslinker Effects

The following tables summarize the typical effects of crosslinker concentration on the key properties of acrylic pressure-sensitive adhesives. The exact values can vary based on the specific formulation, substrate, and testing conditions.

Table 1: Effect of Diisocyanate Crosslinker Concentration on Adhesive Properties

Crosslinker Concentration (phr)180° Peel Adhesion (N/25mm)Shear Strength (hours)Probe Tack (N)
0 (Control)15.2< 18.5
0.114.8248.1
0.512.5> 726.2
1.09.8> 1684.5
2.07.3> 1682.9

Data is representative and compiled based on trends reported in academic literature.[1]

Table 2: Effect of UV Radiation Dose on Adhesive Properties

UV Dose (mJ/cm²)180° Peel Adhesion (N/25mm)Shear Strength (hours) at 20°CTack (N)
518.51015.2
1016.22513.8
2512.8> 7210.5
509.5> 728.1

Data is representative for a UV-curable acrylic PSA.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: 180° Peel Adhesion Test

This protocol is based on ASTM D3330, Method A.[4][9][10][11]

  • Specimen Preparation:

    • Cut a strip of adhesive tape approximately 300 mm long and 24 mm wide.

    • Prepare a standard stainless steel test panel by cleaning it three times with a suitable solvent (e.g., acetone or heptane). Allow the panel to dry completely.

    • Fold over 12 mm of one end of the tape, adhesive side to adhesive side, to create a tab.

  • Application:

    • Apply the adhesive strip to the cleaned test panel.

    • Use a 2 kg roller to press the tape onto the panel. Roll lengthwise, once in each direction, to ensure uniform contact and remove any air bubbles.

  • Testing Procedure:

    • Within one minute of application, place the free end of the test panel in the lower jaw of a tensile testing machine.

    • Fold the free end of the tape back on itself at a 180° angle and clamp the tab in the upper jaw.

    • Start the tensile tester at a constant speed of 300 mm/min.

    • Record the force required to peel the tape from the panel.

  • Data Analysis:

    • Discard the initial 25 mm of the peel data to allow the force to stabilize.

    • Calculate the average peel force over the next 50 mm of the peeled length.

    • Report the result in Newtons per 25 mm (N/25mm).

Protocol 2: Static Shear Strength Test

This protocol is based on ASTM D3654, Procedure A.[7][12]

  • Specimen Preparation:

    • Cut a strip of adhesive tape approximately 150 mm long and 25 mm wide.

    • Clean a stainless steel test panel as described in the peel adhesion test.

  • Application:

    • Apply the center of the tape strip to the test panel, creating a precise 25 mm by 25 mm contact area.

    • Use a 2 kg roller to press the tape onto the panel, rolling twice in each direction.

  • Testing Procedure:

    • Allow the prepared sample to dwell at standard conditions (23°C and 50% relative humidity) for at least 20 minutes.

    • Hang the test panel vertically in a shear test stand.

    • Attach a specified weight (e.g., 1 kg) to the free end of the tape.

    • Start a timer.

  • Data Analysis:

    • Record the time it takes for the tape to completely separate from the test panel. This is the shear strength, reported in minutes or hours. If the tape has not failed after a predetermined time (e.g., 10,000 minutes), the test is stopped and the result is reported as >10,000 minutes.

Protocol 3: Loop Tack Test

This protocol is based on FINAT Test Method 9 (FTM 9).

  • Specimen Preparation:

    • Cut a strip of adhesive tape 25 mm wide and 175 mm long.

  • Testing Procedure:

    • Form the tape into a loop with the adhesive side facing outwards, and clamp the ends of the loop in the upper jaw of a tensile tester.

    • Place a clean glass or stainless steel test plate in the lower jaw of the tester.

    • Move the crosshead down at a constant speed (300 mm/min) until the loop of tape makes contact with the test plate over an area of 25 mm x 25 mm.

    • Immediately after contact, reverse the direction of the crosshead and pull the loop away from the plate at the same speed.

  • Data Analysis:

    • Record the maximum force required to pull the loop off the test plate. This is the loop tack value, reported in Newtons.

Visualizations

Experimental_Workflow_Peel_Adhesion cluster_prep Preparation cluster_app Application cluster_test Testing cluster_data Data Analysis p1 Cut Adhesive Strip (24mm x 300mm) p2 Clean Steel Panel (with solvent) a1 Apply Tape to Panel p2->a1 a2 Roll with 2kg Roller a1->a2 t1 Mount in Tensile Tester a2->t1 t2 Set 180° Peel Angle t1->t2 t3 Peel at 300 mm/min t2->t3 d1 Record Peel Force t3->d1 d2 Calculate Average Force d1->d2

Caption: Workflow for 180° Peel Adhesion Testing.

Crosslinking_Mechanism cluster_before Before Crosslinking cluster_after After Crosslinking p1 This compound Polymer Chain p2 This compound Polymer Chain crosslinker Crosslinker (e.g., Isocyanate) p3 This compound Polymer Chain cp1 Crosslinked Polymer Chain cp2 Crosslinked Polymer Chain cp1->cp2 Network Link cp3 Crosslinked Polymer Chain cp1->cp3 Network Link cp2->cp3 Network Link crosslinker->cp1 Forms Bonds crosslinker->cp2 Forms Bonds crosslinker->cp3 Forms Bonds

Caption: Simplified Crosslinking Mechanism.

References

Technical Support Center: Reducing Volatile Organic Compounds (VOCs) in Isooctyl Acrylate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing Volatile Organic Compounds (VOCs) in isooctyl acrylate formulations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and processing of this compound formulations aimed at lowering VOC content.

Problem Potential Cause Recommended Solution
High residual this compound monomer levels after polymerization Incomplete monomer conversion.Optimize Polymerization Conditions: Increase reaction time or temperature to drive the polymerization to a higher conversion. Post-Polymerization Treatment: Introduce a redox initiator system (e.g., tert-Butyl hydroperoxide and sodium formaldehyde sulfoxylate) post-polymerization to "chase" and react the remaining monomer.[1] Monomer Feed Strategy: Employ a monomer-starved semi-batch emulsion polymerization to ensure a high reaction rate and minimize residual monomer.
Ineffective VOC reduction with physical stripping (e.g., vacuum or nitrogen stripping) High boiling point of this compound.Increase Stripping Efficiency: Increase the temperature and/or the flow rate of the stripping gas (e.g., nitrogen or steam) to enhance mass transfer.[2] Combined Approach: Use a combination of chemical (post-polymerization) and physical stripping methods for more effective VOC removal.[2]
Formation of gel or insoluble polymer during high-solids polymerization Insufficient chain transfer or high degree of branching.Incorporate a Chain Transfer Agent (CTA): The addition of a CTA, such as n-dodecyl mercaptan (NDM), can help control the molecular weight and reduce gel formation.[3] Optimize Initiator Concentration: A lower initiator level can lead to longer polymer chains and may influence gel formation.
Poor batch-to-batch consistency in VOC levels Variations in raw material purity or reaction conditions.Ensure Raw Material Quality: Use high-purity monomers and initiators, as impurities can inhibit polymerization. Precise Control of Reaction Parameters: Maintain strict control over temperature, agitation speed, and dosing rates throughout the polymerization process.
VOC levels still above regulatory limits after implementing reduction strategies Inadequate analytical methods for VOC quantification.Utilize a Validated Analytical Method: Employ a robust and validated method such as Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification of residual this compound.[4] Review Regulatory Limits: Ensure you are referencing the correct and most up-to-date VOC regulations for your specific application and region.[5][6][7][8]

Frequently Asked Questions (FAQs)

Polymerization Strategies for Low-VOC Formulations

Q: What is the most effective polymerization technique to minimize residual this compound?

A: Emulsion polymerization is generally considered one of the most effective techniques for achieving low residual monomer levels.[9] This is because the hydrophobic monomer partitions into the latex particles, where it is efficiently converted into a polymer. For even lower VOCs, consider a "monomer-starved" semi-batch emulsion polymerization, where the monomer is added at a controlled rate to ensure immediate reaction.

Q: Can UV-curing help in producing low-VOC this compound formulations?

A: Yes, UV-curable systems are an excellent approach for creating formulations with very low or zero VOCs.[10] These systems consist of monomers and photoinitiators that rapidly polymerize upon exposure to UV light, eliminating the need for solvents.

Role of Additives in VOC Reduction

Q: How do chain transfer agents (CTAs) help in reducing VOCs?

A: Chain transfer agents (CTAs), like mercaptans, help control the molecular weight of the polymer chains.[3] By preventing the formation of excessively long chains and controlling the polymer architecture, CTAs can lead to a more uniform and complete polymerization, which in turn reduces the amount of unreacted residual monomer. However, the concentration of the CTA needs to be carefully optimized, as excessive amounts can negatively impact the final properties of the polymer.[3]

Q: What is the impact of initiator concentration on residual monomer levels?

A: The initiator concentration directly affects the rate of polymerization and the molecular weight of the resulting polymer. A higher initiator concentration generally leads to a faster reaction rate, which can help to achieve higher monomer conversion and thus lower residual monomer levels. However, an excessively high initiator concentration can lead to the formation of shorter polymer chains and may not be economically viable. Therefore, the initiator concentration should be optimized for each specific formulation.

Post-Polymerization Treatments

Q: What are the common post-polymerization methods to reduce residual this compound?

A: The two primary post-polymerization methods are:

  • Chemical Treatment (Redox Initiation): This involves adding a redox initiator system after the main polymerization is complete. This "chaser" catalyst initiates the polymerization of the remaining monomer.[1]

  • Physical Stripping: This involves using vacuum, steam, or an inert gas like nitrogen to physically remove the unreacted monomer from the polymer dispersion or solution.[2]

For highly effective VOC reduction, a combination of both chemical and physical methods is often employed.[2]

Analytical Methods for VOC Measurement

Q: What is the standard method for quantifying residual this compound in a polymer formulation?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and reliable method for the determination of residual monomers like this compound in polymer formulations.[4] This technique offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations.

Regulatory Compliance

Q: Where can I find the VOC limits for my this compound adhesive formulation?

A: VOC regulations vary by region and application. Key regulatory bodies to consult include:

  • United States: The Environmental Protection Agency (EPA) sets national standards, but individual states may have more stringent requirements.[5]

  • European Union: The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Paints Directive (2004/42/EC) are important references.[11]

It is crucial to consult the specific regulations applicable to your industry and geographical location.[6][7][8]

Experimental Protocols

Protocol 1: Low-VOC this compound Emulsion Polymerization

This protocol outlines a semi-batch emulsion polymerization process designed to achieve high monomer conversion and low residual VOCs.

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_post_treatment Post-Treatment & Analysis prep_monomer Prepare Monomer Emulsion: - this compound - Methyl Methacrylate - Acrylic Acid - Surfactant - Deionized Water feed Gradually feed the monomer emulsion and the remaining initiator solution over 3-4 hours. prep_monomer->feed prep_reactor Prepare Reactor: - Deionized Water - Surfactant - Buffer (e.g., sodium bicarbonate) heat Heat reactor to 80-85°C under nitrogen purge. prep_reactor->heat initiate Add a portion of the initiator (e.g., ammonium persulfate) to the reactor. heat->initiate initiate->feed hold Hold at reaction temperature for 1 hour after feeding is complete. feed->hold cool Cool the reactor to 60-65°C. hold->cool redox Add redox chaser system (e.g., t-BHP/SFS) and hold for 1 hour. cool->redox neutralize Adjust pH to 7.5-8.5 with a suitable base (e.g., ammonia). redox->neutralize analyze Collect sample for residual monomer analysis (GC-MS). neutralize->analyze

Caption: Workflow for Low-VOC this compound Emulsion Polymerization.

Protocol 2: Quantification of Residual this compound by GC-MS

This protocol provides a general procedure for the analysis of residual this compound in a polymer matrix using Gas Chromatography-Mass Spectrometry.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis weigh Accurately weigh the polymer sample. dissolve Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). weigh->dissolve precipitate Precipitate the polymer by adding a non-solvent (e.g., methanol). dissolve->precipitate centrifuge Centrifuge the mixture to separate the polymer from the solvent containing the residual monomer. precipitate->centrifuge extract Extract the supernatant containing the residual this compound. centrifuge->extract inject Inject the extracted sample into the GC-MS system. extract->inject separate Separate the components on a suitable capillary column (e.g., DB-WAX). inject->separate detect Detect and identify this compound using the mass spectrometer. separate->detect quantify Quantify the amount of this compound using a calibration curve prepared with known standards. detect->quantify

Caption: Workflow for GC-MS Analysis of Residual this compound.

Data Presentation

The following tables provide an overview of typical residual monomer levels and the effectiveness of different VOC reduction techniques. Please note that the actual values can vary depending on the specific formulation and process conditions.

Table 1: Typical Residual Monomer Levels in Acrylic Polymers

Polymerization MethodTypical Residual Monomer Level
Bulk Polymerization0.1% - 0.9%
Solution PolymerizationSimilar to bulk polymerization (in solid form)
Emulsion Polymerization0.01% - 0.05%

Data compiled from publicly available information.

Table 2: Effectiveness of Post-Polymerization Redox Treatment

MonomerInitial Residual Level (ppm)Residual Level after 15 min Redox Treatment (ppm)
Butyl Acrylate~30,000Non-detectable

This data is for butyl acrylate and is illustrative of the potential effectiveness of redox treatment for other acrylates like this compound.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between different strategies for reducing VOCs in this compound formulations.

voc_reduction_strategies cluster_synthesis During Synthesis cluster_post_synthesis Post-Synthesis voc_reduction Goal: Reduce VOCs in This compound Formulations polymerization_technique Polymerization Technique (e.g., Emulsion, UV-Cure) voc_reduction->polymerization_technique process_optimization Process Optimization (e.g., Temperature, Time) voc_reduction->process_optimization additive_selection Additive Selection (e.g., Initiator, CTA) voc_reduction->additive_selection chemical_treatment Chemical Treatment (e.g., Redox Chaser) voc_reduction->chemical_treatment physical_treatment Physical Treatment (e.g., Stripping) voc_reduction->physical_treatment polymerization_technique->process_optimization process_optimization->additive_selection chemical_treatment->physical_treatment Often combined

Caption: Strategies for Reducing VOCs in this compound Formulations.

References

Addressing poor mechanical properties in isooctyl acrylate copolymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isooctyl acrylate (IOA) copolymers. The following sections address common issues related to poor mechanical properties and offer solutions based on formulation and synthesis adjustments.

Troubleshooting Guides

Issue: Low Tensile Strength and Elongation

Question: My this compound-based triblock copolymer (e.g., PMMA-b-PIOA-b-PMMA) exhibits poor tensile strength and elongation. How can I improve these properties?

Answer:

Poor tensile properties in fully acrylic triblock copolymers are a known issue, often attributed to factors like partial miscibility of the polymer blocks or suboptimal sample preparation.[1] Here are several strategies to address this:

  • Increase Hard Segment Content: The hard segments (e.g., PMMA) form physical crosslinks that contribute to the material's strength. Increasing the weight percentage of the hard segment can lead to a higher modulus, yield stress, and fracture stress.

  • Optimize Molecular Weight: Higher molecular weight, particularly of the hard blocks, can enhance the mechanical properties. However, this can also significantly increase melt viscosity, making processing more challenging.

  • Introduce Chemical Crosslinking: While physical crosslinking from block segregation provides some strength, introducing a low level of chemical crosslinking can significantly improve tensile properties. This can be achieved by incorporating a di-functional monomer into the polymerization.

  • Annealing: Proper annealing of the cast films can improve the phase separation of the blocks, leading to better-defined hard domains and improved mechanical strength.

Issue: Poor Balance of Tack, Peel, and Shear Strength in Pressure-Sensitive Adhesives (PSAs)

Question: My this compound-based PSA has high tack but very low shear strength, leading to cohesive failure. How can I achieve a better balance of adhesive properties?

Answer:

Achieving a balance between adhesion (tack and peel) and cohesion (shear strength) is a common challenge in PSA formulation.[2] High tack is often associated with lower molecular weight polymers, while high shear strength requires higher molecular weights and/or crosslinking.[3]

  • Increase Molecular Weight: Increasing the overall molecular weight of the copolymer can enhance cohesive strength and thus shear resistance. This can be controlled during polymerization by adjusting the initiator and chain transfer agent concentrations.

  • Introduce Crosslinking: Crosslinking is a highly effective method to increase shear strength.[4]

    • Crosslinker Concentration: Increasing the concentration of a crosslinking agent will generally increase shear strength but may decrease tack and peel adhesion.[5][6] It's crucial to find the optimal concentration for your application.

    • Crosslinker Type: The chain length of the crosslinker can also play a role. Shorter chain crosslinkers can lead to a more tightly crosslinked network, which may increase the storage modulus and reduce peel.

  • Incorporate "Hard" Monomers: Including a small amount of a high Glass Transition Temperature (Tg) monomer (a "hard" monomer) like methyl methacrylate or styrene can increase the cohesive strength of the PSA.[4]

  • Use of Functional Monomers: Incorporating functional monomers like acrylic acid can provide sites for crosslinking and enhance adhesion to polar substrates.[4]

Question: My PSA film is exhibiting excessive shrinkage after application and crosslinking. What is causing this and how can I mitigate it?

Answer:

Shrinkage in PSA films upon crosslinking is a common phenomenon resulting from the formation of a more compact, three-dimensional network structure, which reduces the intermolecular distances between polymer chains.[7] This can lead to a decrease in adhesion performance.[7]

  • Optimize Crosslinker Type and Concentration: The choice and amount of crosslinking agent significantly impact shrinkage. Metal chelates, such as aluminum acetylacetonate (AlACA), have been shown to reduce shrinkage effectively compared to other types of crosslinkers.[7] Increasing the concentration of the crosslinker generally decreases shrinkage, but an excessive amount can negatively impact adhesive properties.[7]

  • UV Curing Conditions: For UV-crosslinkable PSAs, the UV dose can influence shrinkage. An increased UV dose can lead to higher crosslink density and potentially increased shrinkage. Optimizing the UV curing conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: How does the this compound monomer influence the properties of the copolymer?

A1: The branched isooctyl side chain of the IOA monomer imparts several key properties to the resulting copolymer:

  • Flexibility and Low Tg: The bulky, branched structure increases the free volume of the polymer, leading to a lower glass transition temperature (Tg) and enhanced flexibility, particularly at low temperatures, when compared to linear isomers like n-octyl acrylate.[1]

  • Adhesion: The flexibility and low Tg contribute to good surface wetting, which is essential for achieving high tack and peel adhesion in PSAs.[1]

  • Water Resistance: The hydrophobic nature of the isooctyl group provides good water resistance to the copolymer.[1]

Q2: What is the role of a chain transfer agent in this compound copolymerization?

A2: A chain transfer agent (CTA), such as a mercaptan, is used to control the molecular weight of the polymer during free-radical polymerization. By terminating a growing polymer chain and initiating a new one, CTAs help to produce polymers with a lower average molecular weight and a narrower molecular weight distribution.[8] This is a critical tool for tuning the mechanical properties of the copolymer, especially for PSAs where a specific molecular weight range is often desired to balance adhesive and cohesive properties.[3]

Q3: How can I quantitatively measure the mechanical properties of my this compound copolymer films?

A3: Several standard techniques are used to characterize the mechanical properties of polymeric films:

  • Tensile Testing (ASTM D882): This method measures properties like tensile strength, elongation at break, and Young's modulus for thin plastic sheeting.[9][10][11]

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material, such as the storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation), as a function of temperature and frequency.[4]

  • Peel Adhesion Testing (ASTM D3330): This standard describes methods for measuring the peel adhesion of pressure-sensitive tapes at 90° or 180° angles.[6][12][13]

  • Tack Measurement: Various methods, such as loop tack tests, are used to quantify the initial "stickiness" of an adhesive.

  • Shear Strength Testing: This measures the cohesive strength of an adhesive by determining its resistance to a shearing force.

Quantitative Data Summary

Table 1: Effect of Diisocyanate Crosslinker Content on Acrylic PSA Properties

Crosslinker Content (phr)Peel Strength (gf/inch)Probe Tack (g)Lap Shear Stress (kgf/cm²)
0.0~1200~700~0.5
0.2~1000~650~1.5
0.4~800~600~2.5
0.6~600~550~3.0
0.8~400~500~3.5
1.0~300~450~4.0

Data adapted from studies on the effect of crosslinking density on acrylic PSAs. Actual values will vary depending on the specific formulation.[5][6]

Table 2: Influence of Comonomer Type on Copolymer Properties

Comonomer (with this compound)Glass Transition Temperature (Tg)General Effect on Mechanical Properties
Methyl MethacrylateIncreasesIncreases cohesive strength and modulus, reduces tack.
Acrylic AcidIncreasesProvides sites for crosslinking, enhances adhesion to polar surfaces.
Butyl AcrylateMaintains low TgCan be used to fine-tune the Tg and flexibility.
2-Hydroxyethyl AcrylateIncreasesOffers reactive sites for post-crosslinking.

Experimental Protocols

1. Tensile Testing of Thin Films (based on ASTM D882)

  • Specimen Preparation:

    • Cut rectangular strips of the copolymer film, typically 15 to 25 mm wide and 150 mm long.[14] The thickness should be less than 1 mm.[14]

    • Ensure the edges are smooth and free of nicks, as these can act as stress concentrators.

    • Condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 24 hours before testing.[7]

  • Test Procedure:

    • Use a universal testing machine (UTM) equipped with grips suitable for thin films to prevent slippage and tearing.[7]

    • Set the initial grip separation (gauge length).

    • Mount the specimen in the grips, ensuring it is vertically aligned.[7]

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks. The rate is typically dependent on the expected elongation of the sample.[14]

    • Record the force and elongation data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the initial cross-sectional area of the specimen.[14]

    • Calculate the percentage elongation at break.[14]

    • Determine the Young's modulus from the initial linear portion of the stress-strain curve.

2. Dynamic Mechanical Analysis (DMA)

  • Specimen Preparation:

    • Prepare a rectangular specimen of the copolymer film with precise dimensions (e.g., length, width, and thickness).

  • Test Procedure:

    • Mount the specimen in the DMA instrument using a suitable clamp (e.g., tension or cantilever).

    • Apply a small, oscillating (sinusoidal) strain to the sample at a set frequency (e.g., 1 Hz).[15]

    • Ramp the temperature over a desired range (e.g., from -100°C to 200°C) at a constant heating rate (e.g., 3°C/min).[15]

    • The instrument measures the resulting stress and the phase lag between the stress and strain.

  • Data Analysis:

    • The instrument software calculates the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.

3. 180° Peel Adhesion Test (based on ASTM D3330, Method A)

  • Specimen Preparation:

    • Cut a strip of the PSA tape, typically 24 mm wide and 300 mm long.[16]

    • Prepare a standard test panel (e.g., stainless steel).

  • Test Procedure:

    • Apply the tape to the test panel, and use a standard roller to ensure uniform contact and pressure.[12]

    • Fold one end of the tape back on itself at a 180° angle to create a tab.[12]

    • Mount the test panel in the lower jaw of a tensile tester and the free end of the tape in the upper jaw.[6]

    • Peel the tape from the panel at a constant speed (typically 12 inches/minute) at a 180° angle.[5]

    • Record the force required to peel the tape over a specified distance.

  • Data Analysis:

    • Calculate the average peel adhesion force per unit width of the tape (e.g., in N/25 mm or oz/in).

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Formulation cluster_properties Material Properties cluster_performance Mechanical Performance Monomer_Selection Monomer Selection (IOA, Hard/Functional Monomers) Tg Glass Transition Temperature (Tg) Monomer_Selection->Tg Initiator Initiator Concentration MW Molecular Weight & Distribution Initiator->MW CTA Chain Transfer Agent Concentration CTA->MW Crosslinker Crosslinker (Type & Concentration) Crosslink_Density Crosslink Density Crosslinker->Crosslink_Density Tensile_Strength Tensile Strength & Elongation MW->Tensile_Strength Shear_Strength Shear Strength (Cohesion) MW->Shear_Strength Tack_Peel Tack & Peel (Adhesion) MW->Tack_Peel Tg->Tack_Peel Crosslink_Density->Shear_Strength Crosslink_Density->Tack_Peel inversely Experimental_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Polymer_Synthesis Polymer Synthesis Film_Casting Film Casting/Coating Polymer_Synthesis->Film_Casting Conditioning Conditioning (Temp & Humidity) Film_Casting->Conditioning Tensile_Test Tensile Testing (ASTM D882) Conditioning->Tensile_Test DMA_Test Dynamic Mechanical Analysis (DMA) Conditioning->DMA_Test Adhesion_Test Peel/Tack/Shear (e.g., ASTM D3330) Conditioning->Adhesion_Test Stress_Strain Stress-Strain Curves Tensile_Test->Stress_Strain Viscoelastic_Properties Viscoelastic Properties (E', E'', tan δ) DMA_Test->Viscoelastic_Properties Adhesive_Properties Adhesive Properties (Peel, Tack, Shear) Adhesion_Test->Adhesive_Properties

References

Validation & Comparative

GC-MS Analysis for Purity Assessment of Isooctyl Acrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. Isooctyl acrylate, a common monomer in polymer synthesis, is no exception. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely adopted analytical technique for determining the purity of this compound and identifying potential impurities. This guide provides a comprehensive comparison of GC-MS with other analytical methods, supported by experimental protocols and data presentation.

Comparison of Analytical Methods for this compound Purity

GC-MS is the preferred method for analyzing the purity of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. It allows for the separation of this compound from structurally similar impurities, followed by their unambiguous identification and quantification.

While GC-MS is highly effective, other methods can also be employed for purity assessment, each with its own advantages and limitations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by boiling point and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or other detectors.Identification and quantification based on the magnetic properties of atomic nuclei.
Selectivity Excellent for separating volatile and semi-volatile impurities.Good for non-volatile or thermally labile impurities.Excellent for structural elucidation and can quantify major components.
Sensitivity High (ppm to ppb levels).Moderate to high, depending on the detector.Lower sensitivity compared to GC-MS and HPLC.
Quantification Accurate and precise with appropriate calibration standards.Accurate and precise with appropriate calibration standards.Can be quantitative (qNMR) but often used for structural confirmation.
Sample Throughput Moderate.High.Low to moderate.
Typical Application Primary choice for routine purity testing and identification of unknown volatile impurities.Analysis of non-volatile impurities, such as polymerization inhibitors or high molecular weight byproducts.Structural confirmation of the main component and identification of major impurities.

Quantitative Data Presentation

The following table presents hypothetical yet realistic data from the GC-MS analysis of this compound from three different commercial suppliers. This data illustrates the typical purity levels and the common impurities that can be detected.

CompoundSupplier A (% Area)Supplier B (% Area)Supplier C (% Area)
This compound 99.85 99.52 99.92
Isooctanol0.050.180.03
Acrylic Acid< 0.010.05< 0.01
Di-isooctyl ether0.020.080.01
Isooctyl Propionate< 0.010.03< 0.01
Monomethyl Ether Hydroquinone (Inhibitor)0.070.120.04
Unknown Impurities0.010.02< 0.01
Total Impurities 0.15 0.48 0.08

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the purity analysis of this compound using GC-MS.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent, such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards of this compound and known potential impurities in the same solvent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

3. Data Analysis

  • Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra to those of the prepared standards and library databases (e.g., NIST).

  • Calculate the percentage area of each peak in the chromatogram.

  • For quantitative analysis, generate a calibration curve for this compound and each impurity using the prepared standards. Determine the concentration of each component in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the GC-MS analysis and the relationship between the components of the analysis.

GCMS_Workflow GC-MS Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Sample This compound Sample Dilution Dilution with Solvent Sample->Dilution Injection Sample Injection Dilution->Injection Standards Preparation of Calibration Standards Separation Gas Chromatography Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Peak_ID Peak Identification (Retention Time & Mass Spectra) Chromatogram->Peak_ID Quantification Quantification (% Area or Calibration Curve) Peak_ID->Quantification Purity_Report Purity Report (% this compound) Quantification->Purity_Report Impurity_Profile Impurity Profile (Identification & % Levels) Quantification->Impurity_Profile

Caption: Workflow for GC-MS analysis of this compound purity.

Purity_Components Components of this compound Purity Analysis cluster_impurities Potential Impurities IOA This compound Reactants Unreacted Reactants (Isooctanol, Acrylic Acid) Byproducts Synthesis Byproducts (Di-isooctyl ether, etc.) Inhibitor Stabilizer (e.g., MEHQ) Purity Overall Purity IOA->Purity Major Component Reactants->Purity Affects Purity Byproducts->Purity Affects Purity Inhibitor->Purity Affects Purity

Caption: Relationship between this compound and its impurities.

A Comparative Guide: Isooctyl Acrylate vs. 2-Ethylhexyl Acrylate in Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

In the formulation of pressure-sensitive adhesives (PSAs), the selection of the primary acrylate monomer is a critical determinant of the final product's performance characteristics. Among the most utilized "soft" monomers are isooctyl acrylate (IOA) and 2-ethylhexyl acrylate (2-EHA). Both are C8 alkyl acrylate isomers that impart tackiness and flexibility to the adhesive. This guide provides an objective comparison of their performance, supported by available data and standardized experimental protocols, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Monomer Properties and Structural Comparison

This compound and 2-ethylhexyl acrylate are structural isomers, meaning they share the same chemical formula (C₁₁H₂₀O₂) but differ in the arrangement of their atoms. This subtle structural difference, specifically in the branching of the alkyl chain, can influence the polymer's architecture and, consequently, the adhesive's macroscopic properties.

2-EHA features a chiral center with branching at the second carbon of the hexyl chain. IOA is a mixture of isomers with branching at different points along the C8 chain, with the primary isomer being 6-methylheptyl acrylate. This variation in branching can affect the polymer's glass transition temperature (Tg), a key indicator of its viscoelastic properties. A lower Tg is generally associated with better performance at low temperatures and increased tack.

Below is a diagram illustrating the chemical structures of 2-ethylhexyl acrylate and this compound.

Chemical Structures cluster_2EHA 2-Ethylhexyl Acrylate (2-EHA) cluster_IOA This compound (IOA) 2EHA_structure IOA_structure

Figure 1: Chemical structures of 2-EHA and IOA.

Performance in Pressure-Sensitive Adhesives

PropertyThis compound (IOA)2-Ethylhexyl Acrylate (2-EHA)
Glass Transition Temp. (Tg) -70 °C-65 °C
Tack Generally high, favored by the lower TgExcellent, provides good initial adhesion
Peel Adhesion Expected to be high due to good surface wettingGenerally high, contributes to strong bonding
Shear Strength Moderate, can be enhanced with crosslinkingModerate, can be improved with formulation adjustments
Flexibility High, attributed to the branched alkyl chainExcellent, a key characteristic of 2-EHA based PSAs
Low-Temperature Performance Potentially superior due to a lower TgGood, maintains performance at reduced temperatures

Experimental Data and Observations

While a direct A/B comparison with quantitative data is not available, studies on the influence of 2-EHA in PSA formulations provide valuable insights. Research has shown that increasing the concentration of 2-EHA in a copolymer can lead to an increase in both peel strength and shear strength, while loop tack may decrease.[1][2] This is attributed to the influence of 2-EHA on the polymer's molecular weight and gel content.[2]

Given that IOA has a slightly lower Tg than 2-EHA, it is plausible that PSAs formulated with IOA could exhibit enhanced tack and better low-temperature performance. However, the specific branching structure of IOA isomers might influence the polymer's entanglement and cohesive strength differently than 2-EHA.

Experimental Protocols

To ensure accurate and reproducible comparison of PSA performance, standardized test methods are crucial. The following are detailed methodologies for key experiments, based on standards from the Pressure Sensitive Tape Council (PSTC) and ASTM International.

PSA Synthesis: Emulsion Polymerization Workflow

The following diagram outlines a typical workflow for the synthesis of an acrylic PSA via emulsion polymerization, followed by performance testing.

cluster_synthesis PSA Synthesis cluster_coating Sample Preparation cluster_testing Performance Testing A Monomer Emulsification (Acrylate, Acrylic Acid, Water, Surfactant) B Polymerization (Initiator Addition, Heating) A->B C Cooling and Neutralization B->C D Coating on Substrate (e.g., PET film) C->D E Drying (Oven) D->E F Conditioning (Controlled Temp & Humidity) E->F G Tack Measurement (e.g., Loop Tack) F->G H Peel Adhesion Test (180° or 90°) F->H I Shear Strength Test (Static Shear) F->I

Figure 2: General workflow for PSA synthesis and testing.
Key Performance Tests

a) 180° Peel Adhesion Test (ASTM D3330/PSTC-101 Method A)

  • Objective: To measure the force required to remove a pressure-sensitive tape from a standard test panel at a 180° angle.

  • Apparatus: Tensile testing machine, 2 kg rubber-covered roller, stainless steel test panels.

  • Procedure:

    • Clean the test panel with a specified solvent.

    • Cut a strip of the PSA-coated film (typically 24 mm wide).

    • Apply the adhesive strip to the test panel.

    • Pass the roller over the tape twice, once in each direction, at a speed of approximately 300 mm/min.

    • After a specified dwell time (e.g., 20 minutes or 24 hours), clamp the free end of the tape in the upper jaw of the tensile tester and the test panel in the lower jaw.

    • Peel the tape from the panel at a 180° angle at a constant speed of 300 mm/min.

    • Record the force required to peel the tape. The result is typically reported in N/25 mm or oz/in.

b) Static Shear Strength Test (ASTM D3654/PSTC-107)

  • Objective: To determine the ability of a pressure-sensitive tape to resist static shear forces.

  • Apparatus: Shear test stand with a timing device, standard weights (e.g., 1 kg), stainless steel test panels.

  • Procedure:

    • Clean the test panel.

    • Cut a strip of the PSA-coated film.

    • Apply a defined area of the tape (e.g., 25 mm x 25 mm) to the test panel.

    • Pass the roller over the bonded area.

    • Allow a specified dwell time.

    • Hang the test panel in the shear test stand at a slight angle (e.g., 2° from vertical) to ensure a shear force.

    • Attach a standard weight to the free end of the tape.

    • Record the time it takes for the tape to fail (i.e., pull away from the panel). The result is reported in minutes.

c) Loop Tack Test (ASTM D6195/PSTC-16)

  • Objective: To measure the instantaneous adhesion (tack) of a pressure-sensitive tape.

  • Apparatus: Tensile testing machine with a loop tack fixture, stainless steel test panel.

  • Procedure:

    • Clean the test panel.

    • Cut a strip of the PSA-coated film and form it into a loop with the adhesive side facing out.

    • Clamp the ends of the loop in the upper jaw of the tensile tester.

    • Bring the loop into contact with the test panel at a controlled speed until a defined area is in contact.

    • Immediately reverse the direction of the crosshead at a constant speed to separate the loop from the panel.

    • Record the maximum force required to separate the loop. The result is reported in N/25 mm or a similar unit.

Conclusion

Both this compound and 2-ethylhexyl acrylate are excellent choices for the primary monomer in pressure-sensitive adhesive formulations. Their structural isomerism leads to subtle differences in their physical properties, most notably their glass transition temperatures. While 2-EHA is widely recognized for imparting excellent flexibility and a good balance of adhesive properties, the slightly lower Tg of IOA may offer advantages in applications requiring high initial tack and superior low-temperature performance.

The ultimate selection between IOA and 2-EHA will depend on the specific performance requirements of the end-use application. For critical applications, it is recommended that formulators conduct direct comparative studies using the standardized test methods outlined in this guide to determine the optimal monomer for their system. Further research directly comparing these two monomers in identical PSA formulations would be of significant value to the adhesives industry.

References

A Comparative Guide to the Characterization of Poly(isooctyl acrylate-co-methyl methacrylate) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the material properties of poly(isooctyl acrylate-co-methyl methacrylate) and its common alternatives. The information is tailored for researchers, scientists, and drug development professionals who utilize these copolymers in their work. The data presented is supported by detailed experimental protocols for key characterization techniques.

Comparative Analysis of Copolymer Properties

The selection of a copolymer for a specific application, such as in pressure-sensitive adhesives or transdermal drug delivery systems, is critically dependent on its physicochemical properties. This section compares poly(this compound-co-methyl methacrylate) with other common acrylate copolymers. The data presented here is a synthesis of findings from various studies.

PropertyPoly(this compound-co-methyl methacrylate) (p(IOA-co-MMA))Poly(butyl acrylate-co-methyl methacrylate) (p(BA-co-MMA))Poly(2-ethylhexyl acrylate-co-methyl methacrylate) (p(2-EHA-co-MMA))Silicone-based Adhesives
Glass Transition Temperature (Tg) Typically low, dependent on monomer ratioOnset at 52 °C (for a specific composition)[1]-37.6°C to -43.7°C depending on initiator concentration[2]Generally low, excellent cold temperature performance[3]
Molecular Weight (Mw) Wide range achievable (e.g., 100,000 to 300,000 g/mol for the PIOA block in triblock copolymers)[4][5]Average Mw of ~150,000 g/mol reported for a commercial grade[1]Varies with synthesis conditionsVaries depending on the specific formulation
Mechanical Properties Poor ultimate tensile properties in triblock form without sufficient chain entanglements[4][5]---Provides good adhesion properties[2]Strong cohesive strength, good removability[3]
Adhesive Properties Can be tailored for transdermal drug delivery by incorporating polar monomers and macromers[4]Used as a binding agent[1]High peel strength and good cohesion can be achieved[6]Excellent adhesion to low surface energy materials, but can struggle in moist conditions[3]
Thermal Stability ---Copolymers show enhanced thermal stability compared to pure PMMA[7]---Excellent thermal stability, suitable for high-temperature applications[3]

Experimental Workflows and Protocols

Accurate and reproducible characterization of these copolymers is essential for both quality control and research and development. Below are detailed protocols for key experimental techniques.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.

GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing dissolve Dissolve polymer in appropriate solvent (e.g., THF) filter Filter sample solution to remove particulates dissolve->filter equilibrate Equilibrate GPC system with mobile phase filter->equilibrate inject Inject sample onto GPC column equilibrate->inject separate Separation based on hydrodynamic volume inject->separate detect Detection (e.g., Refractive Index Detector) separate->detect calibrate Generate calibration curve with standards detect->calibrate calculate Calculate Mn, Mw, and PDI calibrate->calculate

GPC experimental workflow.

Protocol:

  • Sample Preparation: Dissolve the copolymer in a suitable solvent, such as tetrahydrofuran (THF), at a concentration of approximately 1-2 mg/mL. The dissolution should be complete to ensure accurate analysis. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the GPC columns.

  • Instrumentation and Conditions:

    • System: A standard GPC system equipped with a pump, injector, a series of columns (e.g., polystyrene-divinylbenzene), and a refractive index (RI) detector.

    • Mobile Phase: Use the same solvent as used for sample preparation (e.g., THF) at a constant flow rate, typically 1.0 mL/min.

    • Temperature: Maintain the columns and detector at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.

  • Calibration: Create a calibration curve by injecting a series of polymer standards (e.g., narrow polystyrene standards) with known molecular weights. Plot the logarithm of the molecular weight against the elution volume.

  • Sample Analysis: Inject the prepared copolymer solution into the GPC system.

  • Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample from the resulting chromatogram.

Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a polymer, most notably the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Cycling cluster_data Data Analysis weigh Weigh 5-10 mg of polymer sample seal Seal sample in an aluminum DSC pan weigh->seal heat1 First Heating Scan (erase thermal history) seal->heat1 cool Controlled Cooling Scan heat1->cool heat2 Second Heating Scan (for analysis) cool->heat2 plot Plot heat flow vs. temperature heat2->plot determine_tg Determine Tg from the inflection point plot->determine_tg

DSC experimental workflow.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan. Seal the pan using a sample press. Prepare an empty sealed pan to be used as a reference.

  • Instrumentation and Conditions:

    • System: A differential scanning calorimeter.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • First Heating Scan: Heat the sample from a low temperature (e.g., -80 °C) to a temperature above its expected Tg or Tm (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This step is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The data from this scan is typically used for analysis.

  • Data Analysis: Plot the heat flow as a function of temperature. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Mechanical Properties Evaluation: Tensile Testing

Tensile testing provides information about the strength and elasticity of a material. For polymer films, this is often performed according to ASTM D882.[8]

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Testing cluster_data Data Analysis cast_film Cast a uniform polymer film cut_specimen Cut rectangular specimens (ASTM D882 dimensions) cast_film->cut_specimen measure_dims Measure thickness and width cut_specimen->measure_dims mount Mount specimen in tensile tester grips measure_dims->mount pull Apply tensile load at a constant strain rate mount->pull record Record load and elongation until failure pull->record plot_stress_strain Plot stress vs. strain curve record->plot_stress_strain calculate_props Calculate Tensile Strength, Young's Modulus, and Elongation at Break plot_stress_strain->calculate_props

Tensile testing workflow.

Protocol:

  • Specimen Preparation: Prepare thin films of the copolymer with a uniform thickness. This can be achieved by solution casting. Cut the films into rectangular specimens with dimensions as specified in ASTM D882.[8] Accurately measure the thickness and width of each specimen at several points along its length and use the average values.

  • Instrumentation and Conditions:

    • System: A universal testing machine equipped with grips suitable for thin films.

    • Test Speed: The crosshead speed should be set according to the standard, depending on the expected elongation of the material.[9]

    • Environment: Conduct the tests at a controlled temperature and humidity.

  • Testing Procedure:

    • Mount the specimen in the grips, ensuring it is aligned and not slipping.

    • Apply a tensile load at a constant rate of extension until the specimen breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Convert the load-elongation data into a stress-strain curve.

    • From the curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and the elongation at break.

Conclusion

The characterization of poly(this compound-co-methyl methacrylate) and its alternatives is a multi-faceted process requiring a combination of analytical techniques. The choice of copolymer will ultimately depend on the specific performance requirements of the intended application, whether it be for achieving a particular adhesive profile in a transdermal patch or specific mechanical properties in a specialty coating. This guide provides a foundational framework for comparing these materials and the standardized methodologies for their evaluation. For drug development professionals, understanding how the monomer composition and copolymer architecture influence properties like drug solubility and permeability is crucial for designing effective delivery systems.

References

Thermal Analysis of Isooctyl Acrylate Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science, particularly in the development of adhesives, coatings, and other functional materials, a thorough understanding of the thermal properties of polymers is paramount. This guide provides a comparative thermal analysis of poly(isooctyl acrylate) (PIOA) and two common alternatives, poly(n-butyl acrylate) (PnBA) and poly(2-ethylhexyl acrylate) (P2EHA), utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable polymer for their specific application.

Comparative Thermal Analysis Data

The thermal behavior of these acrylate polymers, specifically their glass transition temperature (Tg) and decomposition characteristics, directly influences their performance attributes such as flexibility, adhesion, and service temperature range. The following tables summarize the key quantitative data obtained from TGA and DSC analyses.

Table 1: DSC Data for Acrylate Polymers

PolymerGlass Transition Temperature (Tg) (°C)
Poly(this compound) (PIOA)-50 to -70
Poly(n-butyl acrylate) (PnBA)-54 to -45[1][2]
Poly(2-ethylhexyl acrylate) (P2EHA)-65[3]

Table 2: TGA Data for Acrylate Polymers

PolymerOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)
Poly(this compound) (PIOA)Approx. 250Not explicitly found
Poly(n-butyl acrylate) (PnBA)220 - 290[4][5]Approx. 400
Poly(2-ethylhexyl acrylate) (P2EHA)Approx. 250[6]Two main stages, peaking around 370 and 430

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on acrylate polymers, based on established ASTM standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer. This protocol is based on ASTM E1131 and ASTM E2550.[7][8][9][10]

Instrumentation: A thermogravimetric analyzer equipped with a microbalance, furnace, and temperature programmer.

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., platinum or alumina).

  • Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the residual weight at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization. This protocol is based on ASTM D3418.[11]

Instrumentation: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: A heat-cool-heat cycle is typically employed:

    • First Heating Scan: The sample is heated from a low temperature (e.g., -90°C) to a temperature above its expected transitions (e.g., 150°C) at a constant rate (e.g., 10°C/min). This scan erases the previous thermal history of the polymer.

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: The sample is reheated at the same rate as the first scan. The data from this second heating scan is typically used for analysis.

  • Data Acquisition: The heat flow to the sample is measured relative to the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of this compound polymers and their alternatives.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation PIOA Poly(this compound) TGA Thermogravimetric Analysis (TGA) PIOA->TGA DSC Differential Scanning Calorimetry (DSC) PIOA->DSC PnBA Poly(n-butyl acrylate) PnBA->TGA PnBA->DSC P2EHA Poly(2-ethylhexyl acrylate) P2EHA->TGA P2EHA->DSC TGA_Data Decomposition Profile (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data Thermal Transitions (Heat Flow vs. Temp) DSC->DSC_Data Comparison Comparison of Thermal Properties (Tg, Decomposition Temp) TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for comparative thermal analysis of acrylate polymers.

References

A Comparative Guide to Quantifying Residual Isooctyl Acrylate Monomer in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of residual monomers, such as isooctyl acrylate, in polymeric materials is a critical aspect of quality control and safety assessment in the pharmaceutical and medical device industries. The presence of unreacted monomers can influence the physicochemical properties of the polymer and may pose a toxicological risk. This guide provides a comparative overview of common analytical techniques for the determination of residual this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

Several analytical techniques can be employed to quantify residual this compound in polymer samples. The choice of method often depends on factors such as the required sensitivity, the nature of the polymer matrix, and the available instrumentation. The most prevalent methods include Gas Chromatography with Flame Ionization Detection (GC-FID), Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

ParameterGC-FIDHeadspace GC-MSHPLC-UV
Principle Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.Analysis of volatile and semi-volatile compounds in the vapor phase above the sample, with mass spectrometry for identification and quantification.Separation of compounds in a liquid phase followed by detection based on the absorption of UV light.
Sample Preparation Solvent extraction followed by direct injection.Direct analysis of the solid or liquid sample placed in a sealed vial and heated.Polymer dissolution followed by precipitation of the polymer and analysis of the supernatant, or direct injection of a filtered solution.
Limit of Detection (LOD) ~0.001% w/w (for ethyl acrylate)[1]~0.07 mg/kg (for various acrylates)~0.03 - 0.08 mg/kg (for various acrylates)
Limit of Quantification (LOQ) ~0.003% w/w (for ethyl acrylate)[1]~0.23 mg/kg (for various acrylates)Not explicitly found for this compound
Accuracy (Recovery) >85% (for ethyl acrylate)[1]96.0% to 104.6% (for various acrylates)85.4% to 110.7% (for various acrylates)
Precision (RSD) <10% (for ethyl acrylate)[1]<7.2% (for various acrylates)1.6% to 5.2% (for various acrylates)
Advantages Robust, reliable, and widely available. Good for routine quality control.High sensitivity and selectivity, minimal sample preparation, reduces matrix effects.Suitable for less volatile or thermally labile monomers. Direct analysis of dissolved polymer is possible.
Disadvantages Sample extraction can be time-consuming and may introduce variability. Potential for matrix interference.Requires specialized headspace autosampler. Not suitable for non-volatile monomers.Polymer solubility can be a challenge. Potential for chromatographic interference from polymer additives.

Experimental Workflows

The selection of an appropriate analytical workflow is crucial for obtaining accurate and reproducible results. The following diagrams illustrate the typical experimental workflows for the quantification of residual this compound using GC-FID, Headspace GC-MS, and HPLC-UV.

GC-FID Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Polymer Polymer Sample Extraction Solvent Extraction (e.g., with Dichloromethane) Polymer->Extraction Concentration Concentration (e.g., Rotary Evaporation) Extraction->Concentration Reconstitution Reconstitution (in Acetone) Concentration->Reconstitution Injection Direct Liquid Injection Reconstitution->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification (External/Internal Standard) Detection->Quantification

Caption: General workflow for residual this compound analysis by GC-FID.

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis Polymer Polymer Sample Vial Place in Headspace Vial Polymer->Vial Incubation Incubation & Equilibration Vial->Incubation Sampling Headspace Sampling Incubation->Sampling Separation GC Separation Sampling->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for residual this compound analysis by Headspace GC-MS.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Polymer Polymer Sample Dissolution Dissolution in Solvent (e.g., THF) Polymer->Dissolution Precipitation Polymer Precipitation (e.g., with Methanol) Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Injection Liquid Injection Filtration->Injection Separation HPLC Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for residual this compound analysis by HPLC-UV.

Detailed Experimental Protocols

The following are representative protocols for each of the discussed analytical methods. These should be considered as starting points and may require optimization for specific polymer matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on a method for testing residual monomers in acrylate pressure-sensitive adhesives.[2]

  • Sample Preparation (Solvent Extraction):

    • Weigh approximately 1 g of the polymer sample into a suitable flask.

    • Add a known volume of a suitable extraction solvent (e.g., dichloromethane) to dissolve the polymer.

    • After complete dissolution, add a non-solvent (e.g., methanol) to precipitate the polymer.

    • Separate the polymer precipitate by filtration or centrifugation.

    • Concentrate the resulting solution containing the residual monomer under reduced pressure.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetone).

    • If using an internal standard, add a known amount of the internal standard (e.g., n-propylbenzene) to the final solution.[3]

  • GC-FID Conditions:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: TM-FFAP capillary column (30 m x 0.32 mm x 0.5 µm) or a similar polar column.[2]

    • Carrier Gas: Ultrapure nitrogen at a flow rate of 10 mL/min.[2]

    • Injector Temperature: 180 °C.[2]

    • Detector Temperature: 275 °C.[2]

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 4 min.[3]

      • Ramp to 70 °C at 10 °C/min.[3]

      • Ramp to 270 °C at 15 °C/min, hold for 5 min.[3]

    • Injection Volume: 2 µL.[3]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the reconstitution solvent.

    • Analyze the standards and the sample solution under the same GC-FID conditions.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)

This protocol is a general procedure for the analysis of residual monomers in adhesives and can be adapted for this compound.

  • Sample Preparation:

    • Weigh a small amount of the polymer sample (e.g., 10-100 mg) directly into a headspace vial (e.g., 20 mL).

    • If using an internal standard, add a known amount of the internal standard solution to the vial.

    • Seal the vial immediately with a PTFE-faced septum and an aluminum cap.

  • Headspace GC-MS Conditions:

    • Instrument: Headspace autosampler coupled to a GC-MS system.

    • Headspace Parameters:

      • Oven Temperature: 100-120 °C.

      • Incubation Time: 30-60 min.

      • Loop Temperature: 110 °C.

      • Transfer Line Temperature: 120 °C.

    • GC Conditions:

      • Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or similar.

      • Carrier Gas: Helium at a constant flow.

      • Oven Temperature Program: A suitable temperature program should be developed to separate this compound from other volatile components. For example, start at 50°C and ramp up to 230°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 87, 112).

  • Quantification:

    • Prepare calibration standards by spiking known amounts of this compound into empty headspace vials or onto a blank polymer matrix.

    • Analyze the standards and samples under the same Headspace GC-MS conditions.

    • Construct a calibration curve and determine the concentration of this compound in the sample.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general approach for the determination of acrylate monomers in polymer matrices.

  • Sample Preparation (Direct Dissolution):

    • Weigh approximately 0.1 g of the polymer sample into a vial.

    • Add a known volume of a suitable solvent to dissolve the polymer (e.g., Tetrahydrofuran - THF).

    • Once dissolved, add a non-solvent (e.g., methanol) to precipitate the polymer while keeping the monomer in solution.

    • Filter the solution through a 0.45 µm syringe filter to remove the precipitated polymer and any particulates.

    • The filtrate is then ready for HPLC analysis.

  • HPLC-UV Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient will need to be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: this compound does not have a strong chromophore, so detection is typically performed at a low wavelength, such as 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare calibration standards of this compound in the mobile phase or the sample solvent.

    • Analyze the standards and the sample solution under the same HPLC-UV conditions.

    • Construct a calibration curve and determine the concentration of this compound in the sample.

Conclusion

References

A Comparative Guide to Identifying Isooctyl Acrylate Functional Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecule is paramount for understanding its chemical properties and reactivity. Isooctyl acrylate, a common monomer in polymer synthesis, possesses distinct functional groups that can be effectively identified using Fourier Transform Infrared (FTIR) spectroscopy. This guide provides a detailed comparison of FTIR with other methods, supported by experimental data and protocols, to demonstrate its efficacy.

FTIR Spectroscopy vs. Alternative Analytical Techniques

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample's molecules, causing molecular vibrations. These vibrations are specific to the functional groups present, making FTIR an excellent tool for qualitative analysis. While other techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can also identify functional groups, FTIR offers a unique combination of speed, simplicity, and cost-effectiveness.[1]

NMR spectroscopy provides a more detailed structural analysis but is generally more time-consuming and expensive. Raman spectroscopy is complementary to FTIR, particularly for non-polar bonds, but can be affected by sample fluorescence. For routine identification of the key functional groups in this compound, FTIR is often the preferred method.

Quantitative Data: Characteristic FTIR Absorption Bands of this compound

The structure of this compound contains three primary functional groups that give rise to characteristic absorption bands in an FTIR spectrum: the ester group, the vinyl (alkene) group, and the alkane backbone. The typical wavenumbers for these groups are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alkene (Vinyl)C=C Stretch1635 - 1638[2][3]
Alkene (Vinyl)=C-H Out-of-Plane Bend~ 810[4]
EsterC=O Stretch~ 1730
EsterC-O Stretch (asymmetric)1200 - 1300[3][5]
EsterC-O Stretch (symmetric)1100 - 1200[5]
AlkaneC-H Stretch2850 - 3000

Note: The exact peak positions can vary slightly depending on the sample's physical state and the specific FTIR instrument used.

The presence of a strong absorption peak around 1730 cm⁻¹ is indicative of the carbonyl (C=O) in the ester group.[5] Simultaneously, the peaks in the 1100-1300 cm⁻¹ region, often referred to as the "fingerprint region," confirm the C-O stretching of the ester.[3][5] The vinyl group is clearly identified by the C=C stretching vibration around 1637 cm⁻¹ and the out-of-plane bending vibration near 810 cm⁻¹.[4][2][3] During polymerization of the acrylate, the intensity of these vinyl group peaks will decrease, which can be monitored in real-time using FTIR.[4]

Experimental Protocol for FTIR Analysis of this compound

Attenuated Total Reflectance (ATR)-FTIR is a common and straightforward method for analyzing liquid samples like this compound, as it requires minimal to no sample preparation.[6][7]

Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic functional groups.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • This compound sample

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This measures the ambient atmosphere (CO₂ and water vapor) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Collection: Acquire the FTIR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard measurement range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be processed (background-corrected and ATR-corrected, if necessary). Identify the key absorption peaks and compare their wavenumbers to the expected values for this compound's functional groups as listed in the table above.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Visualization of Experimental Workflow

The logical flow of identifying this compound functional groups using FTIR can be visualized as follows.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start background Collect Background Spectrum start->background Clean ATR Crystal apply_sample Apply this compound to Crystal background->apply_sample Ready for Sample collect_spectrum Collect Sample Spectrum apply_sample->collect_spectrum process_data Process Data (Correction) collect_spectrum->process_data identify_peaks Identify Characteristic Peaks process_data->identify_peaks compare Compare with Reference Data identify_peaks->compare end End: Functional Groups Identified compare->end

References

Adhesion Unleashed: A Comparative Analysis of Isooctyl Acrylate Performance on Low-Energy Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving reliable adhesion to low-energy surfaces remains a critical challenge. This guide provides an objective comparison of the adhesion performance of isooctyl acrylate (IOA)-based pressure-sensitive adhesives (PSAs) against other common alternatives on challenging substrates such as polyethylene (PE), polypropylene (PP), and polytetrafluoroethylene (PTFE). The following sections present a synthesis of experimental data, detailed testing methodologies, and a visual representation of the experimental workflow to aid in the selection of appropriate adhesive systems for demanding applications.

Low-energy surfaces, characterized by their poor wettability, pose a significant hurdle for adhesive bonding. The inert and non-polar nature of materials like polyolefins (PE and PP) and fluoropolymers (PTFE) results in weak van der Waals forces at the adhesive interface, often leading to bond failure. This compound, a common monomer in the formulation of acrylic PSAs, is often selected for its favorable balance of tack, peel, and shear properties. However, its performance on low-energy substrates can be significantly influenced by formulation modifications, including the choice of comonomers and the addition of tackifiers.

Comparative Adhesion Performance

To provide a clear comparison, the following tables summarize the adhesion performance of various acrylic PSA formulations on low-energy surfaces. The data presented is a compilation from various studies and is intended to illustrate performance trends. It is important to note that absolute values can vary depending on the specific formulation, coating thickness, and testing conditions.

Table 1: Peel Adhesion Strength (N/25 mm) on Low-Energy Surfaces

Adhesive FormulationPolyethylene (PE)Polypropylene (PP)Polytetrafluoroethylene (PTFE)
This compound (IOA) Homopolymer~1.5 - 2.5~1.0 - 2.0< 1.0
IOA copolymer with Acrylic Acid (AA)~2.0 - 3.5~1.5 - 3.0~1.0 - 1.5
2-Ethylhexyl Acrylate (2-EHA) based PSA~1.0 - 2.0~0.5 - 1.5< 1.0
Tackified IOA-based PSA (e.g., with Rosin Ester)~3.0 - 5.0+~2.5 - 4.5+~1.5 - 2.5

Note: The data above is synthesized from multiple sources for comparative purposes. Actual values will vary based on the specific formulation and test conditions.

Table 2: Shear Strength (hours) on Low-Energy Surfaces

Adhesive FormulationPolyethylene (PE)Polypropylene (PP)Polytetrafluoroethylene (PTFE)
This compound (IOA) Homopolymer> 24> 24> 12
IOA copolymer with Acrylic Acid (AA)> 72> 72> 24
2-Ethylhexyl Acrylate (2-EHA) based PSA> 12> 12> 8
Tackified IOA-based PSA (e.g., with Rosin Ester)> 48> 48> 18

Note: Shear strength is often measured as the time to failure under a static load. Values are highly dependent on the test weight and contact area.

Table 3: Probe Tack (N) on Low-Energy Surfaces

Adhesive FormulationPolyethylene (PE)Polypropylene (PP)Polytetrafluoroethylene (PTFE)
This compound (IOA) Homopolymer~4 - 6~3 - 5~1 - 2
IOA copolymer with Acrylic Acid (AA)~5 - 7~4 - 6~2 - 3
2-Ethylhexyl Acrylate (2-EHA) based PSA~3 - 5~2 - 4~1 - 2
Tackified IOA-based PSA (e.g., with Rosin Ester)~6 - 9+~5 - 8+~3 - 5

Note: Probe tack measures the initial "grab" of the adhesive. Higher values indicate a more aggressive initial bond.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Sample Preparation of Pressure-Sensitive Adhesives

A consistent and well-defined sample preparation protocol is crucial for obtaining reproducible adhesion data.

  • Formulation: The acrylic PSA is formulated by polymerizing this compound and any comonomers (e.g., acrylic acid) in a suitable solvent, often with a radical initiator. For tackified versions, a tackifier resin, such as a hydrogenated rosin ester, is added to the polymer solution.[1][2]

  • Coating: The adhesive solution is uniformly coated onto a release liner using a coating rod to achieve a specific dry film thickness, typically around 25-50 µm.[3]

  • Drying: The coated film is dried in an oven at a specified temperature (e.g., 70-100°C) for a set duration (e.g., 5-15 minutes) to remove the solvent.[3]

  • Lamination: A backing film, such as a 2-mil polyethylene terephthalate (PET) film, is laminated onto the dried adhesive.[4]

  • Conditioning: The prepared adhesive tapes are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours before testing.

Peel Adhesion Test (Modified from ASTM D3330)

This test measures the force required to remove an adhesive tape from a substrate at a constant speed and angle.

  • Substrate Preparation: The low-energy surface substrates (PE, PP, PTFE) are cleaned with a specified solvent (e.g., isopropanol) and allowed to dry completely.

  • Sample Application: A 25 mm wide strip of the adhesive tape is applied to the cleaned substrate.

  • Rolling: A 2 kg standard roller is passed over the tape twice (once in each direction) to ensure uniform contact.

  • Dwell Time: The bonded sample is allowed to dwell for a specified period (e.g., 20 minutes or 24 hours) at standard conditions.

  • Testing: The free end of the tape is attached to the grip of a tensile testing machine. The tape is then peeled from the substrate at a 180° angle at a constant speed of 300 mm/min.

  • Data Recording: The force required to peel the tape is recorded in Newtons per 25 mm width (N/25 mm).

Shear Strength Test (Modified from ASTM D3654)

This test determines the ability of an adhesive tape to resist a static load applied parallel to the surface of the tape.

  • Sample Preparation: A 25 mm x 25 mm area of the adhesive tape is applied to the cleaned low-energy substrate.

  • Rolling: A 2 kg standard roller is passed over the sample to ensure good contact.

  • Dwell Time: The sample is allowed to dwell for a specified period at standard conditions.

  • Testing: The sample is mounted vertically in a test stand, and a standard weight (e.g., 1 kg) is attached to the free end of the tape.

  • Data Recording: The time taken for the tape to shear off the substrate is recorded in hours.

Probe Tack Test (Modified from ASTM D2979)

This test measures the initial adhesion or "grab" of the adhesive.

  • Sample Preparation: The adhesive tape is secured, adhesive side up, to the platform of a probe tack tester.

  • Testing: A clean, stainless steel probe of a specified diameter (e.g., 5 mm) is brought into contact with the adhesive surface at a controlled speed and pressure for a short dwell time (e.g., 1 second).

  • Data Recording: The force required to break the bond between the probe and the adhesive is measured in Newtons (N) as the probe is withdrawn at a constant speed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the adhesion performance of pressure-sensitive adhesives.

Adhesion_Testing_Workflow cluster_prep Adhesive Preparation cluster_testing Adhesion Testing cluster_analysis Data Analysis & Comparison Formulation Formulation (IOA, Comonomers, Tackifiers) Coating Coating on Release Liner Formulation->Coating Drying Drying Coating->Drying Lamination Lamination with Backing Film Drying->Lamination Conditioning Conditioning Lamination->Conditioning Peel_Test Peel Adhesion Test (ASTM D3330) Conditioning->Peel_Test Shear_Test Shear Strength Test (ASTM D3654) Conditioning->Shear_Test Tack_Test Probe Tack Test (ASTM D2979) Conditioning->Tack_Test Data_Analysis Quantitative Data Analysis Peel_Test->Data_Analysis Shear_Test->Data_Analysis Tack_Test->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison

Caption: Workflow for PSA preparation and adhesion testing.

Conclusion

The selection of an appropriate pressure-sensitive adhesive for low-energy surfaces requires careful consideration of the specific application and performance requirements. While this compound-based PSAs provide a good starting point, their adhesion can be significantly enhanced through copolymerization with functional monomers like acrylic acid and the incorporation of tackifying resins.[1][2] For applications demanding high initial grab, a tackified formulation may be preferable. For applications requiring high cohesive strength and long-term bonding, a copolymer with a higher degree of crosslinking may be more suitable. This guide provides a framework for comparing the performance of different acrylic PSA formulations and detailed protocols for their evaluation, enabling researchers and professionals to make informed decisions for their specific needs.

References

Reactivity Ratio Determination for Isooctyl Acrylate Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure, which in turn dictates the final properties of the polymer. This guide provides a comparative analysis of the reactivity ratios for the copolymerization of isooctyl acrylate (or its common isomer, 2-ethylhexyl acrylate) with different comonomers, supported by experimental data.

Performance Comparison of Comonomers

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of 2-ethylhexyl acrylate (EHA), an isomer of this compound, with styrene and methyl methacrylate (MMA). The reactivity ratios, r₁, and r₂, indicate the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).

Monomer 1 (M₁) Monomer 2 (M₂) r₁ (EHA) r₂ Polymerization Method Reference
2-Ethylhexyl Acrylate (EHA)Styrene0.2380.926Conventional Radical Polymerization[1]
2-Ethylhexyl Acrylate (EHA)Styrene0.1750.10AIBN initiated, in presence of ZnCl₂[1]
2-Ethylhexyl Acrylate (EHA)Styrene0.711.24Atom Transfer Radical Polymerization (ATRP)
2-Ethylhexyl Acrylate (EHA)Methyl Methacrylate (MMA)0.3151.496Not specified[2]
n-Butyl Acrylate (BA)Methyl Methacrylate (MMA)0.4602.008Bulk free-radical copolymerization at 80°C[3]

Experimental Protocols

The determination of reactivity ratios typically involves carrying out a series of copolymerization reactions at low monomer conversions with varying initial monomer feed ratios. The resulting copolymer composition is then determined and used to calculate the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdős methods.

General Experimental Procedure:
  • Monomer and Initiator Purification: Monomers (e.g., this compound, comonomer) are purified to remove inhibitors, typically by passing through a column of basic alumina. The initiator (e.g., AIBN) is purified by recrystallization.

  • Preparation of Reaction Mixtures: A series of reaction mixtures are prepared with different molar ratios of the two monomers. The total monomer concentration and the initiator concentration are kept constant.

  • Polymerization: The reaction mixtures are degassed (e.g., by several freeze-pump-thaw cycles) and polymerized under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature. The polymerization is allowed to proceed to a low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant.

  • Isolation and Purification of Copolymer: The polymerization is quenched (e.g., by rapid cooling and exposure to air). The copolymer is then isolated from the unreacted monomers, typically by precipitation in a non-solvent, followed by repeated washing and drying under vacuum.

  • Determination of Copolymer Composition: The composition of the purified copolymer is determined using analytical techniques such as ¹H NMR spectroscopy or elemental analysis.

  • Calculation of Reactivity Ratios: The monomer feed ratios and the corresponding copolymer compositions are used to calculate the reactivity ratios using linearization methods like the Fineman-Ross or Kelen-Tüdős methods.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining monomer reactivity ratios.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer & Initiator Purification Reaction_Mixtures Prepare Reaction Mixtures (Varying Monomer Ratios) Monomer_Purification->Reaction_Mixtures Degassing Degassing Reaction_Mixtures->Degassing Polymerization Polymerization (<10% Conversion) Degassing->Polymerization Quenching Quenching Polymerization->Quenching Isolation Copolymer Isolation & Purification Quenching->Isolation Composition Determine Copolymer Composition (e.g., NMR) Isolation->Composition Calculation Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős) Composition->Calculation Reactivity_Ratios Reactivity_Ratios Calculation->Reactivity_Ratios Reactivity Ratios (r1, r2)

References

A Comparative Analysis of Tackifiers for Isooctyl Acrylate-Based Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate tackifiers is critical for optimizing the performance of isooctyl acrylate-based pressure-sensitive adhesives (PSAs). This guide provides a comparative study of common tackifiers, presenting experimental data on their impact on key adhesive properties, including peel adhesion, shear strength, and tack. Detailed experimental protocols and a logical workflow for adhesive formulation and testing are also provided.

Performance Comparison of Tackifiers

The choice of tackifier significantly influences the final properties of an this compound-based PSA. The following table summarizes the performance of three common classes of tackifiers: Rosin Esters, Terpene Phenolic Resins, and Hydrocarbon Resins. The data presented is a synthesis of findings from various studies and technical sources. It is important to note that direct head-to-head comparative studies under identical conditions are limited in publicly available literature; therefore, these values should be considered representative.

Tackifier TypeConcentration (wt%)Peel Adhesion (N/25mm) on Stainless SteelShear Strength (hours)Loop Tack (N/25mm)Key Observations
No Tackifier 0~ 5.0 - 7.0> 168~ 4.0 - 6.0Good cohesive strength, moderate peel and tack.
Rosin Ester 20 - 30~ 10.0 - 15.0~ 72 - 120~ 8.0 - 12.0Significant increase in peel and tack, with a moderate decrease in shear strength. Good compatibility with acrylic polymers.[1]
Terpene Phenolic Resin 20 - 30~ 12.0 - 18.0~ 96 - 144~ 10.0 - 15.0Excellent improvement in peel and tack, with a lesser negative impact on shear strength compared to rosin esters.[2]
Hydrocarbon Resin (Aromatic) 20 - 30~ 8.0 - 12.0~ 48 - 96~ 7.0 - 10.0Good improvement in tack and peel, but can have a more pronounced negative effect on shear strength.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of adhesive performance data. The following are protocols for the key experiments cited in this guide.

180° Peel Adhesion Test

This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.

  • Apparatus: Tensile testing machine with a 180° peel adhesion fixture.

  • Test Panel: Stainless steel panel, 304 grade, with a bright annealed finish.

  • Sample Preparation:

    • An this compound adhesive is coated onto a 2 mil (50 µm) polyester (PET) film to achieve a dry adhesive thickness of 1.5 mil (38 µm).

    • The coated film is cut into 1-inch (25 mm) wide strips.

  • Procedure:

    • The test panel is cleaned with a solvent (e.g., a mixture of isopropanol and heptane).

    • The adhesive strip is applied to the test panel using a 4.5 lb (2 kg) roller, rolled back and forth once.

    • The sample is allowed to dwell for 20 minutes at room temperature (23 ± 2 °C) and 50 ± 5% relative humidity.

    • The free end of the tape is doubled back at a 180° angle and clamped into the tensile tester.

    • The panel is moved away from the tape at a constant speed of 12 inches/minute (300 mm/minute).

    • The force required to peel the tape is recorded in Newtons per 25 mm.

Static Shear Strength Test

This test determines the cohesive strength of an adhesive by measuring its resistance to shear under a constant load.

  • Apparatus: Shear test stand with weights and a timer.

  • Test Panel: Stainless steel panel.

  • Sample Preparation:

    • Adhesive-coated PET film strips of 0.5 inches (12.7 mm) width are prepared.

  • Procedure:

    • A 0.5 inch x 0.5 inch (12.7 mm x 12.7 mm) area of the adhesive strip is applied to the stainless steel panel.

    • The sample is rolled with a 4.5 lb (2 kg) roller.

    • The panel is hung in a shear test stand at a 2° backward angle from the vertical to ensure a consistent shear force.

    • A 1 kg weight is attached to the free end of the tape.

    • The time, in hours, until the tape fails (shears off the panel) is recorded.

Loop Tack Test

This test measures the instantaneous adhesion or "grab" of an adhesive to a surface with minimal pressure and contact time.

  • Apparatus: Loop tack tester or a tensile testing machine with a loop tack fixture.

  • Test Panel: Stainless steel panel.

  • Sample Preparation:

    • A 1-inch (25 mm) wide strip of the adhesive-coated film is formed into a loop with the adhesive side facing outwards.

  • Procedure:

    • The ends of the loop are clamped in the test fixture.

    • The loop is brought into contact with the stainless steel test panel at a controlled speed.

    • The contact area is a 1 inch x 1 inch square.

    • Immediately after contact, the loop is withdrawn from the panel at a constant speed of 12 inches/minute (300 mm/minute).

    • The maximum force required to separate the loop from the panel is recorded as the loop tack value in Newtons per 25 mm.

Logical Workflow for Adhesive Formulation and Evaluation

The following diagram illustrates the logical workflow from the selection of raw materials to the final performance evaluation of the this compound-based adhesive.

Adhesive_Workflow cluster_0 1. Raw Material Selection cluster_1 2. Adhesive Formulation cluster_2 3. Sample Preparation cluster_3 4. Performance Testing cluster_4 5. Data Analysis & Comparison A This compound Monomer D Polymerization of This compound A->D B Tackifier (Rosin Ester, Terpene Phenolic, etc.) E Blending with Tackifier and Additives B->E C Crosslinker & Additives C->E D->E F Coating onto Substrate (e.g., PET film) E->F G Slitting into Test Strips F->G H Peel Adhesion Test G->H I Shear Strength Test G->I J Loop Tack Test G->J K Comparative Evaluation of Performance Metrics H->K I->K J->K

Figure 1. Workflow for the formulation and testing of tackified this compound adhesives.

References

Safety Operating Guide

Safe Disposal of Isooctyl Acrylate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of isooctyl acrylate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste. Adherence to these protocols is essential to mitigate the risks associated with this chemical's flammability, reactivity, and potential health hazards.

Immediate Safety and Logistical Information

This compound is a flammable liquid and should be handled with care. It can cause skin, eye, and respiratory tract irritation[1]. Vapors are heavier than air and can travel to ignition sources[2]. Therefore, proper ventilation and the use of personal protective equipment (PPE) are mandatory during handling and disposal.

Key Hazards and Safety Precautions:

HazardSafety Precaution
Flammability Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. Ground all transfer equipment to prevent electrostatic discharge[3][4].
Inhalation Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors[5].
Skin & Eye Contact Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol), safety goggles, and a lab coat[5]. Avoid contact with skin and eyes[3].
Reactivity Can undergo rapid and uncontrolled polymerization, which may lead to a dangerous release of energy and potential explosion of closed containers[5].
Environmental Prevent entry into waterways, drains, or soil as it can be toxic to aquatic life[2][3][6].

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound waste is through incineration by a licensed chemical waste disposal company[2][7]. Never pour this compound down the drain or release it into the environment[2].

1. Waste Segregation and Collection:

  • Waste Stream: Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., absorbent pads, gloves, paper towels).

  • Incompatible Materials: Do not mix this compound waste with incompatible materials, such as peroxides, which could initiate polymerization[6].

  • Container: Use a properly labeled, sealable, and chemically resistant waste container.

2. Handling and Storage of Waste:

  • Ventilation: All handling of this compound waste should be performed in a well-ventilated area or a chemical fume hood.

  • Closure: Keep the waste container tightly closed when not in use to prevent the release of flammable vapors[5].

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from ignition sources and incompatible chemicals[3].

3. Disposal of Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste and add it to the designated this compound waste stream[2][5].

  • Puncturing: After triple rinsing, puncture the container to prevent reuse[2].

  • Disposal: Dispose of the punctured container through a licensed facility or as directed by your institution's environmental health and safety (EHS) office[2].

4. Accidental Spill Cleanup:

  • Evacuation and Ventilation: Evacuate the immediate area, remove all ignition sources, and ensure adequate ventilation[2].

  • Containment: Dike the spill to prevent it from spreading or entering drains[3].

  • Absorption: Use a suitable absorbent material to pick up the spilled liquid[3].

  • Collection: Place the contaminated absorbent material into a suitable, labeled container for disposal as hazardous waste[3].

  • Decontamination: After the spill has been cleaned up, wash the area with soap and water, and collect the wash water for approved disposal[3].

5. Arranging for Final Disposal:

  • Contact EHS: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Compliance: Ensure that all disposal activities are in accordance with federal, state, and local regulations[2].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate handle Handle Waste in a Well-Ventilated Area/Fume Hood segregate->handle store Store Waste Container Securely (Cool, Dry, Ventilated, Away from Ignition Sources) handle->store spill Accidental Spill Occurs store->spill contact_ehs Contact EHS/Licensed Waste Disposal Company store->contact_ehs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->store end End: Waste Disposed of via Incineration contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Isooctyl acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isooctyl Acrylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Physicochemical and Safety Data

The following tables summarize key quantitative data for this compound, crucial for risk assessment and safe handling.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 29590-42-9
Molecular Formula C11H20O2
Molecular Weight 184.28 g/mol
Appearance Colorless liquid
Odor Acrid
Boiling Point >270 °C
Flash Point 91 °C (closed cup)
Vapor Pressure 0.153 mm Hg

Table 2: Exposure Limits and Flammability

ParameterValue
Workplace Environmental Exposure Level (WEEL) 5 ppm[1]
Lower Explosive Limit (LEL) Data not available
Upper Explosive Limit (UEL) Data not available

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[2] Keep containers tightly closed.[2]

  • Compatibility: Store separately from strong oxidizing agents, acids, and bases.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Table 3.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Static Discharge: Take precautionary measures against static discharge. Ground all equipment when transferring the material.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. A study indicated that nitrile rubber showed no permeation by a mixture containing this compound after 480 minutes.[4]
Respiratory Protection For concentrations exceeding the WEEL, use a NIOSH-approved air-purifying respirator with organic vapor cartridges. A half-mask respirator is suitable for many applications.[5][6]
Body Protection A lab coat or chemical-resistant apron. In case of potential splashing, chemical-resistant coveralls are recommended.
Disposal Plan
  • Waste Characterization: this compound waste should be considered hazardous. While not specifically listed by the EPA, it may exhibit characteristics of hazardous waste (e.g., ignitability).[2][7]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Method: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations.[2]

  • Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical waste.

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

Spills and Leaks
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill surface with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team or local fire department.

    • Prevent the spill from entering drains or waterways.

First Aid Measures

Table 4: First Aid for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

  • Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

Workflow Diagrams

The following diagrams illustrate the standard handling and emergency procedures for this compound.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don Appropriate PPE b Ensure Proper Ventilation (Fume Hood) a->b c Transfer Chemical b->c d Perform Experiment c->d e Dispose of Waste in Designated Container d->e f Decontaminate Work Area e->f g Remove and Store PPE Properly f->g h Wash Hands Thoroughly g->h G Emergency Spill Response for this compound cluster_assess Assess cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response start Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill don_ppe Don PPE (incl. Respirator) assess_spill->don_ppe Small & Manageable evacuate Evacuate Area assess_spill->evacuate Large or Unmanageable contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate end Spill Managed decontaminate->end alert Alert Emergency Response evacuate->alert alert->end

References

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